molecular formula C17H20BNO4 B1522711 (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid CAS No. 1150114-67-2

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Cat. No.: B1522711
CAS No.: 1150114-67-2
M. Wt: 313.2 g/mol
InChI Key: WLWUPRJBSHHRHU-UHFFFAOYSA-N
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Description

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a useful research compound. Its molecular formula is C17H20BNO4 and its molecular weight is 313.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO4/c1-17(2,3)23-16(20)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)18(21)22/h4-12,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWUPRJBSHHRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675108
Record name {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-67-2
Record name {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic Acid

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a versatile bifunctional molecule of significant interest in contemporary organic synthesis and medicinal chemistry.[1] Its structure incorporates a boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a tert-butoxycarbonyl (Boc)-protected diarylamine, a common motif in pharmacologically active compounds. This unique combination makes it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutics and advanced materials.[1] The Boc protecting group provides stability and allows for selective deprotection under acidic conditions, offering strategic advantages in multi-step synthetic campaigns.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Identifiers

A clear understanding of the target compound's properties is fundamental for its successful synthesis and characterization.

PropertyValueSource
CAS Number 1150114-67-2[1][3][4]
Molecular Formula C₁₇H₂₀BNO₄[3][4]
Molecular Weight 313.2 g/mol [3][4]
Appearance White to off-white solidInferred from similar compounds
IUPAC Name [4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid[3][4]

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid involves a two-step sequence:

  • N-Boc Protection: The synthesis commences with the protection of the secondary amine of a suitable precursor, 4-bromo-N-phenylaniline, using di-tert-butyl dicarbonate (Boc₂O). This step yields the key intermediate, tert-butyl (4-bromophenyl)(phenyl)carbamate.

  • Miyaura Borylation: The subsequent palladium-catalyzed Miyaura borylation of the aryl bromide intermediate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), introduces the boronic acid functionality. A final hydrolysis step then yields the target boronic acid.

This strategy is advantageous as it utilizes commercially available starting materials and employs robust and well-documented reactions.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Part 1: The N-Boc Protection of 4-bromo-N-phenylaniline

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromo-N-phenylaniline attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which subsequently decomposes to the stable products tert-butanol and carbon dioxide. The use of a mild base is often employed to neutralize the protonated amine product and drive the reaction to completion.

Caption: Mechanism of N-Boc Protection.

Part 2: The Miyaura Borylation Reaction

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[5] The catalytic cycle is generally accepted to proceed through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide (tert-butyl (4-bromophenyl)(phenyl)carbamate) to form a palladium(II) intermediate.

  • Transmetalation: The palladium(II) complex reacts with the diboron reagent, which is activated by a base (e.g., potassium acetate). This step involves the transfer of a boryl group to the palladium center and the halide to the boron species.

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex to yield the desired aryl boronate ester and regenerate the palladium(0) catalyst.

Caption: Simplified Catalytic Cycle of Miyaura Borylation.

Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part 1: Synthesis of tert-Butyl (4-bromophenyl)(phenyl)carbamate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-bromo-N-phenylaniline248.1210.0 g40.3 mmol
Di-tert-butyl dicarbonate (Boc₂O)218.259.7 g44.3 mmol
Triethylamine (Et₃N)101.196.2 mL44.3 mmol
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-N-phenylaniline (10.0 g, 40.3 mmol).

  • Dissolve the starting material in dichloromethane (200 mL).

  • To the stirred solution, add triethylamine (6.2 mL, 44.3 mmol) followed by the portion-wise addition of di-tert-butyl dicarbonate (9.7 g, 44.3 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford tert-butyl (4-bromophenyl)(phenyl)carbamate as a white solid.

Part 2: Synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butyl (4-bromophenyl)(phenyl)carbamate348.2410.0 g28.7 mmol
Bis(pinacolato)diboron (B₂pin₂)253.948.0 g31.6 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.740.63 g0.86 mmol
Potassium acetate (KOAc)98.148.4 g85.6 mmol
1,4-Dioxane (anhydrous)-200 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, combine tert-butyl (4-bromophenyl)(phenyl)carbamate (10.0 g, 28.7 mmol), bis(pinacolato)diboron (8.0 g, 31.6 mmol), and potassium acetate (8.4 g, 85.6 mmol).

  • Add Pd(dppf)Cl₂ (0.63 g, 0.86 mmol) to the flask.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (200 mL) via a cannula.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

  • Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (4:1, 150 mL).

  • Add sodium periodate (NaIO₄) (18.4 g, 86.1 mmol) and stir vigorously at room temperature for 4-6 hours to hydrolyze the pinacol ester.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid as a solid.

Characterization

The identity and purity of the synthesized (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), aromatic protons in their respective regions, and a broad singlet for the boronic acid protons.

  • ¹³C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the aromatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product. The expected [M+H]⁺ ion would be approximately 314.1564.

Safety and Handling

  • Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and an irritant.[6][7] It should be handled in a fume hood, and contact with skin and eyes should be avoided.[6]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.[6] Avoid inhalation of dust and skin contact.

  • Boronic Acids: Boronic acids are generally considered irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Dichloromethane and 1,4-dioxane are hazardous solvents. Handle them in a well-ventilated fume hood and take appropriate measures to avoid inhalation and skin contact.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable building block for their synthetic endeavors in drug discovery and materials science. The provided mechanistic insights and characterization guidelines further support the successful execution and validation of this synthesis.

References

  • Chem-Impex. 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid. Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (2009, June 19). Safety Data Sheet for Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]

  • PubChem. (n.d.). (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • PubChem. (n.d.). 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-(Tert-butoxycarbonyl)piperidin-4-YL)phenylboronic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a sophisticated bifunctional molecule of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science.[1] Its structure, featuring a boronic acid moiety appended to a diarylamine scaffold protected by a tert-butoxycarbonyl (Boc) group, offers a unique combination of functionalities. The boronic acid group is a cornerstone of modern organic chemistry, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The N-Boc protecting group imparts stability to the amino functionality and allows for controlled deprotection under specific acidic conditions, a critical feature in multi-step syntheses.[2]

This guide provides a comprehensive overview of the core physicochemical properties of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. Recognizing that specific experimental data for this compound is not extensively available in public literature, this document serves as a technical manual, equipping researchers with the foundational knowledge and detailed experimental protocols required to determine these properties in their own laboratories. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is paramount for its effective application. These parameters govern its behavior in both reactive and biological systems, influencing everything from reaction kinetics and product purity to bioavailability and therapeutic efficacy.

Structural and Molecular Information

The foundational properties of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid are summarized in the table below. This information is critical for accurate record-keeping, stoichiometric calculations, and analytical characterization.

PropertyValueSource
IUPAC Name [4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid[3]
CAS Number 1150114-67-2[1][3]
Molecular Formula C₁₇H₂₀BNO₄[3]
Molecular Weight 313.16 g/mol [1][3]
Appearance White to off-white solid (predicted based on analogs)N/A
Melting Point Not reported; requires experimental determinationN/A

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step methodologies for determining the key physicochemical properties of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. The protocols are designed to be robust and adaptable to standard laboratory settings.

Solubility Profile

Expertise & Experience: Solubility is a critical parameter that dictates the choice of solvents for synthesis, purification, and formulation. For boronic acids, solubility can be influenced by the organic substituents and the nature of the solvent. The esterification of boronic acids generally increases their solubility in organic solvents compared to the parent acids.[4]

Trustworthiness: The dynamic method described below is a reliable technique for determining the temperature-dependent solubility of a compound. It relies on the visual or instrumental detection of the clear point of a solution, which is a thermodynamically defined endpoint.

Experimental Protocol: Dynamic Method for Solubility Determination

  • Preparation of Sample Vials: Accurately weigh a known mass of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid into several glass vials.

  • Solvent Addition: To each vial, add a precise volume or mass of the desired organic solvent (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane) to create a series of samples with different known compositions.[5]

  • Heating and Stirring: Place the vials in a temperature-controlled bath equipped with a magnetic stirrer. Heat the samples at a slow, constant rate (e.g., 0.1-0.5 °C/min) while stirring vigorously.[5]

  • Turbidity Measurement: Continuously monitor the turbidity of each solution. This can be done visually or instrumentally using a luminance probe or by observing the scattering of a laser beam.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is the solubility temperature for that specific composition.[5]

  • Data Analysis: Plot the mole fraction of the solute against the dissolution temperature to construct a solubility curve.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Compound prep2 Add Solvent prep1->prep2 Known Composition meas1 Heat & Stir prep2->meas1 meas2 Monitor Turbidity meas1->meas2 meas3 Record Clear Point Temp meas2->meas3 an1 Plot Solubility vs. Temp meas3->an1

Caption: Workflow for the Dynamic Method of Solubility Determination.

Acidity Constant (pKa)

Expertise & Experience: The pKa of a boronic acid is a measure of its Lewis acidity and is crucial for understanding its reactivity, particularly in forming boronate esters and its interaction with biological molecules. The introduction of substituents on the phenyl ring can significantly impact the pKa.[6] For instance, electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.

Trustworthiness: Potentiometric titration is a highly accurate and widely used method for pKa determination.[7] It relies on the direct measurement of pH changes upon the addition of a titrant, allowing for the precise location of the equivalence point.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Instrument Calibration: Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[8]

  • Sample Preparation: Prepare a 1 mM solution of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.[7][8] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[8]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.[8]

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.[9]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH Meter setup2 Prepare Sample Solution (with KCl) setup1->setup2 setup3 Purge with Nitrogen setup2->setup3 titr1 Add NaOH Titrant setup3->titr1 titr2 Record pH titr1->titr2 an1 Plot pH vs. Volume titr2->an1 an2 Determine Half-Equivalence Point an1->an2 an3 Calculate pKa an2->an3

Caption: Workflow for Potentiometric pKa Determination.

Stability Profile

Expertise & Experience: Boronic acids are susceptible to degradation pathways such as protodeboronation and oxidation. The stability is influenced by factors like pH, temperature, and exposure to air and moisture. The N-Boc protecting group is generally stable to bases and nucleophiles but can be cleaved under acidic conditions.[10]

Trustworthiness: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of a compound. This method can separate the intact compound from its degradation products, allowing for their quantification over time under various stress conditions.

Experimental Protocol: HPLC-Based Stability Assessment

  • Method Development: Develop a reverse-phase HPLC method capable of resolving (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid from potential degradants. An XSelect Premier HSS T3 column with a formic acid-modified acetonitrile/water mobile phase gradient is a good starting point.

  • Forced Degradation Studies: Prepare solutions of the compound in various conditions to induce degradation:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Elevated temperature (e.g., 60 °C)

    • Photolytic: Exposure to UV light

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each stressed sample into the HPLC system.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products. This allows for the determination of the degradation rate under each condition.

G cluster_method HPLC Method Development cluster_stress Forced Degradation cluster_analysis Time-Point Analysis dev1 Select Column & Mobile Phase dev2 Optimize Separation stress1 Prepare Solutions (Acid, Base, Oxidative, Thermal, Photo) dev2->stress1 an1 Inject Samples at t=0, 2, 4... hrs stress1->an1 an2 Quantify Peak Areas an1->an2 an3 Determine Degradation Rate an2->an3

Caption: Workflow for HPLC-Based Stability Assessment.

Conclusion

References

  • Domańska, U., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4368–4375. [Link]

  • Pike, S. R. (2009). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Sporzyński, A., Adamczyk-Woźniak, A., Zarzeczańska, D., Gozdalik, J. T., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2845. [Link]

  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]

  • PubChem. (n.d.). (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Irish, B. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 83, 155-161. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 853-868. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Kumar, A., Ng, T., Malhotra, S., & Gruenhagen, J. (2013). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. American Pharmaceutical Review, 16(5), 10-15. [Link]

  • Yılmaz, C. K., & Göktaş, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 934-941. [Link]

  • ResearchGate. (n.d.). pKa values for boronic acids 1-7. Retrieved from [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Oumada, F. Z., & El-Guesmi, N. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Physicochemical Methods in Drug Discovery and Development. IntechOpen. [Link]

  • Smietana, M., & Kool, E. T. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9695-9713. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, identified by CAS Number 1150114-67-2, has distinguished itself as a reagent of significant utility. Its molecular architecture, which thoughtfully integrates a versatile boronic acid moiety with a protected aniline, establishes it as an indispensable building block for crafting complex molecular structures. This guide offers a detailed examination of its characteristics, synthesis, and multifaceted applications. By focusing on practical, field-tested insights and robust methodologies, this document aims to empower researchers in their scientific pursuits. It will explore the rationale behind experimental choices, presenting protocols not merely as procedural steps but as self-validating systems rooted in established chemical principles.

Compound Profile and Physicochemical Properties

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid typically appears as a white to off-white solid. The boronic acid group is a key functional group for various cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group provides a stable yet easily removable feature for controlling the reactivity of the amino group.[1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1150114-67-2[1][2]
Molecular Formula C₁₇H₂₀BNO₄[2]
Molecular Weight 313.16 g/mol [2]
Appearance White to off-white solid[3]
IUPAC Name [4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid[2]
Solubility Soluble in most polar organic solvents.[1][1]
The Synthetic Landscape: Accessing the Reagent

The synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a multi-step process that requires careful control of reaction conditions. A prevalent and effective strategy commences with 4-bromoaniline, demonstrating the strategic application of protecting groups and the precise introduction of the boronic acid functionality.

2.1. Recommended Synthetic Protocol

This protocol outlines a dependable method for the laboratory-scale synthesis of the title compound.

Step 1: Boc Protection of 4-Bromoaniline

The initial and critical step is the protection of the amino group of 4-bromoaniline. The Boc group is favored due to its resilience under a variety of reaction conditions and its straightforward removal under acidic conditions.[1]

  • Reaction: 4-Bromoaniline is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), within an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Causality: The base is essential for neutralizing the acidic byproducts and for deprotonating the aniline nitrogen, which enhances its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O. DCM is an excellent solvent choice due to its inert nature and its ability to dissolve the starting materials.

Step 2: Lithiation and Borylation

The carbon-bromine bond is subsequently converted to a carbon-boron bond through a lithium-halogen exchange, followed by quenching with a boron electrophile.

  • Reaction: The Boc-protected 4-bromoaniline is subjected to a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -78 °C) in an anhydrous aprotic solvent such as THF. This is followed by the addition of a trialkyl borate, for instance, trimethyl borate or triisopropyl borate.

  • Causality: The extremely low temperature is vital to prevent undesirable side reactions and to manage the highly exothermic nature of the lithiation process. Anhydrous conditions are imperative as organolithium reagents are highly reactive with water. The trialkyl borate acts as the boron source, and its subsequent hydrolysis yields the desired boronic acid.

Step 3: Hydrolysis and Work-up

The final stage involves the hydrolysis of the boronate ester to the boronic acid.

  • Reaction: The reaction mixture is quenched with an aqueous acid, such as hydrochloric acid, to facilitate the hydrolysis of the boronate ester.

  • Causality: The acidic work-up protonates the boronate ester, promoting its hydrolysis to the final boronic acid product. Careful pH control during the work-up is crucial to ensure the stability of the boronic acid and to prevent its decomposition.

Synthesis_Workflow Start 4-Bromoaniline Step1 Boc Protection ((Boc)2O, Base) Start->Step1 Intermediate1 Boc-protected 4-bromoaniline Step1->Intermediate1 Step2 Lithiation & Borylation (n-BuLi, Trialkyl borate) Intermediate1->Step2 Intermediate2 Boronate Ester Step2->Intermediate2 Step3 Hydrolysis (Aqueous Acid) Intermediate2->Step3 End (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid Step3->End

Caption: Synthetic workflow for the preparation of the title compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a premier coupling partner in the Suzuki-Miyaura reaction, a foundational method for modern C-C bond formation.[1][4] This reaction enables the straightforward construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and advanced materials.[1][5]

3.1. Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that involves a palladium catalyst.[6]

Suzuki_Coupling_Cycle Catalyst Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Catalyst->ArPdX Ar-X OxAdd Oxidative Addition OxAdd->ArPdX ArPdAr Ar-Pd(II)-Ar' L_n ArPdX->ArPdAr Ar'B(OH)₂ + Base Transmetal Transmetalation Transmetal->ArPdAr ArPdAr->Catalyst Ar-Ar' RedElim Reductive Elimination ArPdAr->RedElim RedElim->Catalyst Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal ArylHalide Ar-X ArylHalide->OxAdd Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[1]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic boronate species.[1][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[1]

3.2. A Validated Protocol for Suzuki-Miyaura Coupling

This protocol serves as a robust starting point for coupling (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid with an aryl bromide.

Table 2: Suzuki-Miyaura Reaction Parameters

ComponentRecommended Reagent/ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)These catalysts provide a good balance of activity and stability for a broad range of substrates.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The choice of base can significantly influence the reaction rate and yield. Carbonates are generally effective and economical.
Solvent System Toluene/Water, Dioxane/Water, or DMFA biphasic solvent system is often employed to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CThe reaction is typically heated to achieve a reasonable reaction rate.

Experimental Procedure:

  • In a reaction vessel, combine (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Purify the crude product by column chromatography.

Trustworthiness of the Protocol: This protocol is self-validating through in-process controls. Monitoring the reaction by TLC or LC-MS allows for real-time assessment of the consumption of starting materials and the formation of the product. The final purification step and subsequent characterization (e.g., NMR, MS) confirm the identity and purity of the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

The biaryl scaffold constructed using (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a privileged structure in medicinal chemistry.[1][7] Once deprotected, the amino group provides a versatile handle for further functionalization, enabling the synthesis of diverse compound libraries for biological screening.[1][3]

Drug_Discovery_Logic Start (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid Coupling Suzuki-Miyaura Coupling (with diverse aryl halides) Start->Coupling Deprotection Boc Deprotection (e.g., TFA, HCl) Coupling->Deprotection Library Diverse Biaryl Amines Deprotection->Library Functionalization Further Functionalization (Amide coupling, Reductive amination, etc.) Library->Functionalization Screening Biological Screening Functionalization->Screening

Caption: Logical workflow for the application of the title compound in drug discovery.

Handling, Storage, and Safety

Similar to other boronic acids, (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is susceptible to dehydration, which can lead to the formation of boroxines.[8] Therefore, it should be stored in a cool, dry place under an inert atmosphere.[9][10] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[11] While generally stable, boronic acids can be sensitive to moisture and excessive heat, which can lead to degradation.[12] It is recommended to store the compound in a tightly sealed container to prevent moisture absorption and potential caking.[10][12]

Conclusion

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a potent and versatile tool in the modern synthetic chemist's repertoire. Its efficacy in constructing complex molecular frameworks, especially through the robust and dependable Suzuki-Miyaura cross-coupling reaction, has cemented its significance in both academic research and industrial drug development. This guide has provided a thorough overview of its synthesis, properties, and applications, emphasizing practical, field-proven insights to promote its effective utilization in the laboratory.

References
  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46739506, (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3863163, 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid. Retrieved from [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

  • Phalanx Labs. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing. Retrieved from [Link]

  • Reid, J. P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Synthonix. (n.d.). [4-[tert-butoxycarbonyl(methyl)amino]phenyl]boronic acid. Retrieved from [Link]

  • Pu, X., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticle Hybrid Systems at Different Temperatures. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

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The Definitive Guide to the Structural Elucidation of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, a compound of significant interest in organic synthesis and medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of methods to offer a deep dive into the causality behind experimental choices and the interpretation of complex analytical data. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography, we present a self-validating system for the unambiguous confirmation of the molecular structure of this intricate molecule.

Introduction: The Imperative of Unambiguous Structure Verification

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a bifunctional molecule that serves as a valuable building block in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Its utility stems from the presence of a reactive boronic acid moiety and a protected secondary amine. The tert-butoxycarbonyl (Boc) protecting group ensures the modulation of the amine's reactivity, allowing for sequential and controlled synthetic steps.[2]

Given its role as a precursor in the synthesis of complex, high-value molecules such as pharmaceuticals and advanced materials, the absolute certainty of its structure is paramount. Any ambiguity, impurity, or misidentification can lead to failed reactions, the generation of unintended byproducts, and ultimately, compromise the integrity of the final product. This guide, therefore, establishes a robust and logical workflow for the complete structural verification of this compound.

The Analytical Blueprint: A Multi-Faceted Approach

The structural elucidation of a molecule with the complexity of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data provides a comprehensive and irrefutable confirmation of the molecular architecture.

Our approach is built on four pillars of analytical chemistry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To define the carbon-hydrogen framework and probe the electronic environment of the nuclei.

  • Mass Spectrometry (MS) : To determine the molecular weight and gain insights into the fragmentation patterns, which aids in confirming the connectivity of the constituent parts.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify the key functional groups present in the molecule.

  • X-ray Crystallography : To provide the ultimate, unambiguous three-dimensional structure in the solid state.

Below is a graphical representation of our integrated analytical workflow:

Caption: Integrated workflow for the structural elucidation of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For the target compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹¹B NMR, are essential.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons of the B(OH)₂ group.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

Expected ¹H NMR Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0Broad Singlet2HB(OH)₂The acidic protons of the boronic acid group are typically deshielded and their signal is often broad due to chemical exchange.
7.8 - 7.2Multiplets9HAr-HThe nine protons on the two phenyl rings will appear in the aromatic region. The exact splitting pattern will depend on the substitution pattern and potential rotational restrictions.
~1.45Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc moiety give rise to a characteristic sharp singlet in the aliphatic region.[2] This is a key diagnostic peak for the presence of the Boc protecting group.
¹³C NMR Spectroscopy: Probing the Carbon Framework

Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and information about their hybridization and electronic state.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. A proton-decoupled sequence is standard. A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Standard processing techniques are applied.

Expected ¹³C NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~153C=O (carbamate)The carbonyl carbon of the Boc group is characteristically found in this region.
145 - 120Ar-CA series of signals corresponding to the aromatic carbons. The carbon attached to the boron atom will have its signal broadened due to the quadrupolar relaxation of the boron nucleus.[3]
~80-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~28-C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

Rationale: ¹¹B NMR is a highly specific technique for the characterization of organoboron compounds, providing direct information about the coordination and electronic environment of the boron atom.[3]

Experimental Protocol:

  • Sample Preparation: Similar concentration to ¹³C NMR is suitable.

  • Data Acquisition: A spectrometer equipped with a broadband probe is required. Boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used as an external standard (δ = 0 ppm).

  • Data Processing: Standard processing is applied.

Expected ¹¹B NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
25 - 35Ar-B(OH)₂Trivalent boronic acids typically resonate in this chemical shift range.[3] The signal is often broad due to the quadrupolar nature of the boron nucleus.

Mass Spectrometry (MS): Confirming Molecular Weight and Connectivity

Rationale: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, and the resulting fragmentation pattern provides valuable information about the connectivity of the atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes.

  • MS/MS Analysis: Select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected MS Data and Interpretation:

  • HRMS: The calculated exact mass of C₁₇H₂₀BNO₄ is 313.1485. The experimentally determined mass should be within a few ppm of this value.

  • MS/MS Fragmentation: The fragmentation pattern will be dictated by the lability of the various bonds. Key expected fragmentation pathways include:

    • Loss of the Boc group: A prominent fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4]

    • Loss of water: The boronic acid moiety can readily lose one or two molecules of water.

    • Cleavage of the C-N bond: Fragmentation at the bond between the phenyl ring and the nitrogen atom is also possible.

MS_Fragmentation M [M+H]⁺ m/z = 314.1558 F1 [M+H - C₄H₈]⁺ Loss of isobutylene m/z = 258.0927 M->F1 - 56 Da F2 [M+H - C₅H₈O₂]⁺ Loss of Boc group m/z = 214.0927 M->F2 - 100 Da F3 [M+H - H₂O]⁺ Loss of water m/z = 296.1452 M->F3 - 18 Da

Caption: Predicted major fragmentation pathways for (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid in positive ion ESI-MS/MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired from a solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.

Expected FT-IR Data and Interpretation:

Wavenumber (cm⁻¹)AssignmentRationale
~3300 (broad)O-H stretchCharacteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.[3]
~3050Aromatic C-H stretchIndicates the presence of the phenyl rings.
~2980Aliphatic C-H stretchCorresponding to the methyl groups of the Boc moiety.
~1700C=O stretch (carbamate)A strong absorption band characteristic of the carbonyl group in the Boc protecting group.
~1370B-O stretchA characteristic vibration for the boron-oxygen bond in boronic acids.[3]
~1600, ~1500C=C stretch (aromatic)Vibrations associated with the carbon-carbon bonds in the phenyl rings.

X-ray Crystallography: The Definitive 3D Structure

Rationale: Single-crystal X-ray crystallography is the gold standard for structure determination, providing an unambiguous three-dimensional model of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, resulting in a detailed atomic model.

Expected Structural Features:

  • The boron atom will exhibit trigonal planar geometry.[1]

  • The crystal structure will likely feature intermolecular hydrogen bonding involving the boronic acid hydroxyl groups, potentially forming dimers or extended networks.[1]

  • The bond lengths and angles will be consistent with the proposed structure, confirming the connectivity established by NMR and MS.

Conclusion: A Unified and Self-Validating Approach

The structural elucidation of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a process that requires a meticulous and multi-faceted analytical strategy. By systematically applying NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, and FT-IR spectroscopy, a comprehensive dataset can be generated that allows for a confident structural assignment. The final and unequivocal confirmation is achieved through single-crystal X-ray crystallography. This integrated approach not only validates the structure of the target molecule but also provides a framework for the rigorous characterization of other complex organic molecules, ensuring the highest standards of scientific integrity and trustworthiness in research and development.

References

  • PubChem. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Supporting Information for: Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. Royal Society of Chemistry. [Link]

  • Chem-Impex. 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid. [Link]

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • Dhungana, R. K., & Biewer, M. C. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1–15). American Chemical Society. [Link]

  • Wang, B., et al. (2020). Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins. Molecules, 25(15), 3371. [Link]

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Navigating the Synthesis and Supply of a Key Building Block: A Technical Guide to (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have become indispensable tools in the fields of organic synthesis, medicinal chemistry, and materials science. Their unique chemical properties, particularly their ability to participate in palladium-catalyzed cross-coupling reactions, have revolutionized the construction of complex molecular architectures. Among these valuable reagents, (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (CAS No. 1150114-67-2) has emerged as a significant building block, offering a strategic combination of a reactive boronic acid moiety and a protected secondary amine. This guide provides an in-depth analysis of its commercial availability, synthesis, and key applications, designed to equip researchers with the technical insights necessary for its effective utilization.

Core Compound Specifications

Before delving into the supply and synthesis, it is essential to establish the fundamental properties of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid.

PropertyValueSource
CAS Number 1150114-67-2PubChem[1]
Molecular Formula C₁₇H₂₀BNO₄PubChem[1]
Molecular Weight 313.2 g/mol PubChem[1]
IUPAC Name [4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acidPubChem[1]
Synonyms 4-(t-BOC-(phenyl)amino)phenylboronic acid, MFCD12025979PubChem[1]

Commercial Availability: A Snapshot of the Market

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is available from a number of specialized chemical suppliers. The availability, purity, and offered quantities can vary, so researchers are advised to consult directly with the vendors for the most current information. Below is a summary of some commercial sources for this compound.

SupplierPurityAvailable Quantities
Benchchem Inquiry neededInquiry needed[2]
A2B Chem 95%250mg, 1g, 5g, 10g
BLDpharm Inquiry neededInquiry needed[3]
Santa Cruz Biotechnology Inquiry neededInquiry needed

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Pricing and stock levels are subject to change.

The Synthetic Pathway: From Precursors to Product

A likely synthetic approach involves the Boc-protection of 4-anilinoboronic acid or a related precursor. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, preventing unwanted side reactions during subsequent synthetic manipulations and enhancing the compound's stability.[2]

Alternatively, a route involving the palladium-catalyzed borylation of a Boc-protected aniline derivative is a common strategy for the synthesis of arylboronic acids.[2]

General synthetic strategies for the target compound.
Experimental Protocol (Adapted Method)

The following is an adapted, generalized procedure for the Boc-protection of an aminophenylboronic acid, which represents a plausible method for synthesizing the target compound. Researchers should note that this is a representative protocol and may require optimization for this specific substrate.

Step 1: Boc Protection of 4-Aminophenylboronic Acid [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenylboronic acid in a suitable solvent such as methanol or dichloromethane.

  • Base Addition: Add a base, for example, sodium carbonate or triethylamine, to the solution to deprotonate the amino group.

  • Boc-Anhydride Addition: Cool the mixture in an ice bath and slowly add tert-butyl dicarbonate (Boc₂O) to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue can then be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the pure product.

Core Application: A Versatile Partner in Suzuki-Miyaura Cross-Coupling

The primary utility of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

In this context, the boronic acid functional group of the title compound reacts with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a new biaryl or vinyl-aryl structure. The Boc-protected amino group remains intact during the reaction, allowing for its later deprotection and further functionalization if required. This makes the compound a valuable intermediate in the synthesis of complex molecules with diverse applications.[2]

Suzuki_Miyaura_Coupling Boronic_Acid (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid B(OH)₂ Catalyst Pd(0) Catalyst Base Boronic_Acid:ba->Catalyst Aryl_Halide Aryl/Vinyl Halide (R-X) X Aryl_Halide:x->Catalyst Coupled_Product Coupled Product R Catalyst->Coupled_Product:cp

Simplified schematic of the Suzuki-Miyaura coupling.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif provided by (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is of significant interest in drug discovery. The resulting biaryl structures from Suzuki-Miyaura couplings are prevalent in many biologically active compounds. The ability to introduce a protected secondary amine offers a strategic handle for modulating the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and metabolic stability. This makes it a valuable building block in the development of novel therapeutics, particularly in oncology and other areas where targeted therapies are crucial.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 1150114-67-2 was not found in the conducted searches. However, based on the SDS for a closely related compound, (4-(tert-Butoxycarbonyl)phenyl)boronic acid (CAS 850568-54-6), the following hazards and precautions should be considered. It is imperative to consult the supplier-specific SDS before handling this chemical.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash hands thoroughly after handling.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • Use only outdoors or in a well-ventilated area.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a commercially available and synthetically valuable building block for researchers in organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex molecular frameworks. While a specific, detailed synthesis protocol requires adaptation from general methods, its commercial availability from several suppliers makes it an accessible reagent for a wide range of research applications. As with all chemical reagents, adherence to strict safety protocols is paramount for its handling and use in the laboratory.

References

  • Benchchem. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2.

  • MedChemExpress. (4-(tert-Butoxycarbonyl)phenyl)boronic acid-SDS.

  • PubChem. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid.

  • Chem-Impex. 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid.

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  • Benchchem. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2.

  • TCI AMERICA. 4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid 380430-49-9.

  • Google Patents. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.

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  • HETEROCYCLES. a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester.

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  • MedChemExpress. (4-(tert-Butoxycarbonyl)phenyl)boronic acid | Biochemical Reagent.

  • BATA Ltd. SAFETY DATA SHEET according to Regula7on (EC) 2015/830 Issue date.

  • Google Patents. A kind of preparation method of 4 amino phenyl boronic acid derivative.

  • Cole-Parmer. Material Safety Data Sheet - Benzofuran-2-yl methyl ketone.

  • BLDpharm. (4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid.

  • ResearchGate. Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),...

  • ChemScene. 1150114-62-7 | TP-4748.

  • BLDpharm. 1150114-81-0|Methyl 2-bromo-5-(trifluoromethoxy)benzoate.

  • ResearchGate. A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester | Request PDF.

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The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminophenylboronic acids (APNAs) are indispensable building blocks in modern synthetic and medicinal chemistry, primarily serving as key coupling partners in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling. However, the inherent reactivity of the amino group—its nucleophilicity and basicity—presents a significant challenge, often leading to undesirable side reactions, reduced yields, and complex purification profiles. The strategic masking of this amine functionality is therefore not merely a procedural step but a cornerstone of successful synthesis. This guide provides a detailed examination of the tert-butoxycarbonyl (Boc) protecting group, a preferred choice for APNAs, elucidating its critical role in modulating reactivity, enhancing stability, and enabling complex molecular construction. We will explore the underlying chemical principles, provide field-tested experimental protocols, and discuss the causality behind key procedural choices, offering a comprehensive resource for professionals in drug discovery and chemical development.

The Imperative for Amine Protection in Phenylboronic Acids

The dual functionality of aminophenylboronic acids makes them exceptionally versatile but also prone to self-condensation or participation in undesired side reactions. The free amine is a potent nucleophile and base, which can interfere with metal-catalyzed processes in several ways:

  • Catalyst Inhibition: The lone pair of the amino group can coordinate to the palladium center, leading to catalyst deactivation or altered reactivity.

  • Side Reactions: In cross-coupling reactions, the amine can compete with the boronic acid, potentially leading to N-arylation products (Buchwald-Hartwig type reactions) instead of the desired C-C bond formation.

  • Reduced Stability: Free aminophenylboronic acids can be susceptible to oxidative degradation and protodeboronation, particularly under the basic conditions often employed in cross-coupling reactions.

Protecting the amine as a carbamate derivative, such as a Boc-carbamate, effectively mitigates these issues. The Boc group withdraws electron density from the nitrogen atom, drastically reducing both its nucleophilicity and basicity, rendering it inert to most reaction conditions that do not involve strong acid.

The Boc Group: A Superior Choice for Aminophenylboronic Acids

While several amine protecting groups exist, the Boc group is frequently employed in complex syntheses due to a unique combination of stability and controlled lability. Its advantages over other common groups like Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) are particularly relevant for boronic acid chemistry.

FeatureBoc (tert-butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Strong Acid (e.g., TFA, HCl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Base (e.g., Piperidine in DMF)
Stability Profile Stable to base, nucleophiles, and catalytic hydrogenation.Stable to acid and mild base.Stable to acid and catalytic hydrogenation.
Key Advantage for APNAs Orthogonal to Pd-catalyzed reactions and stable to basic coupling conditions.Incompatible with Pd/C, which is often used for other transformations.Base-lability is incompatible with many Suzuki coupling conditions.
Primary Disadvantage Harsh acid deprotection can affect other acid-sensitive groups.Reductive cleavage is incompatible with reducible functional groups (e.g., alkenes).The liberated dibenzofulvene can form adducts, requiring scavengers.

The key takeaway is orthogonality . The Boc group's stability under the basic and palladium-catalyzed conditions typical of Suzuki-Miyaura reactions makes it an ideal choice. Researchers can perform the critical C-C bond formation on the boronic acid moiety with high fidelity, knowing the protected amine will not interfere.

The Chemistry of Boc Protection and Deprotection

Mechanism and Protocol for Boc Protection

The protection of an aminophenylboronic acid is typically achieved via nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.

Mechanism: The nucleophilic amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which subsequently collapses, eliminating a tert-butyl carbonate leaving group. This leaving group readily decomposes into gaseous carbon dioxide and tert-butoxide, a strong base that neutralizes the protonated carbamate, driving the reaction to completion.

Caption: Mechanism of amine protection using Boc anhydride.

Field-Proven Protocol: Synthesis of (4-(Boc-amino)phenyl)boronic acid

  • Dissolution: Dissolve 4-aminophenylboronic acid (1.0 eq) in a suitable solvent mixture such as 1:1 Tetrahydrofuran (THF)/water or Dioxane/water. The aqueous component aids in dissolving the boronic acid, which can have limited solubility in purely organic solvents.

  • Basification: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq) to the solution. The base neutralizes the HCl by-product if starting from the hydrochloride salt and facilitates the reaction.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either neat or as a solution in the organic solvent. An exothermic reaction with gas evolution (CO₂) is often observed.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once complete, acidify the aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl). This step protonates any remaining base and ensures the boronic acid is in its neutral form for extraction.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid that can be purified by recrystallization or by slurrying in a non-polar solvent like hexanes to remove impurities.

Mechanism and Protocol for Boc Deprotection

The Boc group is prized for its clean removal under acidic conditions. The mechanism relies on the exceptional stability of the intermediate tert-butyl cation.

Mechanism: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This activation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (t-Bu⁺), CO₂, and the free amine. The t-butyl cation is typically quenched by the conjugate base of the acid or can be trapped by scavengers.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Self-Validating Deprotection Protocol

  • Dissolution: Dissolve the Boc-protected aminophenylboronic acid derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add the deprotecting acid. Common choices include:

    • TFA: 20-50% TFA in DCM (v/v). This is highly effective but harsh.

    • HCl: 4M HCl in 1,4-dioxane. This is a common, commercially available reagent.

  • Reaction & Monitoring: Stir the reaction at room temperature. The reaction is typically rapid, often completing in 30 minutes to 2 hours. Gas evolution (CO₂) is a visual indicator of progress. Monitor by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

  • Purification & Validation:

    • For many applications, the crude salt can be used directly in the next step after thorough drying.

    • If purification is needed, trituration with a solvent like diethyl ether can precipitate the salt, leaving non-polar impurities behind.

    • Alternatively, a specialized technique involves using a strongly acidic ion-exchange resin (e.g., Amberlyst 15), which both deprotects the Boc group and captures the resulting amine. The product is then eluted by washing the resin with a basic solution (e.g., ammonia in methanol), providing a highly pure, free amine.

Causality Note: A potential complication of acid-mediated deprotection is the alkylation of other nucleophilic sites on the substrate by the intermediate t-butyl cation. Electron-rich aromatic rings or sulfur-containing functional groups are particularly susceptible. The inclusion of a scavenger, such as anisole or thioanisole (1-5% v/v), can effectively trap the cation and prevent these side reactions.

Application in a Synthetic Workflow: Suzuki-Miyaura Coupling

The true utility of the Boc group is demonstrated in a multi-step synthesis. Consider the synthesis of a biaryl amine, a common motif in pharmaceuticals.

Caption: A typical synthetic sequence involving Boc protection.

In this workflow, the Boc group acts as a crucial control element.

  • In Step 1, it deactivates the amine, preventing interference in the subsequent coupling reaction.

  • In Step 2, the Suzuki-Miyaura reaction proceeds cleanly. The Boc-protected boronic acid is stable and couples efficiently with a variety of aryl halides or triflates. The steric bulk of the Boc group can also influence the conformation of the molecule, sometimes offering beneficial directing effects.

  • In Step 3, the Boc group is selectively removed under conditions that typically leave the newly formed biaryl linkage and other sensitive functional groups intact, revealing the desired product.

Conclusion

The tert-butoxycarbonyl group is more than a simple placeholder; it is a strategic tool that enables chemists to precisely control the reactivity of the versatile aminophenylboronic acid scaffold. Its robust stability to a wide range of reaction conditions, particularly those used in palladium-catalyzed cross-coupling, combined with its clean, predictable acid-lability, makes it an indispensable asset in the synthesis of complex molecules for drug discovery and development. By understanding the mechanisms of its application and removal and adhering to validated protocols, researchers can leverage the Boc group to streamline synthetic routes, improve yields, and accelerate the creation of innovative chemical entities.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
  • Protheragen. (2023, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]

  • Jinxiang Chemical. (2023, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An efficient methodology to introduce o-(aminomethyl)
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2022, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959.
  • Molander, G. A., & Cavalcanti, L. N. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4830–4833.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

solubility of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid in Organic Solvents

Introduction

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a sophisticated bifunctional molecule increasingly pivotal in the realms of medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety and a tert-butoxycarbonyl (Boc)-protected diarylamine, makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The Boc protecting group offers enhanced stability and modulates the reactivity of the amine, allowing for its strategic use in the construction of complex molecular architectures.

A comprehensive understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its effective application. The choice of solvent dictates not only the feasibility of a reaction but also influences reaction kinetics, yield, and the ease of purification and formulation. This guide provides a detailed examination of the solubility characteristics of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, offers insights into the underlying chemical principles, and presents a robust protocol for its empirical determination.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₁₇H₂₀BNO₄[1]
Molecular Weight313.2 g/mol [1]
AppearanceWhite to off-white solid[2]

The molecule possesses both polar (boronic acid) and nonpolar (two phenyl rings, tert-butyl group) regions, suggesting a nuanced solubility profile across solvents of varying polarities.

Factors Influencing the Solubility of Boronic Acids

The solubility of arylboronic acids is a complex phenomenon governed by several competing factors. Unlike typical organic compounds, their behavior in solution is often complicated by an equilibrium between the monomeric acid form and its cyclic anhydride, the boroxine.[3]

  • Acid-Boroxine Equilibrium : Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines. The position of this equilibrium is highly dependent on the solvent. The acid and its corresponding boroxine often exhibit significantly different solubilities, making it challenging to obtain consistently reproducible data without careful experimental control.[3]

  • Solvent Polarity : The polarity of the solvent plays a crucial role. Polar solvents can engage in hydrogen bonding with the hydroxyl groups of the boronic acid, stabilizing the monomeric form and generally leading to higher solubility.

  • Substituent Effects : The nature of the substituents on the phenyl ring significantly impacts solubility. The large, hydrophobic Boc-protected diarylamine group in the title compound increases its affinity for less polar organic solvents compared to simpler aminophenylboronic acids.

  • Esterification : The esterification of the boronic acid group, for instance with pinacol, generally increases solubility in a wide range of organic solvents by masking the polar hydroxyl groups.[3]

Qualitative Solubility Profile

While precise quantitative solubility data for (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is not extensively documented in publicly available literature, a qualitative profile can be constructed based on data from structurally similar compounds and solvents used in its synthesis. A related compound, 4-[(tert-Butoxycarbonyl)amino]phenyl)boronic acid, is reported to be soluble in dimethyl sulfoxide (DMSO) and methylene chloride.[2] Synthesis procedures for related N-Boc protected aminophenylboronic acids often utilize solvents like methanol or dichloromethane, implying solubility.[4]

Based on these observations and general principles, the following qualitative solubility profile is proposed:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighStrong hydrogen bond acceptors, effectively solvate the boronic acid moiety.
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl EtherModerate to HighEthers are good solvents for many boronic acids, capable of solvating both polar and nonpolar parts of the molecule.[3]
Ketones Acetone, 3-PentanoneModerate to HighKetones show good solubility for phenylboronic acid and can interact favorably with the molecule.[3]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe large organic backbone of the molecule enhances solubility in these moderately polar solvents.[2][3]
Alcohols Methanol, EthanolModerateCapable of hydrogen bonding, but the large nonpolar part may limit very high solubility compared to polar aprotic solvents.
Esters Ethyl AcetateLow to ModerateModerate polarity may provide a balance for solvating the different parts of the molecule.
Hydrocarbons Hexanes, Toluene, MethylcyclohexaneVery LowThe high polarity of the boronic acid group leads to poor solubility in nonpolar solvents.[3]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, empirical determination is essential. The dynamic method, which involves measuring the temperature at which a solid solute completely dissolves upon controlled heating, is a reliable technique for boronic acids.[3]

Workflow for Dynamic Solubility Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh precise amounts of solute and solvent into a sealed vial B Add a magnetic stir bar A->B C Place vial in a controlled temperature bath B->C D Heat slowly at a constant rate (e.g., 0.2 °C/min) with stirring C->D E Monitor solution turbidity (e.g., with a laser or visually) D->E F Record temperature of complete dissolution (clear point) E->F G Repeat for different solute:solvent ratios F->G H Construct solubility curve (Concentration vs. Temperature) G->H

Caption: Dynamic method for solubility determination.

Step-by-Step Methodology
  • Preparation : Accurately weigh a specific amount of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid and the chosen organic solvent into a sealable glass vial. The composition should be known with high precision.

  • Setup : Place a small magnetic stir bar into the vial and seal it securely to prevent solvent evaporation.

  • Heating and Stirring : Mount the vial in a programmable heating block or water bath equipped with a magnetic stirrer. Ensure the stirring is vigorous enough to keep the solid suspended.

  • Heating Rate : Begin heating the mixture at a slow, constant rate (e.g., 0.1–0.5 °C/min). A slow rate is crucial for accurately determining the dissolution temperature.

  • Turbidity Monitoring : Continuously monitor the turbidity of the solution. This can be done visually against a dark background with good lighting or, for higher precision, by passing a laser beam through the sample and observing the point at which light scattering ceases.

  • Data Recording : The temperature at which the last solid particles disappear and the solution becomes perfectly clear is the solubility temperature for that specific concentration.

  • Data Compilation : Repeat steps 1-6 for several different compositions of solute and solvent to generate a series of data points.

  • Curve Construction : Plot the concentration (e.g., in mole fraction or g/L) against the corresponding dissolution temperature to construct the solubility curve for the compound in that specific solvent.

Conclusion

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a compound of significant interest in modern synthetic chemistry. While its large, protected diarylamine structure suggests good solubility in a range of moderately polar to polar aprotic organic solvents, its behavior is complicated by the inherent properties of the boronic acid functional group. This guide provides a framework for understanding and predicting its solubility, grounded in the behavior of related compounds. For applications demanding high precision, the detailed experimental protocol provided herein offers a reliable method for determining quantitative solubility data, empowering researchers to optimize their synthetic and formulation processes.

References

  • PubChem. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. National Institutes of Health. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

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The Suzuki-Miyaura Coupling: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone of Modern Medicinal Chemistry

The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, stands as a titan in the field of organic synthesis.[1][2] First reported by Akira Suzuki in 1979, its profound impact on the synthesis of complex organic molecules was recognized with the 2010 Nobel Prize in Chemistry, shared with Richard F. Heck and Ei-ichi Negishi. For professionals in drug discovery and development, the Suzuki-Miyaura coupling is not merely a reaction; it is an indispensable tool for the construction of carbon-carbon bonds, enabling the synthesis of diverse molecular architectures that form the backbone of modern pharmaceuticals.[1][3][4] Its widespread adoption is a testament to its remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[1][2][5]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, moving beyond a simple recitation of protocols to offer a deeper understanding of the intricate interplay of catalysts, ligands, bases, and substrates. By elucidating the causality behind experimental choices, this document aims to empower researchers to not only successfully execute this reaction but also to intelligently troubleshoot and optimize it for the synthesis of novel therapeutic agents.

The Heart of the Reaction: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount to comprehending the role of each reaction component and for optimizing reaction conditions. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_intermediate R¹-Pd(II)-X(L_n) (Palladium(II) Intermediate) OxAdd->PdII_intermediate Base_Activation Base (e.g., K₂CO₃, Cs₂CO₃) PdII_intermediate->Base_Activation Metathesis Transmetalation Transmetalation (R²-B(OR)₃⁻) PdII_intermediate->Transmetalation PdII_coupled R¹-Pd(II)-R²(L_n) (Coupled Intermediate) Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Regeneration of Pd(0) Catalyst Product R¹-R² (Coupled Product) RedElim->Product Boronic_Acid R²-B(OH)₂ (Organoboron Reagent) Base_Boron Base Boronic_Acid->Base_Boron + Boronate_Complex [R²-B(OH)₃]⁻ (Activated Boronate) Base_Boron->Boronate_Complex Boronate_Complex->Transmetalation Enters Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the organic halide (R¹-X).[1] This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[1][2] The reactivity of the organic halide is crucial, with the general trend being I > OTf > Br >> Cl.

2. Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron reagent to the palladium(II) center. Crucially, this process requires the presence of a base. The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[7][8] This "ate" complex then readily transfers its organic moiety to the palladium, displacing the halide.[9] The exact mechanism of transmetalation is complex and can be influenced by the specific base and solvent system used.[9]

3. Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled, forming the desired carbon-carbon bond in the product (R¹-R²).[10] This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Dissecting the Reaction Components: A Guide to Rational Selection

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component. Understanding the function and interplay of these reagents is key to achieving high yields and purity.

The Palladium Catalyst: The Engine of the Reaction

The choice of the palladium source is a critical starting point. While numerous palladium sources can be effective, they generally fall into two categories: Pd(0) and Pd(II) precatalysts.

  • Pd(0) Sources: Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are active catalysts that can directly enter the catalytic cycle.[11]

  • Pd(II) Sources: More common due to their air and moisture stability, Pd(II) salts such as Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) require in-situ reduction to the active Pd(0) species.[6] This reduction can be effected by phosphine ligands or other components in the reaction mixture.[6]

In recent years, preformed catalysts and palladacycles have gained prominence, offering high activity and stability, often allowing for lower catalyst loadings.[12]

Phosphine Ligands: The Catalyst's Co-pilot

Phosphine ligands play a multifaceted role in the Suzuki-Miyaura coupling, profoundly influencing the catalyst's activity, stability, and selectivity.[13] They coordinate to the palladium center, modifying its electronic and steric properties.

  • Electronic Effects: Electron-rich ligands increase the electron density on the palladium atom, facilitating the oxidative addition step.

  • Steric Effects: Bulky ligands promote the reductive elimination step and can help stabilize the active monoligated Pd(0) species.[13]

The development of specialized phosphine ligands has been instrumental in expanding the scope of the Suzuki-Miyaura reaction to include challenging substrates like aryl chlorides and sterically hindered compounds.[14][15][16]

Ligand ClassKey CharacteristicsTypical Applications
Triarylphosphines (e.g., PPh₃)Basic, widely availableGeneral purpose, less demanding couplings
Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., SPhos, XPhos)High activity, promotes coupling of challenging substratesAryl chlorides, sterically hindered biaryls, heteroaryl couplings[13][16]
Ferrocenyl Phosphines (e.g., dppf)Robust, versatileWide range of substrates, including heteroaryls[11]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically demandingHighly active for challenging couplings, often more stable than phosphines

Table 1: Comparative overview of common phosphine ligand classes in Suzuki-Miyaura coupling.

The Base: More Than Just a Proton Scavenger

The base is a critical component, and its role extends beyond simple deprotonation.[8] As mentioned, its primary function is to activate the organoboron reagent to facilitate transmetalation.[7][8] The choice of base can significantly impact reaction rate and yield, and is often dependent on the substrates and solvent.[8]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used, effective for a wide range of substrates. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.[8]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base, often used with sterically hindered substrates and in non-aqueous conditions.[8][14]

  • Hydroxides (NaOH, KOH): Strong bases, but their nucleophilicity can sometimes lead to side reactions.

  • Fluorides (KF, CsF): Particularly effective for activating organotrifluoroborates.[8]

Organoboron Reagents: The Nucleophilic Partner

A wide variety of organoboron reagents can be employed in Suzuki-Miyaura couplings, offering a diverse range of transferable groups.[17]

  • Boronic Acids (RB(OH)₂): The most common choice due to their commercial availability, stability, and generally low toxicity.[2] However, they can be prone to protodeboronation, especially with heteroaryl boronic acids.[6]

  • Boronate Esters (e.g., pinacol esters): More stable towards protodeboronation than boronic acids and are often used in iterative cross-coupling strategies.[7]

  • Organotrifluoroborates (K[RBF₃]): Crystalline, air- and moisture-stable solids that are excellent coupling partners, particularly resistant to protodeboronation.[7]

The Organic Halide/Pseudohalide: The Electrophilic Partner

The electrophilic partner is typically an aryl, vinyl, or alkyl halide or pseudohalide. The reactivity order generally follows the strength of the carbon-halogen bond: C-I > C-Br ≈ C-OTf > C-Cl. The development of highly active catalyst systems has made the coupling of less reactive but more cost-effective aryl chlorides routine.[14][16]

Practical Guidance: From Theory to the Bench

A successful Suzuki-Miyaura coupling requires careful attention to experimental detail. The following provides a general framework and key considerations for setting up and running the reaction.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Drying, Degassing) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup addition Component Addition (Halide, Boronic Acid, Base, Catalyst/Ligand) reaction_setup->addition solvent_add Solvent Addition (Degassed) addition->solvent_add heating Heating & Stirring (Monitor Progress via TLC/LC-MS) solvent_add->heating workup Aqueous Workup (Quenching, Extraction) heating->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

A General Experimental Protocol

The following is a representative protocol that can be adapted for a wide range of Suzuki-Miyaura couplings. Optimization of specific parameters may be required for challenging substrates.[18]

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the organic halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (2.0-3.0 equiv).[11]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.1-1.2 equiv relative to Pd).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, THF, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Key Considerations for Success
  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Purity of Reagents: The purity of all reagents, particularly the organoboron compound, can significantly impact the reaction outcome.

  • Troubleshooting: Common issues include low conversion (may require a more active catalyst system, higher temperature, or longer reaction time), catalyst decomposition (indicated by the formation of palladium black), and side reactions such as protodeboronation or homocoupling.

The Impact on Drug Discovery and Development

The Suzuki-Miyaura coupling has had a transformative effect on the pharmaceutical industry.[3][4] Its reliability and broad scope allow medicinal chemists to rapidly synthesize libraries of compounds for structure-activity relationship (SAR) studies.[19][20] Furthermore, its scalability makes it a viable method for the large-scale synthesis of active pharmaceutical ingredients (APIs).[3] Many blockbuster drugs, including Losartan (an antihypertensive) and a host of oncology therapeutics, feature key C-C bonds forged through this powerful reaction.[20]

Conclusion: An Ever-Evolving Tool

The Suzuki-Miyaura coupling is a mature yet continuously evolving reaction. Ongoing research focuses on developing more active and robust catalysts, expanding the reaction scope to even more challenging substrates, and performing the reaction under greener and more sustainable conditions.[21] For researchers in drug discovery and development, a deep, mechanistic understanding of this reaction is not just advantageous—it is essential for innovation and for accelerating the journey from a promising lead compound to a life-saving medicine.

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Methodological & Application

Leveraging (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: A Bifunctional Scaffold for Complex Synthesis

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (CAS No. 1150114-67-2) has emerged as a highly valuable reagent for its unique bifunctional nature.[1][2] It combines the versatile reactivity of a phenylboronic acid with a sophisticated, protected diarylamine moiety. This structure provides chemists with a powerful tool for constructing complex molecular architectures, particularly the biaryl and polyaryl scaffolds that are prevalent in many classes of pharmaceuticals.[3]

The core utility of this compound stems from two key features:

  • The Boronic Acid Group : This functional group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds.[4][5] This allows for the precise and efficient linkage of aromatic systems.

  • The N-Boc-N-phenylamino Group : The presence of a tert-butoxycarbonyl (Boc) protecting group on the diarylamine is a critical design element.[1] The Boc group effectively "masks" the reactive nitrogen atom, preventing it from participating in undesired side reactions during synthesis.[6] Its strategic advantage lies in its stability across a wide range of reaction conditions and its clean, selective removal under mild acidic conditions, offering chemists exquisite control over multi-step synthetic pathways.[7][8]

This guide provides an in-depth exploration of the applications of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, complete with detailed protocols and the scientific rationale behind its use in drug discovery workflows.

Part I: The Fundamental Chemistry and Strategic Value

Section 1.1: The Boronic Acid Moiety and the Suzuki-Miyaura Coupling

The primary application of this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction is indispensable for creating C(sp²)-C(sp²) bonds, the backbone of many biologically active molecules.[4] The catalytic cycle, typically driven by a Palladium(0) complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The boronic acid's role is central to the transmetalation step, where the aryl group is transferred from boron to the palladium center. The reaction is highly valued for its mild conditions and exceptional tolerance of a wide variety of functional groups, making it ideal for the late-stage functionalization of complex molecules.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) transmetalation_complex->product reagents Ar¹-X (Aryl Halide) boronic_acid Ar²-B(OH)₂ (Boronic Acid) + Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 1.2: The N-Boc Protecting Group Strategy

The Boc group is more than just a placeholder; it is a strategic tool. Amines are nucleophilic and basic, properties that can interfere with many transition-metal-catalyzed reactions or lead to unwanted side products. The Boc carbamate renders the nitrogen atom non-nucleophilic and non-basic, ensuring that the boronic acid moiety reacts with high fidelity.[6]

The key advantages of the Boc group include:

  • Stability : It is robust and withstands basic, reductive, and oxidative conditions commonly employed in organic synthesis.

  • Selective Removal : It can be cleanly cleaved under mild acidic conditions (e.g., trifluoroacetic acid), which typically do not affect other acid-labile groups like esters or glycosidic bonds.[7] This orthogonality is crucial for complex, multi-step syntheses.[8]

Boc_Protection_Deprotection protected_amine N-Boc Protected Amine (Stable Intermediate) free_amine Free Amine (Reactive) protected_amine->free_amine Mild Acid (e.g., TFA) free_amine->protected_amine Boc₂O, Base

The reversible protection and deprotection of an amine using the Boc group.

Part II: Core Applications in Drug Discovery

The unique structure of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid makes it an ideal starting point for several classes of therapeutic agents.

Section 2.1: Synthesis of Biaryl Scaffolds for Kinase Inhibitors

Biaryl motifs are a hallmark of many Type I and Type II kinase inhibitors, as they can effectively span and interact with different regions of the ATP-binding pocket. Using the title compound in a Suzuki-Miyaura coupling with a heterocyclic halide (e.g., a bromopyrimidine or chloroquinoline) allows for the rapid assembly of complex scaffolds that can be further elaborated into potent and selective kinase inhibitors.

Section 2.2: Precursor for Novel Proteasome Inhibitors

The boronic acid functional group is a well-established pharmacophore for proteasome inhibition.[9] The FDA-approved drug Bortezomib validates this approach for treating multiple myeloma.[10] The electrophilic boron atom forms a reversible covalent bond with the N-terminal threonine residue in the proteasome's catalytic site, leading to cell cycle arrest and apoptosis in cancer cells.[11] (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid has been identified as having potential proteasome inhibition capabilities and serves as an excellent scaffold for developing new, differentiated inhibitors.[1]

Proteasome_Inhibition proteasome 26S Proteasome accumulation Accumulation of Pro-Apoptotic Factors proteasome->accumulation Blocked ub_proteins Ubiquitinated Proteins (e.g., Pro-Apoptotic Factors) ub_proteins->proteasome Degradation inhibitor Boronic Acid Inhibitor inhibitor->proteasome Inhibition apoptosis Apoptosis (Programmed Cell Death) accumulation->apoptosis

Mechanism of cancer cell death via proteasome inhibition by boronic acids.
Section 2.3: Development of Sialic Acid-Targeting Agents

Cancer cells often exhibit aberrant glycosylation, leading to an overexpression of sialic acid residues on their surface. Phenylboronic acids can form reversible covalent bonds with the diol groups present in sialic acids, providing a mechanism for targeted delivery.[11][12] This compound can be used as a precursor to create sophisticated drug delivery systems, where the phenylboronic acid moiety acts as a "homing device" to direct nanoparticles, imaging agents, or cytotoxic payloads specifically to tumor cells, potentially reducing off-target toxicity.[12]

Part III: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for coupling (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid with an aryl bromide.

Materials:

  • (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (1.2 eq)

  • Aryl Bromide (Ar-Br) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Step-by-Step Methodology:

  • Setup : To a dry round-bottom flask, add the aryl bromide (1.0 eq), (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition : Add the palladium catalyst to the flask. The mixture may change color.

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Insights (E-E-A-T):

  • Why 1.2 eq of Boronic Acid? A slight excess ensures complete consumption of the potentially more valuable aryl halide coupling partner.

  • Why a Palladium Catalyst? Palladium(0) is essential for the oxidative addition step, initiating the catalytic cycle. Pd(PPh₃)₄ is a common, air-stable precatalyst.

  • Why a Base and Water? The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. Water is often required to dissolve the inorganic base.

Coupling Partner Typical Catalyst Typical Base Temperature (°C) Notes
Aryl Iodide (Ar-I)Pd(PPh₃)₄K₂CO₃80-90Highly reactive, often gives high yields.
Aryl Bromide (Ar-Br)Pd(PPh₃)₄K₂CO₃, Cs₂CO₃90-100The most common and versatile partner.
Aryl Chloride (Ar-Cl)Pd₂(dba)₃ + LigandK₃PO₄100-110Requires more active catalysts and stronger bases.
Aryl Triflate (Ar-OTf)Pd(OAc)₂ + LigandK₂CO₃80-100Reactivity is comparable to aryl bromides.
Protocol 2: N-Boc Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to reveal the free diarylamine.

Materials:

  • Boc-protected compound (1.0 eq)

  • Trifluoroacetic Acid (TFA) (10-20 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

Step-by-Step Methodology:

  • Dissolution : Dissolve the Boc-protected starting material in DCM in a round-bottom flask.

  • Acid Addition : Cool the solution to 0 °C in an ice bath. Add TFA dropwise with stirring.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring : Monitor the reaction by TLC. The product will be significantly more polar than the starting material.

  • Quenching : Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in ethyl acetate and carefully quench by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction : Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the solvent to yield the deprotected amine, which can be purified further if necessary.

Self-Validating System:

  • TLC Analysis : A successful reaction is indicated by the complete disappearance of the starting material spot and the appearance of a new, lower Rf (more polar) spot for the free amine product.

  • ¹H NMR Spectroscopy : Deprotection can be confirmed by the disappearance of the characteristic singlet peak for the nine tert-butyl protons, which typically appears around 1.5 ppm.

Conclusion

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a sophisticated and versatile building block that empowers medicinal chemists to rapidly access complex molecular structures. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the strategic utility of the Boc protecting group, makes it an invaluable asset in the synthesis of kinase inhibitors, proteasome inhibitors, and targeted therapeutic agents. The protocols and insights provided herein serve as a guide for researchers to effectively integrate this powerful reagent into their drug discovery programs, accelerating the development of next-generation medicines.

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  • TCI Chemicals. 4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMQjOAmk-ng6Hod7ZSiYCwBrZ3NRhxBXfHEadTA8c4TvLk0lo-NbIbLb1d2a-znslUThLsA5fI3suqYk8pvwboNwUvZuKntBBJ98hZ3l-i0YTIl8uC0x79PDPB2RhkkPhGefIg]
  • BLDpharm. (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrQIS-v2RfIE1paKJn2tz_NIa7V79MXwEAuXtEZGsGW11uLFHxxkldcdw1YqdHiCLazr2ANYwlCoGblowKHdN31v-om4_53-AtKLqpgnl-YSEUiO8JaO1czgxJf7gvtOitOXdENTc1nfgZyHCz]
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/IN/en/support-download/brochure/TCI_Mail_120.pdf]
  • Gandeepan, P., et al. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc01936k]
  • ResearchGate. (2020). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-4-bromoacetophenone-and-phenylboronic-acid-to-form-4-acetylbiphenyl_fig1_343274249]

Sources

Application Note & Protocols: Synthesis of Biaryl Scaffolds Utilizing (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Biaryls in Modern Chemistry

Biaryl structures are privileged motifs, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their prevalence in drug discovery is particularly notable, with the biaryl scaffold appearing in therapeutics for a wide range of diseases, including inflammatory conditions, hypertension, and viral infections.[2][4][5] The precise spatial arrangement of the two aryl rings allows for specific and high-affinity interactions with biological targets.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these critical C(sp²)–C(sp²) bonds.[6][7] Its widespread adoption is due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[6][8][9]

This guide focuses on a key building block in this field: (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid . This reagent is invaluable for introducing a protected diphenylamine moiety, a common pharmacophore, into a target molecule. The tert-butoxycarbonyl (Boc) group plays a crucial role; it temporarily masks the reactivity of the secondary amine's nitrogen atom.[10][11] By converting the amine into a less nucleophilic carbamate, the Boc group prevents unwanted side reactions during the palladium-catalyzed coupling, ensuring the reaction proceeds with high fidelity.[12][13] Its stability to basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[10][14][15]

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing synthetic protocols. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle comprises three key steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of an aryl halide (Ar¹-X). This step oxidizes the palladium to a Pd(II) species.[7] The efficiency of this step is dependent on the halide, with reactivity typically following the trend I > Br > Cl.

  • Transmetalation : This is the crucial step where the organic fragment is transferred from boron to palladium. The process requires activation of the boronic acid (Ar²-B(OH)₂) by a base (e.g., K₂CO₃, K₃PO₄). The base converts the neutral boronic acid into a more nucleophilic "ate" complex (Ar²-B(OH)₃⁻), which readily exchanges its aryl group with the halide on the Pd(II) center.[9][16]

  • Reductive Elimination : The final step involves the two organic groups (Ar¹ and Ar²) coupling to form the desired biaryl product (Ar¹-Ar²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition->pd2_complex transmetalation Transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² pd2_complex->biaryl_pd_complex transmetalation->biaryl_pd_complex biaryl_pd_complex->pd0 reductive_elimination Reductive Elimination biaryl_product Biaryl Product (Ar¹-Ar²) biaryl_pd_complex->biaryl_product Reductive Elimination reductive_elimination->pd0 aryl_halide Aryl Halide (Ar¹-X) aryl_halide->pd2_complex Oxidative Addition boronic_acid Boronate ([Ar²-B(OH)₃]⁻) boronic_acid->biaryl_pd_complex Transmetalation base_input Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Application: A Step-by-Step Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid.

Materials and Equipment
  • Reagents :

    • Aryl Bromide (Ar-Br) (1.0 equiv)

    • (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

    • 1,4-Dioxane, anhydrous

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

    • Silica Gel (for chromatography)

  • Equipment :

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

Reaction Setup and Execution

Causality Note : The exclusion of oxygen is critical. Pd(0) catalysts are readily oxidized to inactive Pd(II) species, which can halt the catalytic cycle and promote undesirable side reactions like the homocoupling of boronic acids.[7] Therefore, degassing the solvent and maintaining an inert atmosphere are paramount for reproducible, high-yielding reactions.[17]

  • Inert Atmosphere Preparation : Assemble the glassware (flask, condenser) and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Degassing : In a separate flask, degas the required volume of 1,4-dioxane and deionized water (typically a 4:1 to 3:1 v/v ratio) by bubbling inert gas through the liquids for at least 20 minutes.

  • Reagent Addition : To the reaction flask, add the aryl bromide (1.0 equiv), (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Solvent Addition : Using a cannula or syringe, transfer the degassed 1,4-dioxane and water mixture to the reaction flask. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

  • Reaction Conditions : Stir the mixture vigorously and heat to 85-95 °C under the inert atmosphere.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting aryl bromide indicates reaction completion.

Work-up and Purification
  • Quenching : Once the reaction is complete, cool the flask to room temperature.

  • Extraction : Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by flash column chromatography on silica gel.[18][19] A common eluent system is a gradient of ethyl acetate in hexanes. The precise gradient will depend on the polarity of the specific biaryl product.

  • Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary and Key Considerations

The following table presents representative data for a model reaction, illustrating the expected outcome.

ParameterValueRationale
Aryl Halide 4-BromoanisoleA common, moderately reactive coupling partner.
Boronic Acid (4-((Boc)(Ph)amino)phenyl)boronic acidThe key reagent of this protocol.
Catalyst Pd(PPh₃)₄ (3 mol%)A reliable, commercially available Pd(0) catalyst.
Base K₂CO₃ (2.5 equiv)A moderately strong base sufficient for boronate formation.
Solvent 1,4-Dioxane / H₂O (4:1)A common solvent system that solubilizes both organic and inorganic reagents.[20]
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Time 8 hTypical duration for complete conversion.
Yield (Isolated) 85 - 95%Expected range for a successful reaction after purification.
Tips for Success & Troubleshooting
  • Impure Boronic Acid : Commercially available boronic acids can contain inactive boroxine (anhydride trimer) impurities.[21] If yields are consistently low, recrystallizing the boronic acid from a suitable solvent (e.g., water or an organic solvent mixture) can significantly improve results.

  • Homocoupling Side Product : The formation of a biaryl product derived from two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[7] Rigorous degassing and maintaining a positive pressure of inert gas are the best preventative measures.

  • Catalyst Choice : While Pd(PPh₃)₄ is a robust catalyst, other systems like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, RuPhos) can offer higher activity, especially for less reactive aryl chlorides.[22]

  • Boc Group Stability : The Boc group is sensitive to strong acids.[10][14] Ensure that the work-up and purification steps are performed under neutral or basic conditions to prevent premature deprotection. If deprotection is desired, the purified product can be treated with an acid like trifluoroacetic acid (TFA) or HCl in a suitable solvent.[11][14]

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Selected biaryl-containing drug molecules, natural products, and chiral ligands.
  • (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. Benchchem.
  • Expanding chemical space by para-C−H arylation of arenes.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
  • (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic Acid. Benchchem.
  • Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Scilit.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting m
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. Benchchem.
  • Examples of biaryl structure applications.
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • Organic Syntheses Procedure. Organic Syntheses.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

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Application Notes & Protocols: (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals on the application of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid in modern materials science. This versatile building block is uniquely positioned for the synthesis of high-performance organic electronic materials and functional polymers. Its structure combines a reactive boronic acid for palladium-catalyzed cross-coupling reactions with a tert-butoxycarbonyl (Boc)-protected diphenylamine core, a well-established motif for conferring advantageous electronic properties. We will explore the causality behind experimental choices, provide validated protocols for its use in synthesizing hole-transporting materials, and discuss its broader potential in polymer functionalization and sensor technology.

Core Compound Analysis: Properties and Strategic Advantages

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (CAS 1150114-67-2) is a specialized organoboron compound designed for strategic incorporation into complex molecular architectures.[1] Its utility in materials science is derived from two key structural features:

  • The Phenylboronic Acid Moiety: This functional group is a cornerstone of modern organic synthesis, primarily enabling Suzuki-Miyaura cross-coupling reactions. This allows for the efficient and robust formation of carbon-carbon bonds, which is essential for constructing the conjugated backbones of advanced materials.[1][2]

  • The Boc-Protected Diphenylamine Core: The diphenylamine unit is electronically rich and is a classic structural element in hole-transporting materials used in organic electronics.[3] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amine. This protection is vital as it prevents unwanted side reactions during coupling and provides a synthetic handle for subsequent deprotection and further functionalization under mild acidic conditions.[1][2]

Physicochemical and Safety Data

Proper handling and storage are critical to maintaining the integrity of the compound, particularly the moisture-sensitive boronic acid group.

PropertyValueRationale & Handling Notes
CAS Number 1150114-67-2[1]For unambiguous identification.
Molecular Formula C₁₇H₂₀BNO₄
Molecular Weight 313.2 g/mol [1]For accurate molar calculations in reaction stoichiometry.
Appearance White to off-white solid/powder.Visual check for degradation (discoloration).
Storage Store below 4°C in an airtight container.[1]Low temperature and exclusion of moisture are critical to prevent hydrolysis of the C-B bond and protodeborylation.[1]
Handling Use in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[1]Avoid inhalation of fine powder and skin contact.[1]

The Suzuki-Miyaura Coupling: The Primary Synthetic Application

The most significant application of this boronic acid is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction forms the basis for synthesizing the biaryl and oligoaryl structures common in organic electronic materials.

Mechanistic Rationale

Understanding the catalytic cycle is key to optimizing reaction conditions. The process involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as homocoupling of the boronic acid.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition aryl_halide Ar¹-X (Aryl Halide) pd_complex1 Ar¹-Pd(II)L₂-X (Oxidative Adduct) aryl_halide->pd_complex1 ox_add->pd_complex1 transmetalation Transmetalation boronic_acid Ar²-B(OH)₂ (Boronic Acid) pd_complex2 Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) boronic_acid->pd_complex2 base Base (e.g., K₃PO₄) base->boronic_acid transmetalation->pd_complex2 red_elim Reductive Elimination product Ar¹-Ar² (Coupled Product) pd_complex2->product red_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A common and effective set of conditions involves a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a moderately strong base such as potassium phosphate (K₃PO₄) to activate the boronic acid for transmetalation, and a degassed solvent system like a dioxane/water mixture to ensure an inert atmosphere and prevent catalyst oxidation.[1]

Application Protocol I: Synthesis of a Model Hole-Transporting Material (HTM)

The diphenylamine core of the title compound makes it an ideal precursor for synthesizing hole-transporting materials (HTMs), which are essential components of organic light-emitting diodes (OLEDs) and perovskite solar cells.[3][4] This protocol details the synthesis of a model biaryl HTM precursor.

Objective

To synthesize N-(4'-bromobiphenyl-4-yl)-N-phenyl-4-((tert-butoxycarbonyl)(phenyl)amino)aniline by coupling (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid with a suitable dibromo-aryl compound.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )AmountMoles (mmol)
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid1150114-67-2313.2313 mg1.0
4,4'-Dibromobiphenyl92-86-4312.0343 mg1.1
Pd(PPh₃)₄14221-01-31155.658 mg0.05
Potassium Phosphate (K₃PO₄)7778-53-2212.27637 mg3.0
1,4-Dioxane (Anhydrous)123-91-188.1115 mL-
Deionized Water7732-18-518.023 mL-
Experimental Workflow

HTM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation prep1 Flame-dry glassware under vacuum prep2 Backfill with Nitrogen (N₂) prep1->prep2 react1 Add all solid reagents to flask prep2->react1 react2 Add degassed dioxane and water react1->react2 react3 Heat to 90 °C with stirring react2->react3 react4 Monitor by TLC until starting material is consumed react3->react4 work1 Cool to RT, add water & EtOAc react4->work1 work2 Separate organic layer work1->work2 work3 Dry with Na₂SO₄, filter, concentrate work2->work3 work4 Purify via flash column chromatography work3->work4 char1 Confirm structure (¹H NMR, ¹³C NMR) work4->char1 char2 Verify mass (HRMS) char1->char2 char3 Assess purity (>95% via HPLC) char2->char3

Caption: Experimental workflow for the synthesis of a hole-transporting material.

Step-by-Step Protocol
  • Inert Atmosphere Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.

  • Reagent Addition: To the flask, add (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (313 mg, 1.0 mmol), 4,4'-dibromobiphenyl (343 mg, 1.1 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Solvent Addition: Degas the anhydrous 1,4-dioxane (15 mL) and deionized water (3 mL) by bubbling nitrogen through them for 20 minutes. Add the degassed solvents to the reaction flask via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the boronic acid spot is no longer visible (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by flash column chromatography on silica gel.

  • Validation: The structure and purity of the final product must be confirmed using standard analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for confirming purity (>95%) and structural integrity.[1] ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, while high-resolution mass spectrometry (HRMS) validates the exact molecular weight.[1]

Application Note II: Functional Polymers and Sensor Development

Post-Polymerization Modification

The title compound can be used to graft electro-active diphenylamine units onto a polymer backbone. This is a powerful strategy for creating functional materials where the polymer provides the desired physical properties (e.g., solubility, film-forming ability) and the grafted unit provides the electronic function. The protocol is similar to the one described above, but the aryl halide partner is a pre-synthesized polymer containing, for example, bromostyrene units.

Potential in Chemical Sensor Design

The boronic acid functional group is well-known for its ability to reversibly bind with 1,2- and 1,3-diols, such as those found in carbohydrates.[5][6][7] This interaction forms the basis of many chemical sensors. While less explored for this specific compound, a potential application lies in creating fluorescent sensors. The diphenylamine core is fluorescent, and its emission properties could be modulated by the binding of a diol (e.g., glucose) to the boronic acid group, leading to a detectable change in fluorescence intensity.

Sensor_Equilibrium compound (Boc-DPA)-Ph-B(OH)₂ Fluorescent Reporter ester Cyclic Boronate Ester Modulated Fluorescence compound:f0->ester:f0 + diol Diol (e.g., Glucose)

Caption: Reversible binding of a diol to the boronic acid sensor moiety.

This approach could be used to develop sensors for biologically relevant molecules, leveraging the inherent optical properties of the diphenylamine core.[8]

Conclusion

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a high-value, strategic building block for advanced materials synthesis. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to create well-defined oligomers and polymers with tailored electronic properties, particularly for hole-transport applications in organic electronics. The Boc-protecting group provides crucial synthetic control, allowing for complex, multi-step syntheses. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this compound's unique capabilities in the development of next-generation materials.

References

  • The development of photometric sensors for boronic acids. PubMed - NIH. [Link]

  • The Development of Boronic Acids as Sensors and Separation Tools. MDPI. [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

  • (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid - PubChem. National Center for Biotechnology Information. [Link]

  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Beilstein Journal of Organic Chemistry. [Link]

  • Understanding [4-[bis(4-methylphenyl)amino]phenyl]Boronic Acid: Properties and Applications in Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Study on synthesis and properties of novel luminescent hole transporting materials based on N,N′-di(p-tolyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine core. ResearchGate. [Link]

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Application Notes and Protocols: The Expanding Role of Organoboron Compounds in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Organoboron compounds have transcended their traditional role as stoichiometric reagents to become a versatile and powerful class of catalysts in modern organic synthesis. Their unique electronic properties, centered on the electron-deficient nature of the boron atom, enable a diverse array of catalytic transformations. This guide provides an in-depth exploration of the catalytic applications of organoboron compounds, offering researchers, scientists, and drug development professionals both the theoretical underpinnings and practical protocols for their implementation. We will delve into their function as Lewis acid catalysts, their role in frustrated Lewis pair chemistry, their critical part in transition metal-catalyzed reactions, their involvement in C-H activation, and their emerging applications in photoredox and asymmetric catalysis.

The Foundation: Lewis Acidity and Covalent Interactions

The catalytic prowess of organoboron compounds stems fundamentally from the vacant p-orbital on the sp²-hybridized boron atom, which imparts significant Lewis acidity.[1][2] This allows them to act as potent electrophilic activators. Unlike many other Lewis acids, organoboron acids, such as boronic and borinic acids, can engage in reversible covalent interactions, particularly with hydroxyl and carbonyl groups.[3][4][5] This reversible bond formation is central to their catalytic activity, enabling substrate activation, reaction, and catalyst turnover.[4][6] Furthermore, organoboron compounds are generally characterized by low toxicity and high stability, making them attractive catalysts from a green chemistry perspective.[3][6][7]

Mechanism of Lewis Acid Catalysis

Organoboron acids typically catalyze reactions by activating a substrate through complexation. For carbonyl compounds, the boron atom coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.[4] In reactions involving alcohols or carboxylic acids, the B-OH group can undergo a dehydrative condensation to form a boronic ester, which can then act as a chiral template or an activated intermediate.[3][6]

Lewis_Acid_Catalysis cluster_0 Catalytic Cycle Catalyst R₂B-OH (Organoboron Catalyst) Intermediate Activated Acylboronate Intermediate Catalyst->Intermediate Dehydration (-H₂O) Reversible Covalent Bonding Substrate R'-COOH (Carboxylic Acid) Substrate->Intermediate Product R'-CO-Nu (Product) Intermediate->Product Nucleophilic Attack Nucleophile Nu-H (e.g., Amine) Nucleophile->Product Product->Catalyst Catalyst Regeneration (+H₂O)

Figure 1: General mechanism of organoboron acid catalysis, showing substrate activation via reversible covalent bond formation.

Application: Direct Amide Bond Formation

Direct dehydrative condensation of carboxylic acids and amines is a highly desirable but challenging transformation. Arylboronic acids have emerged as highly effective catalysts for this reaction, avoiding the need for stoichiometric activating agents.[6]

Protocol: Boronic Acid-Catalyzed Direct Amidation

This protocol describes the direct synthesis of an amide from a carboxylic acid and an amine using 3,5-bis(trifluoromethyl)phenylboronic acid as the catalyst.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Amine (e.g., Benzylamine)

  • 3,5-Bis(trifluoromethyl)phenylboronic acid (Catalyst)

  • Toluene (Anhydrous)

  • Dean-Stark apparatus or Molecular Sieves (4Å)

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add the carboxylic acid (1.0 mmol, 1.0 equiv.), toluene (5 mL), and the amine (1.1 mmol, 1.1 equiv.).

  • Catalyst Addition: Add 3,5-bis(trifluoromethyl)phenylboronic acid (0.05 mmol, 5 mol%).

    • Causality Note: The electron-withdrawing trifluoromethyl groups enhance the Lewis acidity of the boron center, increasing its catalytic activity compared to unsubstituted phenylboronic acid.[2]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C). Water generated during the reaction is removed azeotropically using the Dean-Stark trap. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Alternative: If a Dean-Stark trap is unavailable, activated 4Å molecular sieves can be added to the reaction mixture to sequester water.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Data Summary:

Catalyst Loading (mol%)SolventTemperature (°C)Typical Yield Range (%)
5Toluene11085-95
10Xylene14090-98
5Toluene (w/ MS 4Å)11080-90

Application: Frustrated Lewis Pair (FLP) Catalysis

Frustrated Lewis Pair (FLP) chemistry involves the use of sterically encumbered Lewis acids (often bulky boranes) and Lewis bases that are unable to form a classical adduct due to steric hindrance.[8][9] This "frustration" leaves the reactivity of both the acid and base available to cooperatively activate small molecules like H₂, CO₂, and olefins.[8][9][10] Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a archetypal Lewis acid used in FLP chemistry.[2]

Principle of FLP-Mediated H₂ Activation

The Lewis base and the borane act in concert to heterolytically cleave the H-H bond. The base abstracts a proton (H⁺) while the Lewis acidic boron center accepts a hydride (H⁻), forming a borohydride.[9][11] This activated hydrogen can then be delivered to an unsaturated substrate to perform metal-free hydrogenations.

FLP_Activation cluster_main Frustrated Lewis Pair (FLP) Activation of H₂ FLP Bulky Base + B(C₆F₅)₃ Activated [Base-H]⁺ [HB(C₆F₅)₃]⁻ (Activated Hydrogen) FLP->Activated Heterolytic Cleavage H2 H-H H2->Activated Product Reduced Product Activated->Product Hydrogenation Substrate Unsaturated Substrate (e.g., Imine) Substrate->Product Product->FLP Catalyst Regeneration

Figure 2: Cooperative activation of molecular hydrogen by a Frustrated Lewis Pair.

Protocol: FLP-Catalyzed Hydrogenation of an Imine

This protocol outlines the metal-free hydrogenation of N-benzylideneaniline using B(C₆F₅)₃ and a bulky phosphine.

Materials:

  • N-benzylideneaniline (Imine)

  • Tris(pentafluorophenyl)borane [B(C₆F₅)₃]

  • Tri-tert-butylphosphine (tBu₃P)

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Inert Atmosphere: This reaction is highly sensitive to air and moisture. All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or Schlenk techniques.

  • Reaction Setup: In a glovebox, add N-benzylideneaniline (0.5 mmol, 1.0 equiv.) to a pressure-rated reaction vessel (e.g., a J-Young tube or a small autoclave) containing a stir bar.

  • Catalyst Preparation: In a separate vial, dissolve B(C₆F₅)₃ (0.025 mmol, 5 mol%) and tBu₃P (0.025 mmol, 5 mol%) in the anhydrous solvent (2 mL).

    • Causality Note: The bulky tert-butyl groups on the phosphine prevent it from forming a stable adduct with the equally bulky B(C₆F₅)₃, creating the necessary "frustration".

  • Reaction Execution: a. Add the catalyst solution to the reaction vessel containing the imine. b. Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line. c. Pressurize the vessel with H₂ gas (typically 4-5 atm). d. Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

  • Workup and Analysis: a. Carefully vent the H₂ pressure. b. Quench the reaction by adding a few drops of methanol to deactivate the catalyst. c. Remove the solvent under reduced pressure. d. The conversion and yield of the resulting secondary amine can be determined by ¹H NMR analysis of the crude product. Purification can be achieved via column chromatography if necessary.

The Workhorse: Organoboron Reagents in Transition Metal Catalysis

While the organoboron species is a reagent, not the catalyst, its role in the catalytic cycle of reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling is indispensable for C-C bond formation.[7][12][13] This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[13][14]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) complex.[7][14]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[13][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][14]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) + Base Boronic->Transmetal

Figure 3: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical coupling between 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Standard glassware for heating under inert atmosphere

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Causality Note: The base (K₂CO₃) is crucial. It reacts with the boronic acid to form a boronate salt [ArB(OH)₃]⁻ or a related species, which is significantly more nucleophilic and competent for the transmetalation step than the neutral boronic acid.[12][14]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the deoxygenated dioxane/water solvent mixture (5 mL) via syringe. The use of some water often accelerates the reaction.[14]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC until the starting halide is consumed (typically 4-12 hours).

  • Workup and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). b. Wash with water (2 x 15 mL) and brine (1 x 15 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. d. Purify the crude 4-methylbiphenyl by recrystallization from ethanol or by flash chromatography.

Frontier Application: Catalytic C-H Borylation

Directly converting C-H bonds into C-B bonds is a highly atom-economical method for synthesizing valuable organoboron compounds.[15][16] While many methods rely on precious metal catalysts (e.g., Iridium, Rhodium), metal-free approaches are also gaining prominence.[16][17][18] These reactions typically use a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Protocol: Iridium-Catalyzed Aromatic C-H Borylation

This protocol details the borylation of an unactivated arene like benzene or toluene.

Materials:

  • Arene (e.g., Benzene, used as solvent and substrate)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (Iridium precatalyst)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)

  • Anhydrous solvent if substrate is solid (e.g., cyclohexane)

Procedure:

  • Inert Atmosphere: In a glovebox, add B₂pin₂ (0.5 mmol, 1.0 equiv.), [Ir(COD)OMe]₂ (0.0075 mmol, 1.5 mol% Ir), and dtbpy (0.015 mmol, 3.0 mol%) to a screw-cap vial with a stir bar.

    • Causality Note: The dtbpy ligand is crucial for stabilizing the active iridium species and facilitating the catalytic cycle, which is believed to involve an Ir(III)/Ir(V) or an Ir(I)/Ir(III) manifold.[15]

  • Reagent Addition: Add the arene (e.g., Benzene, 2 mL). If the substrate is a solid, dissolve it in an inert solvent like cyclohexane.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and heat in an oil bath or heating block at 80-100 °C for 12-24 hours.

  • Workup and Analysis: a. Cool the reaction to room temperature. b. Remove the solvent and excess arene under reduced pressure. c. The residue can be directly analyzed or purified by passing through a short plug of silica gel, eluting with hexane/ethyl acetate, to remove catalyst residues. The product is the corresponding arylboronic pinacol ester.

Regioselectivity Considerations:

Substrate FeatureControlling FactorPredominant Site of Borylation
Unsubstituted AreneStatisticalN/A
Substituted AreneSteric HindranceMeta and para positions; ortho is disfavored.[15]
HeteroareneElectronic EffectsC-H bond alpha to the heteroatom (most acidic).[15]
Substrate with Directing GroupCoordinationOrtho to the directing group.[16]

Emerging Area: Photoredox Catalysis

Visible-light photoredox catalysis has opened new avenues for organoboron chemistry.[19][20] Organoboron compounds, particularly organotrifluoroborates and adducts with Lewis bases, can serve as excellent radical precursors under mild, light-induced conditions.[21] The low oxidation potential of these species allows for facile single-electron transfer (SET) to generate alkyl or aryl radicals for subsequent bond formation.[21]

Photoredox_Borylation General Workflow for Photoredox Borylation Setup 1. Prepare Reaction Mixture (Substrate, Boron Reagent, Photocatalyst) Irradiation 2. Irradiate with Visible Light (e.g., Blue LED) Setup->Irradiation SET 3. Single Electron Transfer (SET) Photocatalyst* + Boron Reagent -> Radical Irradiation->SET Reaction 4. Radical Reaction Radical + Substrate -> Product Radical SET->Reaction Cycle 5. Propagate Catalytic Cycle Reaction->Cycle Cycle->SET Regenerate PC Product 6. Isolate Borylated Product Cycle->Product

Sources

Aminative Suzuki-Miyaura Coupling: A Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Cross-Coupling Chemistry

The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions have long been cornerstone methodologies in synthetic and medicinal chemistry for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively.[1][2] These transformations have profoundly shaped modern drug discovery, enabling the synthesis of complex molecules with diverse functionalities.[3] Recently, a novel and innovative approach has emerged that merges the capabilities of these two powerful reactions: the aminative Suzuki-Miyaura coupling.[1][4] This reaction uniquely redirects the outcome of a traditional Suzuki-Miyaura coupling by incorporating a formal nitrene insertion, thereby producing C-N-C linked diaryl amines from the same starting materials that would typically yield C-C linked biaryls.[1][5]

This innovative one-pot, three-component reaction offers a significant advantage by expanding the accessible chemical space from existing libraries of aryl halides and boronic acids, simply by the addition of an amination reagent.[1] The ability to forge a diarylamine linkage where a biaryl bond would traditionally form opens up new avenues for scaffold hopping and lead optimization in drug discovery programs.[1] This guide provides an in-depth exploration of the aminative Suzuki-Miyaura coupling, detailing its mechanism, critical reaction parameters, and a practical, step-by-step protocol for its successful implementation in the laboratory.

Mechanistic Overview: Weaving a Nitrogen Atom into the Catalytic Cycle

The generally accepted mechanism for the standard Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex cycling between Pd(0) and Pd(II) oxidation states.[3][6] The key steps are oxidative addition, transmetalation, and reductive elimination.[6][7] The aminative variant introduces a fascinating complexity to this cycle by intercepting key intermediates with an electrophilic amination reagent.

A key feature of the aminative Suzuki-Miyaura coupling is the flexibility in the order of bond-forming events.[1][4] Mechanistic studies suggest that multiple competing pathways can operate simultaneously, depending on the specific substrates and reaction conditions.[1] The two primary proposed mechanistic pathways are the "electrophile-first" and "nucleophile-first" pathways.

Catalytic Cycle of Aminative Suzuki-Miyaura Coupling

Aminative Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x nitrene_insertion_e Nitrene Insertion ('NH') ar_pd_x->nitrene_insertion_e transmetalation_first Transmetalation (Ar'B(OR)2) ar_pd_x->transmetalation_first Nucleophile-First Pathway ar_pd_nh_x Ar-Pd(IV)-NH-X(L_n) nitrene_insertion_e->ar_pd_nh_x reductive_elimination_1 Reductive Elimination (C-N bond) ar_pd_nh_x->reductive_elimination_1 ar_nh_pd Ar-NH-Pd(II)-X(L_n) reductive_elimination_1->ar_nh_pd transmetalation Transmetalation (Ar'B(OR)2) ar_nh_pd->transmetalation ar_nh_pd_ar Ar-NH-Pd(II)-Ar'(L_n) transmetalation->ar_nh_pd_ar reductive_elimination_2 Reductive Elimination (C-N bond) ar_nh_pd_ar->reductive_elimination_2 product Ar-NH-Ar' reductive_elimination_2->product product->pd0 Catalyst Regeneration boronate_formation Boronate Formation (Base) boronate_formation->transmetalation ar_boronic Ar'B(OR)2 ar_boronic->boronate_formation base Base base->boronate_formation ar_pd_ar Ar-Pd(II)-Ar'(L_n) transmetalation_first->ar_pd_ar nitrene_insertion_n Nitrene Insertion ('NH') ar_pd_ar->nitrene_insertion_n nitrene_insertion_n->ar_nh_pd_ar

Figure 1: Proposed Catalytic Cycle for the Aminative Suzuki-Miyaura Coupling.

Critical Reaction Parameters: A Guide to Optimization

The success of the aminative Suzuki-Miyaura coupling is highly dependent on the careful selection of several key reaction components. The interplay between the palladium catalyst, ligand, amination reagent, base, and solvent is crucial for achieving high yields and selectivity for the desired diarylamine product over the conventional biaryl product.

Palladium Catalyst and Ligands: The Heart of the Reaction

The choice of the palladium source and, more critically, the ancillary ligand is paramount in directing the reaction towards the aminative pathway. While traditional Suzuki-Miyaura couplings can be effective with a variety of palladium catalysts, the aminative variant necessitates specific ligand architectures to favor the C-N bond-forming events.[8]

  • Palladium Precatalysts: Common palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are effective precatalysts that are reduced in situ to the active Pd(0) species.[6]

  • The Crucial Role of Bulky Ligands: The key to suppressing the conventional Suzuki-Miyaura C-C coupling and promoting the aminative pathway lies in the use of bulky, electron-rich phosphine ligands.[1][4] Ligands such as t-BuBrettPhos have proven to be highly effective.[5] The steric bulk of these ligands is thought to destabilize the diarylpalladium(II) intermediate that leads to the biaryl product, thereby creating a kinetic window for the amination reagent to intercept the catalytic cycle.[1] In contrast, less sterically demanding ligands like RuPhos tend to favor the formation of the C-C coupled product.[5]

The Amination Reagent: The Source of the Nitrogen Linker

A commercially available electrophilic amination reagent is the key third component that introduces the nitrogen atom. This reagent acts as a formal nitrene ("NH") precursor.[5] The choice of this reagent is critical, and its reactivity must be finely tuned to participate in the catalytic cycle without leading to unwanted side reactions.

Boronic Acid Derivatives: The Nucleophilic Partner

As in the conventional Suzuki-Miyaura coupling, a variety of organoboron reagents can be employed as the nucleophilic coupling partner.

  • Boronic Acids: These are the most common and readily available organoboron reagents.[6][9] They are generally stable, but can be prone to protodeboronation under certain conditions.[6]

  • Boronic Esters: Pinacol and neopentyl glycol boronic esters offer increased stability compared to boronic acids, which can be advantageous for challenging substrates or when slow reaction kinetics are anticipated.[6][9]

  • Organotrifluoroborates: Potassium aryltrifluoroborates are another stable and easily handled alternative to boronic acids.[10]

The Role of the Base: More Than Just an Activator

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[11][12][13] The choice of base can significantly impact the reaction rate and yield.[11]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and effective bases for this transformation.[3][14]

  • Fluoride Sources: In some cases, fluoride ions (e.g., from KF or CsF) can be particularly effective in activating the boronic acid, especially for base-sensitive substrates.[15]

Solvent Selection

The choice of solvent is also an important consideration. Aprotic polar solvents are generally preferred for Suzuki-Miyaura reactions.

  • Ethers: Dioxane and tetrahydrofuran (THF) are common and effective solvents.[6]

  • Aromatic Hydrocarbons: Toluene can also be used, often in combination with other solvents.[6]

Typical Reaction Conditions: A Summary

The following table provides a general overview of typical reaction conditions for the aminative Suzuki-Miyaura coupling. It is important to note that optimization may be required for specific substrate combinations.

ComponentRecommended Reagents and ConditionsNotes
Aryl Halide/Pseudohalide Aryl/heteroaryl chlorides, bromides, iodides, and triflatesReactivity order is generally I > Br > OTf > Cl.[10]
Boronic Acid Derivative Aryl/heteroaryl boronic acids, boronic esters (pinacol, neopentyl), or trifluoroborates1.1 - 1.5 equivalents are typically used.
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading is common.
Ligand t-BuBrettPhos or other bulky, electron-rich phosphine ligandsA slight excess of ligand relative to palladium is often beneficial.
Amination Reagent Commercially available electrophilic amination reagent1.2 - 2.0 equivalents are typically used.
Base K₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents are generally sufficient.
Solvent Dioxane, THF, TolueneAnhydrous conditions are recommended.
Temperature 80 - 110 °CReaction temperature may need to be optimized for specific substrates.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the Pd(0) catalyst.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for a representative aminative Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (Aryl Halide, Boronic Acid, Amination Reagent, Base) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup catalyst_addition Catalyst & Ligand Addition reaction_setup->catalyst_addition heating Heating & Stirring catalyst_addition->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Column Chromatography) drying->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Figure 2: General Experimental Workflow for Aminative Suzuki-Miyaura Coupling.

Materials and Reagents
  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid derivative (1.2 mmol, 1.2 equiv)

  • Amination reagent (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., t-BuBrettPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure
  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid derivative (1.2 mmol), amination reagent (1.5 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate amount of the catalyst solution to the reaction mixture via syringe.

  • Heating: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

Conclusion

The aminative Suzuki-Miyaura coupling represents a significant advancement in the field of cross-coupling chemistry, offering a novel and efficient route to diarylamines from readily available starting materials.[1][2] By understanding the key mechanistic principles and carefully selecting the reaction parameters, particularly the use of bulky phosphine ligands, researchers can effectively harness this powerful transformation to accelerate the discovery and development of new chemical entities. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this exciting new methodology in both academic and industrial research settings.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Liu, D. R., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. Available at: [Link]

  • Gooßen, L. J., et al. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 3(8), 1121–1123. Available at: [Link]

  • Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Available at: [Link]

  • ResearchGate. Aminative Suzuki-Miyaura coupling. Available at: [Link]

  • De Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Wiley-VCH.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available at: [Link]

  • Liu, D. R., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed, 383(6686), 1019-1024. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 4038–4042. Available at: [Link]

  • Sanford, M. S., et al. (2018). Base-Free Suzuki-Miyaura Coupling. ChemistryViews. Available at: [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Buchwald, S. L., & Walker, S. D. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14877–14882. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Domainex. (2024). Aminative Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • Cankař, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1435–1451. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yields in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields when working with boronic acids. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Section 1: The Foundation - Understanding the Catalytic Cycle

A successful Suzuki-Miyaura reaction hinges on the delicate balance of a multi-step catalytic cycle. A firm grasp of this mechanism is the first step in effective troubleshooting. The generally accepted cycle involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][2]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X (Palladium Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal di_org_complex R¹-Pd(II)L₂-R² (Diorganopalladium) transmetal->di_org_complex red_elim Reductive Elimination di_org_complex->red_elim red_elim->pd0  Regenerates  Catalyst start_reagents R¹-X start_reagents->ox_add boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetal product R¹-R² product->red_elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common problems encountered during Suzuki-Miyaura reactions.

Q1: My reaction yield is low or zero. What are the first things I should check?

Low or no yield can often be traced back to fundamental issues with reagents or the reaction setup.[6] Before undertaking extensive optimization, perform these initial checks:

  • Reagent Quality & Stability:

    • Boronic Acid: Boronic acids can degrade over time, especially if they are electron-deficient or heteroaromatic.[6][7] Consider using a fresh batch or verifying the purity of your current stock. For particularly unstable boronic acids, using a more robust derivative like a pinacol ester (BPin) or an MIDA boronate can prevent decomposition before the reaction starts.[7][8]

    • Aryl Halide: Ensure the purity of your electrophile. The reactivity trend is generally I > Br > OTf >> Cl.[6][9] Aryl chlorides are significantly less reactive and require more specialized, highly active catalyst systems.[10]

    • Catalyst & Ligand: Palladium precatalysts (especially Pd(II) sources like Pd(OAc)₂) and phosphine ligands are sensitive to air and can degrade.[6] Use fresh reagents that have been stored correctly under an inert atmosphere.

  • Reaction Setup:

    • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands.[6] Ensure your flask was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.[8][11]

    • Solvent Quality: Use anhydrous, degassed solvents. Residual oxygen or other impurities in the solvent can poison the catalyst.[10][12]

  • Catalyst Activation:

    • If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.[1][8] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to rule out activation issues.

Q2: I'm observing significant protodeboronation. How can I prevent this?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which consumes your starting material and kills your yield.[13][14] This is one of the most common failure modes, especially with electron-deficient or heteroaromatic boronic acids.[1][13]

  • Mechanism: The process can be catalyzed by acid or base and is often accelerated by water and high temperatures.[13][14][15]

  • Solutions:

    • Use Milder Bases: Strong bases can accelerate protodeboronation.[13] Switch from strong bases like NaOH or K₂CO₃ to milder options like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[6][8]

    • Protect the Boronic Acid: Convert the sensitive boronic acid to a more stable derivative. Pinacol (BPin), neopentyl glycol, or MIDA esters are significantly more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[1][8][14]

    • Minimize Water: While a small amount of water can be beneficial for some Suzuki reactions (aiding base solubility and transmetalation), excess water provides a proton source for protodeboronation.[6][16] Try using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) for highly sensitive substrates.[8]

    • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[8][13]

    • Increase Catalyst Activity: Use a more active catalyst/ligand system. If the rate of the productive cross-coupling is much faster than the rate of protodeboronation, the side reaction becomes negligible.[14][17]

Q3: I'm seeing homocoupling of my boronic acid or aryl halide. What causes this?

Homocoupling (e.g., Ar-Ar from Ar-B(OH)₂ or Ar'-Ar' from Ar'-X) is another common side reaction that consumes starting materials.

  • Boronic Acid Homocoupling: This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[1][18]

    • Solution: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is the most effective way to prevent this.[18][19]

  • Aryl Halide Homocoupling (Ullmann-type): This can occur at high temperatures and is sometimes promoted by certain catalyst systems.

    • Solution: Lowering the reaction temperature or screening different ligands can often mitigate this side reaction.

Q4: My reaction is sluggish or stalls, especially with an aryl chloride. What can I do?

This issue almost always points to a slow or inefficient oxidative addition step.[10] The strength of the carbon-halide bond is the primary barrier, making aryl chlorides much less reactive than bromides or iodides.[1][10]

  • Solution: Change Your Ligand!

    • Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating aryl chlorides.

    • You need to increase the electron density on the palladium center to facilitate its insertion into the strong C-Cl bond.

    • Use electron-rich and sterically bulky phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are the industry standard for this purpose.[8][20] N-heterocyclic carbene (NHC) ligands are also highly effective.[1][21]

Q5: I see a black precipitate (Palladium black). Is my catalyst dead?

The formation of a black or dark brown precipitate is typically palladium black—agglomerated Pd(0) nanoparticles.[10] While its appearance is common in many successful reactions, rapid and extensive precipitation early on is a clear sign of catalyst deactivation.[10] This agglomeration drastically reduces the surface area and the number of active catalytic sites, causing the reaction to stall.

  • Causes:

    • Ligand Dissociation: The supporting ligand may dissociate from the palladium center, leaving "naked" palladium atoms that quickly agglomerate.

    • High Temperatures: Excessive heat can accelerate catalyst decomposition.

    • Poor Ligand Choice: The ligand may not be robust enough to stabilize the palladium nanoparticles under the reaction conditions.

  • Solutions:

    • Use a More Robust Ligand: Bulky, electron-donating ligands (e.g., Buchwald ligands) are excellent at stabilizing the palladium center and preventing agglomeration.[20][22]

    • Lower the Reaction Temperature: Operate at the minimum temperature required for the reaction to proceed.

    • Check for Impurities: Certain impurities in your starting materials or solvents can poison and destabilize the catalyst.[10]

Section 3: In-Depth Troubleshooting & Optimization Guides

Guide 1: Optimizing Your Choice of Base

The base is not just a proton scavenger; it plays a direct and critical role in the catalytic cycle by activating the boronic acid to form a more reactive boronate "ate" complex ([R-B(OH)₃]⁻), which is necessary for efficient transmetalation.[3][4][23] The choice of base can dramatically impact yield.

BaseStrengthSolubilityCommon Use Cases & Comments
K₂CO₃ / Na₂CO₃ ModerateGood in H₂OA common, inexpensive choice for robust substrates. Often used with a water co-solvent.
Cs₂CO₃ StrongGoodHighly effective base that often accelerates reactions. Can be too harsh for sensitive substrates.[8]
K₃PO₄ ModerateGood in H₂OAn excellent all-around base. Its moderate strength often provides a good balance between reactivity and minimizing side reactions like protodeboronation.[6][8]
KF / CsF MildModerateFluoride bases are particularly mild and are useful when base-sensitive functional groups (like esters) are present.[5] They are thought to activate the boronic acid differently, via a fluoroboronate.
Organic Bases VariableGood in Org. SolventsAmines like Et₃N or DIPEA are sometimes used but are generally less effective for activating boronic acids than inorganic bases.
Guide 2: A Decision-Making Workflow for Optimization

When faced with a low-yielding reaction, a systematic approach is more effective than random screening. Use the following workflow to guide your optimization efforts.

Troubleshooting_Workflow start Low Yield / No Reaction check_basics Step 1: Verify Basics - Reagent Purity - Inert Atmosphere - Degassed Solvents start->check_basics side_products Step 2: Analyze Byproducts (TLC, LCMS, NMR) check_basics->side_products protodeboronation Protodeboronation? side_products->protodeboronation  Yes homocoupling Homocoupling? side_products->homocoupling  Yes no_reaction Sluggish / Stalled? side_products->no_reaction  No obvious  byproducts solve_proto Step 3: Mitigate Protodeboronation - Milder Base (K₃PO₄, KF) - Use BPin/MIDA Ester - Lower Temperature protodeboronation->solve_proto solve_homo Step 3: Mitigate Homocoupling - Improve Degassing - Check for O₂ Leaks homocoupling->solve_homo solve_stalled Step 3: Accelerate Reaction - Screen Ligands (Bulky, e⁻ rich) - Screen Solvents - Increase Temperature no_reaction->solve_stalled success Improved Yield solve_proto->success solve_homo->success solve_stalled->success

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

Section 4: Standard Experimental Protocol

This general protocol outlines the key steps for setting up a Suzuki-Miyaura reaction with an emphasis on best practices to ensure reproducibility and high yields.[6][8]

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if not part of the precatalyst)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O 4:1, to make a 0.1 M solution)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Flask Preparation: To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Ar or N₂). Repeat this "evacuate-and-fill" cycle at least three times to ensure all oxygen has been removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe to the flask.

  • Catalyst Addition: While maintaining positive inert gas pressure, quickly add the palladium precatalyst (e.g., 2 mol%) to the stirring mixture. Note: Some prefer to add the catalyst with the other solids in Step 1, which is also acceptable.

  • Degassing (Optional but Recommended): For maximum oxygen removal, you can bubble the inert gas through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 5: References

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Various Authors. (2014). Compilation of references on the role of the base in Suzuki-Miyaura reactions. Wiley Online Library. Available at: [Link]

  • Mondal, B., et al. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Cheong, P. H.-Y., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]

  • Valverde, M., et al. (2020). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Arod, E., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. Available at: [Link]

  • Sledz, P., et al. (2011). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. Available at: [Link]

  • Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling [Duplicate]. ResearchGate. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • May, S. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Wiley Online Library. Available at: [Link]

  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]

  • Hu, H., et al. (2009). Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. ResearchGate. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Request PDF. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2021). How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • YouTube. (2021). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Reddit r/chemhelp. (2021). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic-synthesis.org. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Reddit r/Chempros. (2022). For the pro's (Suzuki). Reddit. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • Sharma, P., & Van der Eycken, E. V. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

Sources

Technical Support Center: Cross-Coupling Reactions with Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of cross-coupling reactions involving aminophenylboronic acids. This guide is structured in a question-and-answer format to directly address the most common challenges and side reactions you may encounter.

Frequently Asked Questions (FAQs): Core Issues & Troubleshooting

This section tackles the most prevalent side reactions: protodeboronation, homocoupling, and boroxine formation. Understanding the "why" behind these issues is the first step toward a successful reaction.

Q1: My reaction yield is low, and I've isolated my starting materials along with a simple amine product (e.g., aniline from a phenylboronic acid). What is happening?

A1: You are likely observing protodeboronation, a common and often frustrating side reaction.

Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[1] This process competes directly with the desired cross-coupling pathway, consuming your starting material and reducing your yield.

The Mechanism: The propensity for protodeboronation is highly dependent on the reaction pH and the electronic nature of the boronic acid.[1][2] Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid [ArB(OH)₂] is converted to the more reactive boronate anion [ArB(OH)₃]⁻.[3] While this anion is crucial for transmetalation, it can also be susceptible to protonolysis, especially if the aryl group is electron-deficient or contains certain heteroatoms.[4][5] The amino group on aminophenylboronic acids can also influence the electronic properties and stability of the C-B bond.

Troubleshooting Flowchart for Protodeboronation

G start Low Yield & Protodeboronated Byproduct Detected q1 Is your solvent system anhydrous? start->q1 s1 Switch to anhydrous solvents (e.g., dry Dioxane, Toluene, THF). Ensure all reagents and glassware are dry. q1->s1 No q2 Are you using a strong, aqueous base? q1->q2 Yes s1->q2 s2 Consider a weaker, non-hydroxide base like K₃PO₄ or K₂CO₃. Run the reaction under anhydrous conditions if possible. q2->s2 Yes q3 Is your aminophenylboronic acid inherently unstable? q2->q3 No s2->q3 s3 Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester). q3->s3 Yes end Reaction Optimized q3->end No/Unsure (Re-evaluate other parameters) s3->end

Caption: A decision tree for troubleshooting protodeboronation.

Actionable Solutions:

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. This is the most robust solution for inherently unstable substrates.

    • Pinacol Esters: These are significantly more stable than their corresponding acids and can prevent protodeboronation.[4]

    • MIDA Boronates: These are exceptionally stable, even to chromatography, and release the boronic acid slowly under basic aqueous conditions, keeping its instantaneous concentration low and minimizing side reactions.[6][7]

    • 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids: These are highly stable and can sometimes be used directly in cross-coupling without deprotection, offering a unique solution to the protodeboronation problem.[8]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. Strong aqueous bases can accelerate protodeboronation.[5][9] Consider using anhydrous K₃PO₄ or Cs₂CO₃. The base helps form the reactive boronate species essential for the catalytic cycle.[3]

    • Solvent System: Water can be a proton source. While often beneficial for Suzuki couplings, excessive water can promote protodeboronation.[10] Use anhydrous solvents and minimize the amount of water, or use a co-solvent system like Dioxane/H₂O.[11]

    • Temperature: Higher temperatures can sometimes increase the rate of decomposition. Try running the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 80-100 °C).[12]

Q2: My desired product is formed, but I also see a significant amount of a symmetrical biaryl byproduct derived from my aminophenylboronic acid. How can I prevent this?

A2: You are observing oxidative homocoupling, another common side reaction that consumes your nucleophile.

Homocoupling is the dimerization of two boronic acid molecules to form a symmetrical biaryl. This reaction is often catalyzed by the palladium species in the reaction mixture and is significantly promoted by the presence of oxygen.[13][14]

The Mechanism: While several pathways are possible, a common route involves the reaction of two molecules of the boronic acid with a Pd(II) species. This forms a diarylpalladium(II) complex, which then undergoes reductive elimination to yield the homocoupled product and Pd(0).[14] Incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by residual oxygen can generate the Pd(II) species that drive this unwanted pathway.[12] Copper salts, sometimes used as additives, can also catalyze homocoupling.[15][16][17]

Actionable Solutions:

  • Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[13] Ensure your solvent and reaction mixture are thoroughly degassed. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can suffice.[13]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of initial Pd(II) available for homocoupling.[12] If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions (ligand, base) are suitable for its rapid and complete reduction to the active Pd(0) catalyst.

  • Controlled Addition of Boronic Acid: A technique used in process chemistry is to pre-heat the mixture of the aryl halide, catalyst, base, and solvent for a short period (e.g., 10-15 minutes at 60-80 °C) before adding the boronic acid.[13] This ensures the catalyst is in its active Pd(0) state before the boronic acid, which is susceptible to homocoupling, is introduced.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the desired cross-coupling catalytic cycle, helping it outcompete the homocoupling pathway.[11]

Q3: I'm having trouble with the solubility and accurate weighing of my aminophenylboronic acid. It seems to change consistency over time. What's going on?

A3: Your aminophenylboronic acid is likely forming a boroxine.

Boroxines are stable, six-membered cyclic anhydrides formed from the dehydration and trimerization of three boronic acid molecules.[18][19] This is a reversible equilibrium process that can be driven by the removal of water, for example, by heating or storing over a desiccant.[20][21]

The Impact:

  • Stoichiometry: Boroxine formation releases three molecules of water. If you weigh out what you think is the boronic acid but it is partially or fully the boroxine, your stoichiometry will be incorrect, as the molecular weight is different.

  • Solubility & Reactivity: Boroxines have different physical properties, including solubility, compared to their corresponding boronic acids.[22] While the equilibrium can shift back to the active boronic acid monomer under reaction conditions (especially with water present), the initial dissolution and reactivity can be affected.[18] Electron-donating groups on the phenyl ring can favor boroxine formation.[20]

Equilibrium of Boronic Acid Species

G BA ArB(OH)₂ (Boronic Acid) Boronate [ArB(OH)₃]⁻ (Active Boronate Anion) BA->Boronate + OH⁻ Boroxine (ArBO)₃ (Boroxine Trimer) BA->Boroxine - 3 H₂O (Dehydration) Boronate->BA - OH⁻ Boroxine->BA + 3 H₂O (Hydrolysis)

Caption: Relationship between boronic acid, the active boronate, and the boroxine trimer.

Actionable Solutions:

  • Characterize Your Reagent: Do not assume the material in the bottle is 100% pure boronic acid. If you suspect boroxine formation, you can analyze the material by NMR.

  • Standardize by Conversion: A reliable method is to convert the boronic acid/boroxine mixture to its pinacol ester. This process will convert both forms to a single, stable, and easily purified compound, ensuring you are working with a well-defined starting material.

  • Storage: Store aminophenylboronic acids in a desiccator and at a low temperature to minimize dehydration and subsequent boroxine formation.

Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aminophenylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), aminophenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[11]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[12]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane, with 5-10% v/v degassed water) via syringe.[10][12] The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conversion of Aminophenylboronic Acid to its Pinacol Ester

This procedure enhances the stability of the boronic acid, preventing protodeboronation and boroxine formation.

  • Setup: In a round-bottom flask, dissolve the aminophenylboronic acid (1.0 equiv) and pinacol (1.0–1.1 equiv) in an anhydrous solvent like THF or Toluene.

  • Dehydration: Attach a Dean-Stark apparatus to the flask and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected. The reaction can be monitored by TLC or GC-MS.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude pinacol ester can often be used directly or purified by recrystallization or column chromatography on silica gel.

Data Reference Tables

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseStrengthTypical SolventsKey Considerations for Aminophenylboronic Acids
K₂CO₃ / Cs₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, DMFStandard choices. Cs₂CO₃ is more soluble and often more effective but also more expensive.
K₃PO₄ Moderate/StrongDioxane, Toluene, THF (often with minimal H₂O)Excellent for sensitive substrates prone to protodeboronation. Works well under nearly anhydrous conditions.[12]
KOt-Bu StrongToluene, DioxaneVery strong base. Can promote side reactions but is sometimes necessary for unreactive substrates or direct coupling of protected boronic acids.[8]
NaOH / KOH StrongAqueous mixturesHigh risk of promoting protodeboronation, especially with electron-deficient or heteroaromatic boronic acids.[5] Generally avoided unless necessary.
Organic Bases Weak/ModerateVariousBases like Et₃N or DIPEA are typically not strong enough to facilitate transmetalation effectively in most Suzuki couplings.
References
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Borylation of C–H Bonds. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(19), 10136-10151. [Link]

  • Ito, H., et al. (2010). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Organic Letters, 12(22), 5246-5249. [Link]

  • Yamamoto, Y., & Ishii, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Chemical Communications, 49(58), 6439-6453. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Watson, D. A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1339-1345. [Link]

  • Burke, M. D., et al. (2009). Slow release of organoboronic acids in cross-coupling reactions.
  • Lyubimov, S. E., et al. (2011). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 25, 277-282. [Link]

  • Lloyd-Jones, G. C., & Norman, J. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC Catalysis Series. [Link]

  • Hayes, C. J., et al. (2020). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(2), 79-81. [Link]

  • Kua, J., & Iovine, P. M. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 116(21), 5229-5237. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1347-1364. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2018). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1365-1378. [Link]

  • Liu, C., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10468-10473. [Link]

  • de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(24), 4169-4175. [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • Dhakshinamoorthy, A., & Garcia, H. (2014). Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks. Green Chemistry, 16(8), 3822-3829. [Link]

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • Wikipedia. Boroxine. [Link]

  • ResearchGate. (2015). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (2014). Homocoupling of various phenyl boronic acids. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • Le-Quelleuc, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Liu, C., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Chemistry – An Asian Journal. [Link]

  • Le-Quelleuc, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Grabar, K. A., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. Bioorganic Chemistry, 113, 104993. [Link]

  • Studer, A., & Curran, D. P. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Donohoe, T. J., et al. (2012). Ligand Structural Effects on Cu2S2 Bonding and Reactivity in Side-On Disulfido-Bridged Dicopper Complexes. Inorganic Chemistry, 51(17), 9494-9506. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Valente, A. A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 389. [Link]

  • ChemOrgChem. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Li, Y., et al. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 13(5), 524-555. [Link]

  • Yildiz, E., & Aydin, R. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 543. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2665. [Link]

  • Bruckner, C., et al. (2015). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines, 19(01n03), 263-277. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

Sources

Technical Support Center: Purification of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (CAS No: 1150114-67-2).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The purification of arylboronic acids can present unique challenges, from inherent instability to the removal of persistent, structurally similar impurities. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a direct question-and-answer format, providing both diagnostic insights and actionable protocols.

Problem 1: Significant Product Loss During Purification

Question: My yield has dropped dramatically after attempting purification by chromatography/extraction. What are the likely causes and how can I prevent this?

Answer: Significant product loss during the purification of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is typically traced back to two primary sources of chemical degradation: protodeboronation and Boc-group cleavage .

  • Protodeboronation: This is a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[3] This process can be catalyzed by acidic or basic conditions, residual palladium from a preceding cross-coupling reaction, or even elevated temperatures.[4] The resulting byproduct, N-(tert-butoxycarbonyl)-N-phenylaniline, is non-polar and lacks the boronic acid handle required for subsequent reactions.

  • Boc-Group Cleavage: The tert-butoxycarbonyl (Boc) protecting group is famously labile under acidic conditions.[5][6][7][8] Exposure to strong acids, or even prolonged contact with acidic silica gel during chromatography, can cleave the Boc group, yielding 4-(phenylamino)phenylboronic acid. This impurity is significantly more polar and may behave differently during purification.

Mitigation Strategies:

  • For Column Chromatography: Avoid standard silica gel if you observe significant streaking or product decomposition on the column. The acidic nature of silica can promote both protodeboronation and Boc-deprotection.[9][10] Consider using neutralized silica, neutral alumina, or boric acid-impregnated silica gel, which has been shown to suppress the over-adsorption and degradation of boronic esters.[9][10][11]

  • For Acid-Base Extractions: While effective, this technique must be performed with care. Minimize the time the compound spends in strongly acidic or basic aqueous solutions. Perform extractions quickly and at reduced temperatures (0-5 °C) if possible. Ensure the final acidification step to precipitate the product does not lower the pH more than necessary (target pH 4-5) to avoid Boc-group cleavage.

  • General Handling: Always degas solvents used in reactions involving this compound to prevent oxidation.[1] When concentrating the product, use a rotary evaporator at moderate temperatures (<40 °C) to prevent thermal decomposition.

Problem 2: Persistent Impurities Detected by NMR and LC-MS

Question: After purification, my analytical data still shows contaminants. How can I identify the impurity and select the right purification method to remove it?

Answer: Identifying the nature of the impurity is the critical first step. The flowchart below provides a logical approach to selecting a purification strategy based on the likely contaminant.

purification_workflow start Analyze Crude Product by TLC/LC-MS/¹H NMR impurity_type What is the primary impurity? start->impurity_type boroxine Boronic Anhydride (Boroxine) (Complex ¹H NMR, broad signals) impurity_type->boroxine Broad NMR signals? protodeboronation Protodeboronation Product (Loss of B(OH)₂ signals, less polar) impurity_type->protodeboronation Less polar spot on TLC? boc_deprotected Boc-Deprotected Amine (Loss of t-butyl signal, more polar) impurity_type->boc_deprotected More polar spot on TLC? starting_material Non-polar Starting Material (e.g., Aryl Halide) impurity_type->starting_material Non-polar impurity? action_boroxine Often used directly. If removal is necessary, dissolve in Et₂O/H₂O, stir, and isolate organic layer. boroxine->action_boroxine action_nonpolar Acid-Base Extraction is ideal. Extracts boronic acid into aqueous base, leaving non-polar impurities in the organic layer. protodeboronation->action_nonpolar action_polar Column Chromatography on neutralized/modified silica is preferred. An acid-base extraction may also work if polarity difference is sufficient. boc_deprotected->action_polar starting_material->action_nonpolar

Caption: Purification strategy decision tree.

Impurity NameStructureKey Analytical SignatureRecommended Removal Method
Boronic Anhydride (Boroxine) Cyclic trimer of the boronic acidBroad signals in ¹H NMR; often co-exists in equilibrium.Often acceptable for use. Can be converted back to the acid by stirring with a biphasic mixture of ether and water.
Protodeboronation Product N-(tert-butoxycarbonyl)-N-phenylanilineAbsence of B(OH)₂ protons in NMR; loss of polarity (higher Rf on TLC).Acid-Base Extraction.
Boc-Deprotected Amine 4-(phenylamino)phenylboronic acidAbsence of the 9H singlet for the t-butyl group in ¹H NMR; increased polarity (lower Rf on TLC).Column Chromatography.
Unreacted Starting Material e.g., an aryl halide or diboron esterSignals corresponding to the specific starting material. Usually non-polar.Acid-Base Extraction or Column Chromatography.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for removing non-acidic and neutral impurities, such as the protodeboronation byproduct or unreacted aryl halides.[11][12][13][14]

acid_base_workflow start 1. Dissolve Crude Product in an organic solvent (e.g., EtOAc, Et₂O) extract 2. Extract with 1M NaOH(aq) (3 times) start->extract separate 3. Separate Layers extract->separate organic Organic Layer: Contains neutral impurities. (Discard) separate->organic Organic aqueous Aqueous Layer: Contains sodium boronate salt separate->aqueous Aqueous wash 4. Wash Aqueous Layer with organic solvent (e.g., EtOAc) to remove residual neutral impurities aqueous->wash acidify 5. Cool aqueous layer to 0°C and acidify with 1M HCl(aq) to pH 4-5 wash->acidify precipitate 6. Collect Precipitate by filtration acidify->precipitate dry 7. Wash solid with cold water and dry under vacuum precipitate->dry

Caption: Step-by-step acid-base extraction workflow.

Step-by-Step Methodology:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Transfer the solution to a separatory funnel and extract three times with a 1-2 M aqueous solution of sodium hydroxide (NaOH).[13] The boronic acid will move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers and wash once with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is between 4 and 5, at which point the pure boronic acid should precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like hexanes to aid drying.

  • Dry the purified solid under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid? A: To prevent dehydration to the boroxine and minimize potential decomposition, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated (2-8 °C), and protected from light.

Q2: My purified boronic acid appears as a fluffy, white solid that is difficult to handle. Is this normal? A: Yes, many purified arylboronic acids are light, low-density solids. This is a normal physical characteristic and not an indication of impurity.

Q3: What analytical method is best for determining the final purity? A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purity assessment.[15] However, care must be taken, as on-column hydrolysis can occur.[16][17][18] It is recommended to use an aprotic solvent like acetonitrile as the sample diluent and to screen mobile phases to find conditions that minimize degradation.[16][17][18] ¹H NMR is excellent for confirming structural identity but can be misleading for purity if boroxine is present, as it leads to broad peaks.

Q4: I see broad peaks in my ¹H NMR spectrum. Does this mean my product is impure? A: Not necessarily. Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This equilibrium can broaden the NMR signals, especially for the B(OH)₂ protons. This is a well-known characteristic and, in most cases, the presence of the boroxine does not impede reactivity in subsequent steps like Suzuki-Miyaura couplings.

Q5: Can I use standard silica gel for column chromatography in a pinch? A: It is strongly discouraged. Standard silica gel is acidic and can cause significant degradation through both protodeboronation and Boc-group cleavage.[9][10] If chromatography is necessary and alternatives are unavailable, you can try pre-treating the silica by flushing the packed column with an eluent containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) before loading your sample. However, this may complicate fraction analysis.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 45(8), 922-924. [Link]

  • Reddit. (2015). HELP: Purifying boronic acids sucks. [Link]

  • ResearchGate. (2023). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?[Link]

  • ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Reddit. (2015). Purification of boronic acids?[Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Slawin, A. M. Z., & Watson, A. J. B. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324-1336. [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

  • Reddit. (2015). Trying to remove a boronic acid in a workup. Help![Link]

  • Chromatography Online. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

  • Fyfe, J. W. B., & Watson, A. J. B. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14656-14669. [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ResearchGate. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Google Patents. (2005).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. [Link]

  • National Center for Biotechnology Information. (n.d.). (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. PubChem Compound Database. [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]

  • The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

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Technical Support Center: Troubleshooting Boc Deprotection of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of aminoboronic acids. The unique reactivity of the boronic acid moiety necessitates careful consideration of reaction conditions to prevent undesired side reactions, most notably protodeboronation. This resource combines mechanistic explanations with actionable troubleshooting strategies to help you navigate these complexities and achieve successful outcomes in your synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when working with Boc-protected boronic acids.

Q1: Why is my Boc deprotection reaction incomplete?

An incomplete reaction is often due to insufficient acid strength or concentration. The mechanism of Boc deprotection is acid-catalyzed, involving protonation of the carbamate followed by the loss of a stable tert-butyl cation.[1] If the acid is too weak or used in substoichiometric amounts, the reaction equilibrium will not favor the product. Other factors can include low reaction temperature, steric hindrance around the Boc group, or the use of an inappropriate solvent.

Q2: What is protodeboronation, and why is it a major concern?

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your desired product.[2] This is a well-known and often problematic side reaction for boronic acids.[2][3] The stability of the C-B bond is highly dependent on factors like pH and the electronic properties of the organic substituent.[2][4] Both acidic and basic conditions can promote protodeboronation, making the selection of deprotection conditions critical.[2][3]

Q3: How can I tell if my boronic acid is degrading via protodeboronation?

The most reliable method is to monitor the reaction mixture over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You will observe the appearance of a new peak corresponding to the protodeboronated side product (Ar-H instead of Ar-B(OH)₂), which will have a different retention time and a lower molecular weight. ¹H NMR spectroscopy can also be used to identify the aromatic proton that has replaced the boronic acid group.

Q4: Are there alternatives to strong acids like Trifluoroacetic Acid (TFA) for Boc deprotection?

Yes, several milder methods exist for cases where the substrate is sensitive to strong acids.[5] These can include using Lewis acids (e.g., ZnBr₂), thermal methods, or milder Brønsted acids.[5][6][7] However, the compatibility of these methods with the boronic acid moiety must be carefully evaluated for each specific substrate, as some conditions may still promote protodeboronation or other side reactions.

Q5: My product is an amino acid derivative. What specific challenges should I be aware of during work-up?

The product of deprotection is an amine, which will exist as a salt (e.g., trifluoroacetate salt) after acidic work-up. These salts are often highly polar and may have high water solubility, complicating extraction.[8] A basic work-up is required to generate the free amine, but this must be done cautiously as basic conditions can also promote protodeboronation.[4][9] In some cases, using a solid-phase capture-and-release strategy with an ion-exchange resin can simplify purification.[10]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and resolving common failures in Boc deprotection of boronic acids.

Problem 1: Incomplete or Stalled Reaction

Symptoms:

  • Significant amount of starting material remains after the expected reaction time (as observed by TLC, LC-MS, or HPLC).

  • Low yield of the desired product.

Logical Troubleshooting Workflow

start Incomplete Reaction Observed check_acid Verify Acid Stoichiometry & Strength start->check_acid increase_acid Increase Acid Concentration (e.g., 50% TFA in DCM) check_acid->increase_acid Stoichiometry Low? stronger_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) check_acid->stronger_acid Acid Too Weak? check_temp_time Review Temperature & Time check_acid->check_temp_time Acid OK? increase_temp Increase Temperature Cautiously (e.g., 0°C to RT) check_temp_time->increase_temp Temp Too Low? prolong_time Extend Reaction Time (Monitor closely for side products) check_temp_time->prolong_time Time Too Short? check_substrate Assess Substrate Steric Hindrance check_temp_time->check_substrate Conditions OK? less_hindered Consider Alternative Protecting Group Strategy check_substrate->less_hindered Highly Hindered?

Caption: Decision tree for troubleshooting an incomplete reaction.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Insufficient Acid The reaction is catalytic in acid, but a large excess is often required to drive the equilibrium.Increase the concentration of the acid. A common starting point is 25-50% TFA in dichloromethane (DCM).[11]
Inadequate Acid Strength For some sterically hindered or electron-deficient substrates, TFA may not be strong enough.Switch to a stronger acid system, such as 4M HCl in dioxane.[12]
Low Temperature While lower temperatures can suppress side reactions, they also slow down the desired deprotection.If the reaction is clean but slow, allow it to warm from 0°C to room temperature and monitor its progress.
Steric Hindrance A bulky group near the Boc-protected amine can hinder the approach of the acid.Prolong the reaction time or consider a more forceful condition (stronger acid/higher temperature), while carefully monitoring for degradation.
Problem 2: Product Degradation via Protodeboronation

Symptoms:

  • Appearance of a significant side product corresponding to the arene (Ar-H).

  • Low isolated yield of the boronic acid product despite full consumption of starting material.

Mechanistic Insight: Protodeboronation

Protodeboronation is the protonolysis of the C-B bond. In acidic media, the reaction involves the boronic acid and an acid catalyst. The propensity for this reaction is highly variable and depends on the substrate and conditions.[2]

cluster_0 Protodeboronation Mechanism (Acid-Catalyzed) ArBOH2 Ar-B(OH)₂ H_plus + H⁺ ArBOH2->H_plus intermediate [Ar-B(OH)₂H]⁺ H_plus->intermediate Protonation cleavage C-B Bond Cleavage intermediate->cleavage ipso-Protonation ArH Ar-H cleavage->ArH BOH2_plus + B(OH)₂⁺ cleavage->BOH2_plus

Caption: Simplified mechanism of acid-catalyzed protodeboronation.

Mitigation Strategies

Strategy Explanation Implementation
Minimize Reaction Time Prolonged exposure to acid increases the likelihood of protodeboronation.Monitor the reaction closely by TLC or LC-MS and quench it immediately upon completion.
Control Temperature Higher temperatures accelerate both deprotection and protodeboronation, but often favor the latter.Run the reaction at the lowest effective temperature (e.g., 0°C or below).
Use Anhydrous Conditions Water can act as a proton source, facilitating protodeboronation.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Consider Boronic Ester Protecting Groups Boronic esters (e.g., pinacol esters) are generally more stable to a wider range of conditions than free boronic acids.[13][14]The deprotection of the Boc group can be performed on the boronic ester, which is then hydrolyzed in a separate, milder step if the free boronic acid is required.[13][15]
Problem 3: Side Product Formation via t-Butylation

Symptoms:

  • Formation of side products with a mass increase of +56 Da.

  • Observed on electron-rich aromatic rings or other nucleophilic functional groups.

Mechanistic Insight: tert-Butyl Cation Trapping

The Boc deprotection proceeds via the formation of a tert-butyl cation (t-Bu⁺).[16] This highly reactive electrophile can be trapped by any nucleophile present in the reaction mixture, including the solvent, additives, or even the desired product itself.[16]

BocNHR Boc-NH-R ProtonatedBoc Protonated Boc-NH-R BocNHR->ProtonatedBoc + H⁺ TFA H⁺ (from TFA) tBuCation t-Butyl Cation (t-Bu⁺) ProtonatedBoc->tBuCation CO2 CO₂ ProtonatedBoc->CO2 Amine H₂N-R ProtonatedBoc->Amine Scavenger Scavenger (e.g., Triethylsilane) tBuCation->Scavenger Trapped By Trapped Trapped Cation Scavenger->Trapped

Caption: Boc deprotection mechanism and the role of scavengers.

Solutions

  • Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the t-butyl cation before it can react with your molecule.

    • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole are effective.

    • Typical Loading: Use 1-5 equivalents of the scavenger.

Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is a robust starting point for many substrates.

  • Preparation: Dissolve the Boc-protected aminoboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is 1:1 DCM:TFA (v/v), resulting in a 50% TFA solution.[11][17]

  • Reaction Monitoring: Stir the reaction at 0°C or allow it to warm to room temperature. Monitor the progress by TLC or LC-MS every 30 minutes until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Co-evaporate with toluene or DCM (3x) to ensure complete removal of residual acid.

    • The resulting amine trifluoroacetate salt can be used directly or neutralized. For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 2: HPLC Method for Reaction Monitoring

This method allows for quantitative assessment of the reaction progress.

  • System: Standard HPLC with UV detector.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a gradient appropriate for your substrate's polarity (e.g., 5% to 95% B over 15 minutes).

  • Detection: Monitor at a wavelength where your aromatic substrate has strong absorbance (e.g., 254 nm).

  • Procedure: At each time point, withdraw a small aliquot (~5-10 µL) from the reaction, quench it in a vial containing a large excess of a suitable solvent (e.g., acetonitrile/water), and inject it into the HPLC. The Boc-protected starting material will be less polar and have a longer retention time than the more polar deprotected amine product.

References
  • Dennis, G. et al. (2019). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]

  • Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry. [Link]

  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • The Journal of Organic Chemistry. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • PMC - NIH. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Reddit. (2020). Boronic acid pinacol ester deprotection. Reddit. [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing palladium catalyst loading, a critical parameter for achieving efficient, reproducible, and scalable outcomes. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in mechanistic principles and field-proven experience.

Troubleshooting Guide: From Low Yields to Catalyst Deactivation

This section tackles specific experimental issues you may encounter. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

Problem 1: My reaction suffers from low to no yield, even with a seemingly appropriate catalyst loading. What should I investigate first?

Low yields are a common frustration, often stemming from a handful of critical factors beyond just the amount of catalyst used. A systematic approach to troubleshooting is essential.

Initial Checks & Causality:

  • Reagent Quality and Stability: The integrity of your starting materials is paramount. Boronic acids, particularly electron-deficient ones, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an arene byproduct.[1][2] Similarly, phosphine ligands can oxidize over time, and palladium precatalysts can degrade.[1]

  • Catalyst Activation (for Pd(II) precatalysts): Common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are in the Pd(II) oxidation state and must be reduced in situ to the catalytically active Pd(0) species.[2] This reduction can be inefficient if the conditions are not optimal, often consuming some of your phosphine ligand or homocoupling the boronic acid in the process.[2]

  • Oxygen Contamination: Oxygen is a potent enemy of the Suzuki coupling. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the oxidative homocoupling of boronic acids.[3][4] Thoroughly degassing your solvents and maintaining a strictly inert atmosphere (Argon or Nitrogen) is non-negotiable.[3]

  • Inadequate Mixing: In biphasic reaction mixtures, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs, especially the transmetalation step.[5]

Workflow for Troubleshooting Low Yields:

G cluster_0 Initial Troubleshooting Flow Start Low or No Yield Observed Reagent_Check Verify Reagent Purity & Stability (Boronic Acid, Halide, Ligand, Catalyst) Start->Reagent_Check Step 1 Inert_Check Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Reagent_Check->Inert_Check Step 2 Base_Solvent_Check Evaluate Base & Solvent System (Solubility, Compatibility) Inert_Check->Base_Solvent_Check Step 3 Temp_Time_Check Optimize Temperature & Reaction Time Base_Solvent_Check->Temp_Time_Check Step 4 Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Temp_Time_Check->Analysis Step 5 Outcome Identify Cause of Failure Analysis->Outcome

Caption: A systematic workflow for diagnosing the root cause of low yields in Suzuki coupling reactions.

Problem 2: I'm observing significant formation of side products, mainly homocoupling of the boronic acid and protodeboronation. How can I minimize these?

The formation of byproducts not only consumes your starting materials but also complicates purification. Understanding their formation mechanisms is key to their suppression.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[5]

    • Causality: It is often promoted by high temperatures, prolonged reaction times, and the presence of water, especially with certain bases.[1][6] Electron-deficient boronic acids are particularly prone to this side reaction.[1]

    • Solutions:

      • Use a Milder Base: Switching to bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[1]

      • Anhydrous Conditions: While some protocols use aqueous bases, if protodeboronation is a major issue, switching to anhydrous conditions can help.[1]

      • More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[1][2][7] These reagents often release the boronic acid slowly into the reaction, keeping its instantaneous concentration low.

      • Optimize Temperature and Time: Use the lowest temperature and shortest reaction time that still allows for efficient product formation.

  • Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules.

    • Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acids, or by an inefficient transmetalation step in the catalytic cycle.[4][8]

    • Solutions:

      • Strictly Anaerobic Conditions: Ensure your reaction setup is free of oxygen.[3]

      • Optimize Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress homocoupling of the boronic acid.[6]

      • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[5]

Problem 3: My catalyst appears to be deactivating during the reaction, leading to a stalled conversion. What causes this and how can I prevent it?

Catalyst deactivation is a critical issue, especially in reactions requiring longer times or higher temperatures. The most common manifestation is the precipitation of palladium black.[8]

  • Causality:

    • Ligand Degradation: Phosphine ligands can be unstable under certain reaction conditions, leading to the formation of unligated Pd(0) which can then agglomerate into inactive palladium black.[9]

    • Formation of Off-Cycle Species: The catalyst can be trapped in inactive states or form dimers, particularly in nickel-catalyzed systems.[10]

    • Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst and inhibit its activity.[11][12]

    • Impurities: Trace impurities in solvents or reagents can act as catalyst poisons.[13][14]

  • Solutions:

    • Choice of Ligand: N-Heterocyclic Carbenes (NHCs) are often more thermally stable and resistant to oxidation than phosphine ligands, making them a good choice for challenging couplings.[9] Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are designed to stabilize the monoligated Pd(0) species, which is highly active and can prevent deactivation.[3][15]

    • Use of Precatalysts: Modern palladium precatalysts are designed for efficient and clean generation of the active Pd(0) species, minimizing side reactions that can lead to catalyst deactivation.

    • Solvent and Reagent Purity: Always use high-purity, anhydrous, and degassed solvents. Be aware that even trace impurities from solvent manufacturing can poison the catalyst.[13]

    • Lower Catalyst Loading (Counterintuitively): Sometimes, high catalyst concentrations can lead to a faster rate of deactivation through bimolecular decomposition pathways. Optimizing for the lowest effective catalyst loading can improve overall turnover numbers.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for a Suzuki coupling, and how do I decide where to start?

For laboratory-scale synthesis, a typical starting point for palladium catalyst loading is between 0.5 to 2 mol%.[16] However, for highly active catalyst systems, loadings can be much lower, even in the parts-per-million (ppm) range (0.001 mol%).[9]

  • Starting Point: For initial screening, 1-2 mol% is a robust starting point.[17]

  • Optimization: The goal is to find the lowest catalyst loading that provides a high yield in a reasonable amount of time. This is particularly crucial in process chemistry and pharmaceutical manufacturing to reduce costs and minimize palladium contamination in the final product.[18][19]

  • Factors Influencing Loading:

    • Substrate Reactivity: More challenging substrates, such as electron-rich aryl chlorides, often require higher catalyst loadings or more active catalytic systems.[2][15] The general reactivity trend for the electrophile is I > Br > OTf >> Cl.[9]

    • Catalyst/Ligand System: Highly active ligands, such as bulky dialkylbiaryl phosphines (e.g., XPhos, SPhos), can enable reactions at very low catalyst loadings (down to 0.02 mol% or less).[15][20]

Q2: How does the choice of ligand affect the optimal catalyst loading?

The ligand is arguably the most critical component in defining the catalyst's activity and stability.[2]

  • Electron-Rich & Bulky Ligands: These ligands (e.g., Buchwald and Fu groups' ligands) accelerate the rate-limiting oxidative addition and reductive elimination steps.[15] They also stabilize the catalytically active monoligated Pd(0) species, preventing aggregation into palladium black.[15] This enhanced stability and activity directly translate to the ability to use much lower catalyst loadings.

  • Ligand-to-Palladium Ratio: The optimal ratio is typically between 1:1 and 2:1 (Ligand:Pd). An excess of ligand can sometimes be detrimental, as it can lead to the formation of less active, more highly coordinated palladium species.

Q3: Can I run a Suzuki coupling without a phosphine ligand?

Yes, several approaches allow for "ligand-free" Suzuki couplings, although the term can be misleading.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are a robust class of ligands that are more stable than many phosphines and can be highly effective.[9]

  • Heterogeneous Catalysts: Palladium supported on activated carbon (Pd/C) is a common choice.[21] In these cases, it is believed that palladium leaches into the solution to form the catalytically active species and can redeposit onto the support at the end of the reaction.[22]

  • "Truly" Ligand-Free: Some conditions, often in polar solvents like water, can proceed with just a palladium salt. However, the yields and substrate scope are often limited, and catalyst deactivation can be rapid.

Q4: How can I monitor my reaction to optimize catalyst loading effectively?

Real-time reaction monitoring provides invaluable data for optimization.[23]

  • Analytical Techniques: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of starting materials and the formation of the product over time.[24][25][26]

  • Experimental Protocol for Optimization:

    • Initial Screen: Set up a series of small-scale reactions with varying catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

    • Time Course Analysis: For each reaction, take aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and analyze them to determine the conversion percentage.

    • Data Evaluation: Plot conversion versus time for each catalyst loading. The optimal loading is the lowest amount that achieves complete conversion in an acceptable timeframe.

Data Presentation: Catalyst Loading Optimization

Catalyst Loading (mol%)Time to >95% Conversion (hours)Final Yield (%)Notes
2.0298Fast reaction, but potentially wasteful.
1.0497Good balance of speed and efficiency.
0.5896Slower, but more economical. Suitable for large scale.
0.12485 (stalled)Incomplete reaction; catalyst deactivation likely.

This is representative data and will vary significantly based on substrates and conditions.

Q5: What is the catalytic cycle for the Suzuki coupling, and how does catalyst loading impact it?

Understanding the catalytic cycle is fundamental to troubleshooting and optimization.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LnP-Pd(0) (Active Catalyst) OxAdd Oxidative Addition explain_Pd0 The active Pd(0) species is regenerated. Lower catalyst loading means each Pd atom must complete more cycles (higher turnover). PdII_RX R¹-Pd(II)-X      |     LnP OxAdd->PdII_RX explain_OxAdd Aryl halide adds to the Pd(0) center. Often the rate-limiting step, especially for Ar-Cl. Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)-R²      |     LnP Transmetalation->PdII_R1R2 explain_Trans The organic group from the boron reagent is transferred to the palladium center. Requires activation by a base. RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product explain_RedElim The two organic groups couple and are expelled from the palladium, forming the product. R1X R¹-X R1X->OxAdd R2BY2 R²-B(OR)₂ R2BY2->Transmetalation Base Base (e.g., OH⁻) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][9][27]

Catalyst loading directly impacts the concentration of the active Pd(0) species. A lower loading means each catalyst molecule must undergo more turnovers to convert all the starting material. If any step in the cycle leads to catalyst deactivation, a low-loading reaction is more likely to stall before reaching completion.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To an oven-dried vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 0.5-2 mol%) and the ligand (if not using a pre-formed complex). Then, add the degassed solvent (e.g., dioxane/water, THF, toluene) via syringe.[28]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.[27]

  • Monitoring: Monitor the reaction's progress by TLC, GC, or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. ACS Publications. [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.. ResearchGate. [Link]

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Technical Support Center: The Critical Role of the Base in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide in-depth insights and practical troubleshooting advice on a crucial, yet often underestimated, component of the Suzuki-Miyaura cross-coupling reaction: the base. As Senior Application Scientists, we understand that mastering this reaction requires a nuanced understanding of not just the "what," but the "why." This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing the complex molecules that drive modern research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and questions that arise during Suzuki-Miyaura coupling experiments, with a focus on the role of the base.

Q1: My Suzuki-Miyaura reaction has a low yield or is not proceeding. How do I know if the base is the problem?

A1: Low conversion is a frequent issue, and the choice of base is a primary suspect. The base's fundamental role is to activate the boronic acid, making it competent for transmetalation.[1][2] This occurs through the formation of a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which readily transfers its organic group to the palladium center.[3][4] If the base is too weak, this activation is inefficient. Conversely, a base that is too strong can lead to unwanted side reactions.[5]

Troubleshooting Steps:

  • Evaluate Base Strength: If you are using a weak base like sodium bicarbonate (NaHCO₃) with unreactive substrates (e.g., aryl chlorides), consider switching to a stronger base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or even potassium tert-butoxide (KOtBu) for particularly challenging couplings.[5][6]

  • Check Solubility: The base must have some solubility in the reaction medium to be effective. If you are running the reaction in an anhydrous organic solvent, an inorganic base may not be sufficiently soluble. In such cases, using a biphasic system (e.g., Toluene/Water) or switching to an organic base like triethylamine (NEt₃) or DIPEA might be beneficial.[2][7] However, organic bases are often less effective than inorganic ones.[8]

  • Screen Different Bases: There is no universal base for all Suzuki reactions. The optimal choice depends on the specific substrates, catalyst, and solvent. A systematic screening of a few different classes of bases (e.g., a carbonate, a phosphate, and a hydroxide) is a highly effective strategy.[9]

Q2: I'm observing significant amounts of side products. Could the base be the culprit?

A2: Yes, the base can directly contribute to the formation of several common byproducts.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. Strong bases, especially hydroxides (NaOH, KOH) in the presence of water, can promote this side reaction, reducing the amount of boronic acid available for the desired coupling.[10][11] If you suspect protodeboronation, consider using a weaker base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[12]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is another common side reaction. This can be promoted by the presence of oxygen and certain palladium(II) species, which can be generated under basic conditions.[7] Ensuring the reaction is thoroughly degassed and using a slight excess of the aryl halide can help minimize homocoupling.

  • Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene. This can occur if the palladium complex reacts with a hydride source, which can sometimes be generated from the solvent (e.g., alcohols) or amine bases under certain conditions.[7]

Q3: My starting materials contain base-sensitive functional groups (e.g., esters, ketones with α-protons). How do I choose a compatible base?

A3: This is a classic challenge where a careful balance of reactivity is required.

  • Mild Bases are Key: For substrates with base-labile groups, strong bases like hydroxides or alkoxides are generally unsuitable. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often the preferred choice.[12][13]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can also mitigate the hydrolysis of sensitive functional groups. In these cases, bases like potassium phosphate (K₃PO₄) or powdered potassium fluoride (KF) can be very effective.[3]

  • Organic Bases: Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can sometimes be used, although their efficiency in Suzuki couplings can be variable.[5]

Q4: I am working with sterically hindered substrates and getting poor yields. What is the best base strategy?

A4: Sterically hindered substrates present a significant challenge as they can slow down the key steps of the catalytic cycle.

  • Stronger Bases Needed: To overcome the steric barrier, a more reactive boronate species is often required. This necessitates the use of stronger bases. Potassium tert-butoxide (KOtBu) is a common and effective choice for coupling sterically hindered aryl chlorides.[6]

  • Ligand and Base Synergy: The choice of base is intimately linked to the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often necessary for hindered substrates.[14][15] These ligands promote the formation of a more reactive catalyst that can be paired with a strong base like KOtBu for optimal results.[6]

  • Solvent Choice: Aprotic polar solvents like dioxane or DMF are often used in these challenging couplings.[6]

The Mechanism: Why the Base is Essential

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role primarily in the transmetalation step.[5] There are two widely accepted mechanistic pathways for the action of the base:

  • The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic tetrahedral boronate "ate" complex (R-B(OH)₃⁻). This activated species then readily transfers its organic group (R) to the palladium(II) complex.[5][16] This is generally considered the major pathway.

  • The Oxo-Palladium Pathway: The base (e.g., hydroxide) first reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This complex then undergoes transmetalation with the neutral boronic acid.[17]

The gradual formation of boric acid (B(OH)₃) as a byproduct during the reaction can also affect the acid-base equilibrium of the medium, influencing selectivity and reaction rates.[3][18]

Suzuki_Catalytic_Cycle cluster_base Base Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide transmetalation Transmetalation pd2_coupled R¹-Pd(II)L₂-R² pd2_halide->pd2_coupled pd2_coupled->pd0 reductive_elimination Reductive Elimination product R¹-R² pd2_coupled->product boronic_acid R²B(OH)₂ boronate [R²B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) boronate->pd2_halide aryl_halide R¹-X aryl_halide->pd0 Experimental_Workflow start Start: Prepare Reaction Vessel add_solids Add Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand start->add_solids seal_purge Seal Vessel and Purge with Inert Gas (N₂ or Ar) add_solids->seal_purge add_solvents Add Degassed Solvent(s) via Syringe seal_purge->add_solvents heat_stir Heat to Desired Temperature with Vigorous Stirring add_solvents->heat_stir monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat_stir->monitor workup Aqueous Workup: Cool, Dilute, Extract, Wash monitor->workup Upon Completion dry_concentrate Dry Organic Layer (e.g., MgSO₄) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Characterize Product purify->end

Caption: A standard workflow for setting up and performing a Suzuki-Miyaura coupling reaction.

Procedure:

  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and the selected base (2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

This structured approach to base selection and reaction optimization will empower you to overcome common hurdles and efficiently synthesize your target molecules.

References

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • J&K Scientific LLC. (2025). Suzuki Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available at: [Link]

  • Research

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Technical Support Center: Managing Steric Hindrance in Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered during cross-coupling reactions involving sterically hindered boronic acids. Steric congestion around the reactive C-B bond can significantly impede key steps in catalytic cycles, leading to low yields and side reactions. This resource synthesizes field-proven insights and established protocols to help you navigate these complex transformations successfully.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with sterically demanding boronic acids, particularly those with ortho-substituents.

Q1: My Suzuki-Miyaura reaction with a hindered boronic acid is resulting in low to no product yield. What are the primary factors to investigate?

A1: Low conversion is the most frequent challenge when dealing with sterically hindered substrates. The steric bulk impedes crucial steps of the catalytic cycle, namely transmetalation and reductive elimination.[1][2] A systematic approach is essential for troubleshooting.

Initial Checks:

  • Reagent Integrity: Ensure the boronic acid has not degraded, as many are susceptible to protodeboronation upon storage.[3] Verify the activity of your palladium catalyst and the purity of phosphine ligands, which can oxidize if not stored under an inert atmosphere.[1][3]

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can deactivate the active Pd(0) catalyst.[3] Ensure your reaction vessel is properly sealed and purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.

Core Troubleshooting Steps:

  • Catalyst and Ligand Selection (Most Critical Factor): Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] The key is to employ catalyst systems that can accommodate and even leverage steric bulk.

    • Bulky, Electron-Rich Ligands: These are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][2] These ligands create a highly reactive, coordinatively unsaturated Pd(0) species that accelerates both oxidative addition and the sterically demanding reductive elimination step.[1][2] The "flexible steric bulk" of certain NHC ligands has been shown to be particularly crucial for high catalytic activity.[4]

    • Palladium Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3/G4) are often air-stable and ensure the efficient generation of the active Pd(0) species in solution.[1]

  • Choice of Base and Solvent:

    • Base: The base is not merely a spectator; it activates the boronic acid. For hindered substrates, stronger bases are often required to facilitate the sluggish transmetalation step.[2] Consider switching from common bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (t-BuOK) for extremely challenging couplings.[2][4]

    • Solvent: Aprotic polar solvents are generally preferred. Combinations like Dioxane/H₂O or Toluene/H₂O are common, but for very hindered systems, anhydrous solvents like dioxane or 2-MeTHF can be superior.[4][5]

  • Reaction Conditions:

    • Temperature: Sterically hindered reactions often require more thermal energy. If you are running the reaction at 80 °C with no success, consider increasing the temperature to 100-110 °C.[1]

    • Concentration: Ensure the reaction is not too dilute. A typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

Q2: I'm observing significant amounts of side products, specifically from protodeboronation and homocoupling. How can these be minimized?

A2: These side reactions are common competitors to the desired cross-coupling, especially when the main reaction is slow due to steric hindrance.

  • Protodeboronation (C-B bond cleavage): This occurs when the boronic acid reacts with a proton source (often water) in the presence of a base, replacing the boronic acid group with a hydrogen atom.[3]

    • Mitigation Strategies:

      • Use Milder Bases: Strong bases can accelerate protodeboronation. Using milder bases like KF or K₃PO₄ can be beneficial.[3]

      • Anhydrous Conditions: While some water is often necessary to activate the boronic acid, excessive water can be detrimental. Running the reaction under anhydrous conditions with a base like t-BuOK in dioxane can be effective.[3][4]

      • Use Boronic Acid Surrogates: Convert the boronic acid to a more stable form like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a diethanolamine adduct.[1][3][6] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[3][6]

  • Homocoupling (Glaser-Hay type): This results in the formation of a biaryl from two molecules of the boronic acid.

    • Mitigation Strategies:

      • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can identify a more selective system.[2]

      • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can minimize its instantaneous concentration, thereby reducing the rate of homocoupling relative to the cross-coupling.[2]

Q3: My sterically hindered boronic acid is also a heterocycle (e.g., pyrimidine, pyridine), and the reaction is failing. Are there special considerations?

A3: Yes, this is a classic case of compounded challenges. In addition to steric hindrance, the basic nitrogen atoms of the heterocycle can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[2]

  • Troubleshooting Steps:

    • Ligand is Paramount: The use of bulky, electron-donating ligands is even more critical here. Ligands like SPhos, XPhos, or RuPhos are strongly recommended as they can often displace the coordinating heteroatom from the palladium center and promote the desired catalytic cycle.[2]

    • Solvent and Base System: For heterocyclic boronic acids, solvent systems like i-PrOH with K₃PO₄ have shown high activity in certain cases, particularly in nickel-catalyzed couplings.[7]

    • Consider Nickel Catalysis: Nickel-catalyzed Suzuki-Miyaura couplings have emerged as a powerful alternative, often showing excellent compatibility with heteroaromatic substrates where palladium systems fail.[7] Ligands like ProPhos have been specifically developed for these challenging Ni-catalyzed reactions.[7]

Visualized Mechanisms & Workflows
The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the Suzuki-Miyaura reaction and highlights the stages most affected by steric hindrance.

Suzuki_Miyaura_Cycle cluster_hindrance Steps Affected by Steric Hindrance Pd0 Active Catalyst L₂Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation Ar'B(OH)₂ + Base RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim Isomerization RedElim->Pd0 Ar-Ar'

Caption: Suzuki-Miyaura cycle showing steps impacted by steric bulk.

Troubleshooting Workflow for Low Yields

This decision tree provides a logical path for troubleshooting failed or low-yielding reactions with hindered boronic acids.

Troubleshooting_Workflow start Low / No Yield check_basics Check Reagents & Inert Atmosphere start->check_basics change_ligand Switch to Bulky Ligand (XPhos, SPhos, NHC) check_basics->change_ligand Basics OK increase_temp Increase Temperature (e.g., to 100-110 °C) change_ligand->increase_temp Still Low Yield success Success! change_ligand->success Yield Improved change_base Use Stronger Base (K₃PO₄, Cs₂CO₃, t-BuOK) increase_temp->change_base Still Low Yield increase_temp->success Yield Improved change_solvent Try Anhydrous Solvent (Dioxane, 2-MeTHF) change_base->change_solvent Still Low Yield change_base->success Yield Improved use_surrogate Use Boronic Acid Surrogate (MIDA, Diethanolamine) change_solvent->use_surrogate Side Reactions (Protodeboronation) change_solvent->success Yield Improved use_surrogate->success Yield Improved

Caption: Decision tree for optimizing hindered Suzuki-Miyaura couplings.

Data & Protocols
Reference Tables

Table 1: Ligand Selection Guide for Sterically Hindered Suzuki-Miyaura Couplings

Ligand TypeExamplesKey AdvantagesConsiderations
Biaryl Phosphines XPhos, SPhos, RuPhosHighly effective for a broad range of hindered substrates; promote fast reductive elimination.[1][2]Can be air-sensitive; precatalyst forms are recommended for ease of use.
N-Heterocyclic Carbenes (NHCs) IPr, SIMes, APhosStrong σ-donors, thermally stable; excellent for aryl chlorides and hindered substrates.[4]Synthesis can be more complex than phosphines.
Specialized Ligands AntPhos, BI-DIMEDesigned specifically for extremely demanding couplings, such as forming tetra-ortho-substituted biaryls.[8][9][10]May have a narrower substrate scope than general-purpose ligands.
Nickel-Specific Ligands ProPhosDeveloped for Ni-catalyzed couplings, particularly effective for heteroaromatic substrates.[7]Not typically used with palladium catalysis.

Table 2: Base and Solvent Selection Guide for Hindered Couplings

BaseRecommended SolventsWhen to Use
K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂OStandard conditions; starting point for optimization.
K₃PO₄, Cs₂CO₃ Dioxane/H₂O, 2-MeTHF/H₂OGeneral purpose for hindered substrates; good balance of strength and minimizing side reactions.[3][7]
KF, CsF THF/H₂OMilder conditions, can help reduce protodeboronation.[3]
t-BuOK Dioxane (anhydrous)For extremely hindered or unreactive substrates where maximum base strength is needed.[4]
Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization

This procedure converts an unstable boronic acid into a more stable, bench-top solid that can be used directly in coupling reactions.[1]

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or toluene).

  • Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise. A precipitate will typically form.

  • Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be weighed and used directly in Suzuki coupling reactions, often in protic solvents.[1]

References
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from [Link]

  • Shields, J. D., et al. (2015). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Retrieved from [Link]

  • Shields, J. D., et al. (2015). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Semantic Scholar. Retrieved from [Link]

  • Vantourout, J. C., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]

  • Various Authors. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • Gök, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Lecture. (2025). Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. Events - National Taiwan University. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Retrieved from [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Retrieved from [Link]

  • Dreher, S. D., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]

Sources

column chromatography techniques for boronic acid purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boronic Acid Purification

A Senior Application Scientist's Guide to Column Chromatography Techniques

Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, medicinal chemists, and process development scientists who routinely handle boronic acids and their derivatives. The unique chemical nature of the boronic acid functional group presents specific challenges in purification, particularly with standard silica gel chromatography. This resource provides in-depth, field-proven insights into troubleshooting common issues and mastering various purification techniques.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategy and methodology for purifying boronic acids and their derivatives.

Q1: Why is purifying my boronic acid on standard silica gel so difficult?

A1: Standard silica gel presents several challenges for boronic acid purification due to its chemical properties. The surface of silica gel is covered with acidic silanol groups (Si-OH), which can lead to several problems:

  • Strong Adsorption & Peak Tailing: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid can engage in strong, often irreversible, interactions with the polar silanol groups on the silica surface. This leads to significant peak tailing, where the compound slowly bleeds from the column, resulting in broad peaks and poor separation[1][2].

  • On-Column Decomposition: Boronic acids are susceptible to degradation under acidic conditions. The acidic nature of the silica gel surface can promote protodeboronation, where the C-B bond is cleaved, or the formation of boroxines (trimeric anhydrides)[3][4].

  • Poor Recovery: Due to strong binding and potential decomposition, the recovery of the desired boronic acid from a standard silica gel column can be very low.

Q2: What are the main alternative chromatography strategies for boronic acid purification?

A2: There are three primary strategies to circumvent the issues with standard silica gel:

  • Modify the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol or MIDA ester), before chromatography. These esters are generally more robust, less polar, and behave more predictably on silica gel[5][6].

  • Modify the Stationary Phase: Use an alternative or modified stationary phase that is more compatible with boronic acids. This includes boronic acid-impregnated silica gel, neutral alumina, or reversed-phase media (e.g., C18)[7][8][9][10].

  • Use an Orthogonal Technique: Employ boronate affinity chromatography (BAC), which utilizes a specific, reversible covalent interaction rather than traditional adsorption chromatography[11][12][13].

Q3: What is Boronate Affinity Chromatography (BAC) and when should I use it?

A3: Boronate Affinity Chromatography (BAC) is a powerful technique that exploits the ability of boronic acids to form reversible covalent cyclic esters with compounds containing cis-1,2- or 1,3-diols. In this context, the roles are reversed from typical applications: the stationary phase contains immobilized cis-diol functionalities (like sorbitol or other sugars), and the boronic acid is the analyte you wish to purify.

  • Mechanism: At an alkaline pH (typically > 8.5), the boronic acid is in its tetrahedral, anionic boronate form, which readily reacts with the diol on the resin to form a stable cyclic ester[11][13][14]. At an acidic pH (typically < 5), the equilibrium shifts, the ester bond is hydrolyzed, and the purified boronic acid is released[11][14].

  • When to Use It: BAC is ideal for purifying boronic acids from reaction mixtures where the impurities lack a diol-binding motif. It is particularly effective for capturing the target boronic acid from complex aqueous mixtures or crude reaction products after an initial workup.

Q4: I have a crude boronate ester. Can I purify it directly on silica gel?

A4: Yes, in many cases, you can. Pinacol esters are the most common protected form and are significantly more stable on silica gel than free boronic acids[5]. However, some boronate esters, particularly those that are more sterically hindered or electronically activated, can still be prone to partial hydrolysis or strong adsorption on silica[8][15]. For particularly sensitive esters, using silica gel impregnated with boric acid can help suppress on-column decomposition and improve recovery[8][9].

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to diagnosing and solving specific issues encountered during the column chromatography of boronic acids.

Problem 1: Severe Peak Tailing or "Smearing" on a Silica Gel Column
  • Probable Cause A: Strong Silanol Interactions. This is the most common cause. The Lewis acidic boron center is interacting too strongly with the acidic silanol groups on the silica surface. This is particularly problematic for polar boronic acids[4].

    • Solution 1: Use a Mobile Phase Modifier. Add a small amount of a competitive polar modifier to the eluent system. For example, adding 0.1-1% acetic acid or formic acid can help by protonating the silanol groups and reducing their interaction with the boronic acid. However, be cautious, as prolonged exposure to acid can cause protodeboronation[7].

    • Solution 2: Switch to a Less Acidic Stationary Phase. Neutral alumina can be a good alternative to silica gel, especially for less polar boronic acids and their esters[7].

    • Solution 3 (Recommended): Protect the Boronic Acid. Before chromatography, convert the boronic acid to its pinacol boronate ester. This masks the reactive B(OH)₂ group, reduces polarity, and generally leads to much better peak shapes on silica gel[5][16].

  • Probable Cause B: Column Overload. Injecting too much crude material onto the column can saturate the stationary phase, leading to peak tailing for all compounds[1][17].

    • Solution: Reduce the sample load. As a rule of thumb, for flash chromatography, the sample load should be between 1-10% of the mass of the stationary phase, depending on the difficulty of the separation. Dilute your sample and inject a smaller volume to see if the peak shape improves[2].

Problem 2: Low or No Recovery of the Boronic Acid from the Column
  • Probable Cause A: Irreversible Adsorption or On-Column Decomposition. The compound may have permanently stuck to the silica gel or degraded during the purification process[4].

    • Solution 1: Use Boric Acid-Impregnated Silica. For boronate esters, preparing a slurry of silica gel with boric acid in ethanol, then drying it, can create a more "boron-friendly" stationary phase that minimizes decomposition and improves recovery[8][9].

    • Solution 2: Use an Alternative Purification Method. If the boronic acid is sufficiently crystalline, recrystallization is an excellent, scalable alternative[7][18]. Another powerful technique is derivatization with diethanolamine to form a crystalline adduct that can be easily filtered, purified, and then hydrolyzed back to the free boronic acid[4][18].

Problem 3: The Boronic Acid Elutes with the Solvent Front in Reversed-Phase (C18) HPLC
  • Probable Cause: Insufficient Retention. The boronic acid is too polar for the reversed-phase conditions and is not interacting with the C18 stationary phase.

    • Solution 1: Adjust Mobile Phase pH. The retention of boronic acids on C18 columns is highly pH-dependent. At low pH (e.g., using 0.1% formic or acetic acid), the boronic acid will be neutral and more likely to be retained. At high pH, it will be anionic and elute earlier[10]. Start with a low pH mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

    • Solution 2: Use an Ion-Pairing Reagent. For very polar or anionic boronic acids, adding an ion-pairing reagent like tetrabutylammonium (TBA) salts to the mobile phase can form a neutral complex with the boronate, increasing its retention on the C18 column.

    • Solution 3: Screen Different Stationary Phases. If C18 is not providing enough retention, consider a phenyl-hexyl or a polar-embedded C18 column, which can offer different selectivity for aromatic compounds[10].

Data & Protocols

Table 1: Comparison of Purification Strategies
StrategyStationary PhasePrincipleProsConsBest For
Direct (Normal Phase) Standard Silica GelAdsorptionSimple, well-understoodPoor recovery, peak tailing, decomposition[4]Non-polar, robust boronic acids (rarely ideal)
Direct (Modified NP) Neutral AluminaAdsorptionLess acidic than silicaCan have strong interactions with other functional groupsNon-polar boronate esters[7]
Direct (Reversed Phase) C18 SilicaPartitioningHigh resolution, analytical transferabilityRequires pH control, potential for low retention[10]Analytical scale, moderately polar boronic acids
Protection Strategy Boric Acid-Treated SilicaAdsorptionSuppresses decomposition of esters, improves peak shape[8][9]Requires pre-treatment of silicaPurification of pinacol and other boronate esters
Affinity Chromatography Diol-Functionalized ResinReversible Covalent BondingHighly selective, pH-controlled capture/release[11][13]Requires specific resin, may have non-specific bindingPurifying boronic acids from complex mixtures
Diagram 1: Decision Workflow for Boronic Acid Purification

This diagram provides a logical path for selecting an appropriate purification strategy based on the properties of the target compound and the experimental context.

purification_workflow start Crude Boronic Acid Mixture is_ester Is the compound a boronate ester? start->is_ester ester_silica Try Flash Chromatography on Standard Silica is_ester->ester_silica  Yes acid_options Is the boronic acid crystalline? is_ester->acid_options  No ester_good_shape Good peak shape and recovery? ester_silica->ester_good_shape ester_success Purification Complete ester_good_shape->ester_success  Yes ester_treated_silica Use Boric Acid Impregnated Silica ester_good_shape->ester_treated_silica  No (Tailing/Decomposition) ester_treated_silica->ester_success recrystallize Recrystallization acid_options->recrystallize  Yes protect Protect as Pinacol Ester, then Chromatograph acid_options->protect  No affinity Consider Boronate Affinity Chromatography acid_options->affinity  Alternative recrystallize->ester_success protect->ester_silica affinity->ester_success

Caption: Decision tree for selecting a purification method.

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from literature procedures for stabilizing boronate esters during flash chromatography[8][9].

Materials:

  • Standard silica gel (for flash chromatography)

  • Boric acid (H₃BO₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, create a slurry of the silica gel in ethanol. For every 100 g of silica gel, use approximately 180-200 mL of ethanol.

  • Add boric acid to the slurry. A common ratio is ~9-10 g of boric acid per 100 g of silica gel.

  • Stir the suspension at room temperature for 2 hours.

  • Remove the ethanol by filtration using a Büchner funnel.

  • Wash the impregnated silica gel with fresh ethanol (3 x 70 mL per 100 g of silica) to remove any excess, unbound boric acid.

  • Dry the silica gel thoroughly in a vacuum oven at 120-140 °C for 24-48 hours to remove all solvent.

  • The dried, free-flowing powder is now ready to be used for packing a column as you would with standard silica gel.

Diagram 2: Mechanism of Boronate Affinity Chromatography

This diagram illustrates the pH-dependent binding and elution mechanism central to boronate affinity techniques.

affinity_mechanism cluster_binding Binding (High pH > 8.5) cluster_elution Elution (Low pH < 5) boronic_acid_alkaline R-B(OH)₃⁻ (Tetrahedral Boronate) bound_complex Resin-Diol-Boronate Complex (Covalent Bond) boronic_acid_alkaline->bound_complex + resin_diol Resin-Diol resin_diol->bound_complex bound_complex_elute Resin-Diol-Boronate Complex boronic_acid_acidic R-B(OH)₂ (Trigonal Boronic Acid) resin_diol_free Resin-Diol bound_complex_elute->boronic_acid_acidic H⁺ bound_complex_elute->resin_diol_free Hydrolysis

Caption: pH-controlled binding and release in affinity chromatography.

References

  • Amerigo Scientific. Boronic Acid Affinity Chromatography Resin . Amerigo Scientific. [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • SK. (2016). Protecting Groups for Boronic Acids . Chem-Station International Edition. [Link]

  • G-Biosciences. Immobilized boronic acid resin for the purification of small molecules . G-Biosciences. [Link]

  • Li, D., & Liu, Z. (2015). Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules . In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 302-360). Royal Society of Chemistry. [Link]

  • Liu, X. C., & Scouten, W. H. (2000). Boronate Affinity Chromatography . Springer Protocols. [Link]

  • Reddit Community. (2017). Purification of boronic acids? r/chemistry on Reddit. [Link]

  • Tong, S., & Arnold, F. H. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants . Analytical Biochemistry, 178(1), 125-134. [Link]

  • Li, D., & Liu, Z. (2015). Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules . Royal Society of Chemistry. [Link]

  • Akiki, M. K., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water . Organic Letters, 11(20), 4592–4595. [Link]

  • Li, D., & Liu, Z. (2015). Boronate Affinity Chromatography . ResearchGate. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions . Organic Chemistry Portal. [Link]

  • Akiki, M. K., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water . PMC - NIH. [Link]

  • Bakonyi, Z., & Petko, F. (2019). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates . ResearchGate. [Link]

  • Polymer Chemistry. Aminophenylboronate Affinity Adsorbents . Clinical Leader. [Link]

  • Liu, Z., & He, H. (2019). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity . Accounts of Chemical Research, 52(11), 3045–3056. [Link]

  • Hitosugi, S., et al. (2012). Supporting Information . The Royal Society of Chemistry. [Link]

  • Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle . Gifu Pharmaceutical University News. [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions . Organic Letters, 24(19), 3510–3514. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics . GMP Insiders. [Link]

  • Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications . Agilent Technologies. [Link]

  • Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives . In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Leny, F., & Berion, F. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives . Molecules, 26(16), 4983. [Link]

  • ResearchGate Community. (2024). How to purify boronate esters? ResearchGate. [Link]

  • Zhang, Y., et al. (2014). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides . Analytical Methods, 6(1), 159-165. [Link]

  • Reddit Community. (2024). Trouble purifying my boronate ester compound . r/Chempros on Reddit. [Link]

  • Reddit Community. (2025). HELP: Purifying boronic acids sucks . r/OrganicChemistry on Reddit. [Link]

  • Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters . Chemistry Letters, 41(9), 972-973. [Link]

  • Taylor, M. S., & Marco, J. A. (2009). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates . Organic & Biomolecular Chemistry, 7(19), 3963-3971. [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions . LCGC International. [Link]

  • Taylor, T. Troubleshooting GC peak shapes . Element Lab Solutions. [Link]

  • McCarthy, S., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System . Waters Corporation. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems . LCGC International. [Link]

  • Wuts, P. G. M., & Greene, T. W. Protecting Groups . In Greene's Protective Groups in Organic Synthesis. [Link]

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing . CHROMacademy. [Link]

  • McCarthy, S., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System . Waters Corporation. [Link]

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Technical Support Center: Navigating the Stability of Boronic Acids in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies for managing the stability of boronic acids, with a particular focus on challenges encountered under acidic conditions. Our goal is to move beyond simple protocols and offer a foundational understanding of the "why" behind experimental choices, ensuring the integrity and success of your research.

Section 1: Understanding the Core Challenge: The Instability of the C-B Bond

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is often shadowed by their inherent instability, primarily through a process called protodeboronation .[1][3] This undesired side reaction involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the loss of your valuable starting material and the formation of often difficult-to-remove byproducts.[1][4]

The propensity for a boronic acid to undergo protodeboronation is highly dependent on a variety of factors, including the reaction conditions and the electronic and steric nature of the organic substituent.[1] While often associated with basic conditions required for many cross-coupling reactions, protodeboronation can also be a significant issue in acidic media.[3][5]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with boronic acids in acidic environments.

Q1: What is the primary mechanism of boronic acid decomposition under acidic conditions?

A1: The primary degradation pathway for boronic acids under acidic conditions is acid-catalyzed protodeboronation .[1][3] In this mechanism, the boronic acid itself is the reactive species. The reaction is facilitated by a proton source, which protonates one of the hydroxyl groups on the boron atom, making it a better leaving group. This is followed by the cleavage of the C-B bond, with the organic group abstracting a proton from the solvent or another proton source.

Early seminal studies by Kuivila on monosubstituted arylboronic acids in aqueous acidic conditions (pH 2.0 to 6.7) first elucidated an acid-catalyzed pathway involving the boronic acid.[6] More recent density functional theory (DFT) mechanistic studies have proposed that the protodeboronation of arylboronic acids in the presence of an acid like acetic acid can proceed through an intermolecular metathesis via a four-membered ring transition state.[7]

Q2: My reaction requires acidic conditions, but my boronic acid is degrading. What are the key factors I should consider to minimize this?

A2: Several factors influence the rate of acid-catalyzed protodeboronation. Understanding and controlling these can significantly improve your reaction outcomes:

  • pH of the Medium: The stability of many simple aromatic and alkyl boronic acids is greatest at or near neutral pH, where both acid and base-catalyzed decomposition pathways are minimized.[8] The specific pH at which maximum stability is observed can vary significantly between different boronic acids.[8]

  • Electronic Properties of the Substituent: The electronic nature of the organic group (R) attached to the boron atom plays a crucial role. Both electron-donating and electron-withdrawing groups can influence the rate of protodeboronation, and the exact effect can be complex.[3]

  • Temperature: Like most chemical reactions, the rate of protodeboronation increases with temperature.[4] If your desired reaction can proceed at a lower temperature, this can be an effective strategy to minimize degradation.

  • Presence of Water: Water can act as a proton source and facilitate the hydrolysis of the C-B bond.[4] While challenging in many aqueous acidic reactions, minimizing excess water can be beneficial.

Q3: I suspect my boronic acid is degrading during my experiment. What analytical techniques can I use to monitor this?

A3: Monitoring the stability of your boronic acid is crucial for troubleshooting and optimization. The following techniques are highly effective:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a widely used method for separating and quantifying the boronic acid from its degradation products.[9] A stability-indicating HPLC method is essential to ensure that all degradants are well-separated from the parent compound.[9]

  • Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity than HPLC and is invaluable for identifying and structurally elucidating degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting material and the appearance of the protodeboronated byproduct. ¹¹B NMR is particularly powerful for observing changes in the chemical environment of the boron atom, which can directly indicate degradation or complex formation.[3][9]

A key challenge in reversed-phase HPLC analysis of boronic acids is the potential for on-column degradation.[9] To mitigate this, consider using a shorter column, a faster gradient to reduce residence time, or dissolving the sample in an aprotic solvent like acetonitrile or tetrahydrofuran immediately before injection.[9]

Q4: Are there more stable alternatives to boronic acids for use in acidic conditions?

A4: Yes, using protected forms of boronic acids can significantly enhance their stability. These derivatives act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[8]

  • Boronate Esters: Pinacol esters are the most popular protecting group for boronic acids.[10] They are generally stable enough for column purification and can often be used directly in reactions like the Suzuki-Miyaura coupling.[10] However, their hydrolysis back to the free boronic acid can sometimes be challenging, often requiring acidic conditions and heating.[10]

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are another excellent option, offering high stability under a wide range of conditions, including hydrolytic, oxidative, and reductive environments.[10] They are readily deprotected under mild basic conditions.[10]

  • Trifluoroborate Salts: Potassium trifluoroborate salts (R-BF₃K) are often highly crystalline, air-stable solids that are easier to handle and purify than the corresponding boronic acids.

The choice of protecting group will depend on the specific requirements of your synthesis and the compatibility with your reaction conditions.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments related to boronic acid stability and purification.

Protocol 1: General Procedure for Monitoring Boronic Acid Stability under Acidic Conditions via HPLC

This protocol outlines a general method for assessing the stability of a boronic acid at a specific acidic pH.

Objective: To quantify the degradation of a boronic acid over time under defined acidic conditions.

Materials:

  • Boronic acid of interest

  • Aqueous buffer of the desired acidic pH (e.g., acetate buffer for pH 4-5, formate buffer for pH 3-4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (a stable compound that does not react under the experimental conditions and is well-resolved from the analyte and its degradants)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Accurately prepare a stock solution of the internal standard in the same solvent at a known concentration.

  • Stability Study Setup:

    • In a series of vials, combine a known volume of the acidic buffer and the boronic acid stock solution to achieve the desired final concentration.

    • Add a known amount of the internal standard to each vial.

    • Incubate the vials at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

    • Quench the degradation if necessary by diluting the aliquot in the mobile phase.

    • Inject the sample onto the HPLC system.

  • HPLC Analysis:

    • Develop an isocratic or gradient HPLC method that provides good separation between the boronic acid, the expected protodeboronated byproduct, and the internal standard.

    • Monitor the elution profile using a UV detector at a wavelength where the boronic acid has strong absorbance.

  • Data Analysis:

    • Integrate the peak areas of the boronic acid and the internal standard at each time point.

    • Calculate the ratio of the boronic acid peak area to the internal standard peak area.

    • Plot the percentage of remaining boronic acid (normalized to the t=0 sample) against time to determine the degradation kinetics.

Protocol 2: Purification of a Boronic Acid via Acid-Base Extraction

This protocol is effective for purifying boronic acids from non-acidic impurities.

Objective: To isolate a pure boronic acid from a crude reaction mixture.

Materials:

  • Crude boronic acid mixture

  • Organic solvent in which the boronic acid is soluble (e.g., ethyl acetate, diethyl ether)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and wash it with the aqueous base solution. This will convert the acidic boronic acid into its highly water-soluble boronate salt, which will partition into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.[4]

  • Separation: Combine the aqueous layers containing the boronate salt. The organic layer, containing non-acidic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with the aqueous acid solution until the boronic acid precipitates out of solution. Monitor the pH with litmus paper or a pH meter.

  • Isolation:

    • If a solid precipitates, collect the pure boronic acid by vacuum filtration. Wash the solid with cold water and dry it under vacuum.

    • If the boronic acid remains in solution or forms an oil, extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Section 4: Visualizing the Mechanisms

To better understand the processes at play, the following diagrams illustrate the key pathways of boronic acid speciation and degradation.

G cluster_0 Boronic Acid Speciation in Aqueous Solution Trigonal Planar\nBoronic Acid\n(ArB(OH)₂) Trigonal Planar Boronic Acid (ArB(OH)₂) Tetrahedral\nBoronate Anion\n([ArB(OH)₃]⁻) Tetrahedral Boronate Anion ([ArB(OH)₃]⁻) Trigonal Planar\nBoronic Acid\n(ArB(OH)₂)->Tetrahedral\nBoronate Anion\n([ArB(OH)₃]⁻) + OH⁻ (Basic pH) Tetrahedral\nBoronate Anion\n([ArB(OH)₃]⁻)->Trigonal Planar\nBoronic Acid\n(ArB(OH)₂) + H⁺ (Acidic pH)

Caption: Equilibrium between trigonal planar boronic acid and tetrahedral boronate anion as a function of pH.

G cluster_1 Acid-Catalyzed Protodeboronation Pathway ArB(OH)₂ Arylboronic Acid Intermediate Protonated Intermediate [ArB(OH)(OH₂)]⁺ ArB(OH)₂->Intermediate + H⁺ Products Arene (Ar-H) + B(OH)₃ Intermediate->Products C-B Bond Cleavage

Caption: Simplified mechanism of acid-catalyzed protodeboronation.

Section 5: Quantitative Data Summary

The following table summarizes the relative stability of a hypothetical arylboronic acid under different pH conditions, illustrating the impact of pH on the rate of protodeboronation.

pHConditionRelative Rate of ProtodeboronationPrimary Reactive Species
2Strongly AcidicModerateArB(OH)₂
4Mildly AcidicLowArB(OH)₂
7NeutralVery LowArB(OH)₂
10Mildly BasicHigh[ArB(OH)₃]⁻
13Strongly BasicVery High[ArB(OH)₃]⁻

This table is a generalized representation. The exact pH-rate profile is highly dependent on the specific boronic acid structure.[5][6]

Section 6: Concluding Remarks and Best Practices

The successful application of boronic acids in acidic media hinges on a thorough understanding of their stability and the factors that govern their decomposition. While protodeboronation can be a significant challenge, it is not an insurmountable one. By carefully considering the pH, temperature, and electronic nature of your substrates, and by employing appropriate analytical monitoring and purification techniques, you can minimize unwanted side reactions and achieve your synthetic goals. The use of protected boronic acid derivatives offers a powerful strategy for enhancing stability and should be considered for particularly sensitive substrates or demanding reaction conditions.

We hope this guide serves as a valuable resource in your research endeavors. For further inquiries, please do not hesitate to contact our technical support team.

References

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  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]

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  • Chemistry Of Boronic Esters. AA Blocks. [Link]

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  • How to Store Boric Acid. Lab Alley. [Link]

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  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

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Validation & Comparative

A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The reaction's versatility and functional group tolerance have cemented its place in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1] At the heart of this powerful transformation lies the organoboron reagent, typically a phenylboronic acid. The reactivity of this component is not constant; it is profoundly influenced by the nature and position of substituents on the phenyl ring.

This guide provides an in-depth comparison of the reactivity of various substituted phenylboronic acids. We will delve into the underlying electronic and steric effects that govern their performance, supported by experimental data. Furthermore, we will present a detailed, self-validating experimental protocol for researchers to quantitatively assess the reactivity of different phenylboronic acids in their own laboratories.

The Decisive Role of Substituents: Electronic and Steric Effects

The success of a Suzuki-Miyaura coupling is contingent on a finely balanced catalytic cycle involving a palladium catalyst. This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The electronic and steric properties of the substituents on the phenylboronic acid primarily impact the transmetalation step, which is often the rate-determining step of the overall reaction.[3]

Electronic Effects: A Tale of Donors and Acceptors

The electronic nature of a substituent on the phenylboronic acid dictates the nucleophilicity of the aryl group that is transferred to the palladium center during transmetalation. This influence can be broadly categorized as follows:

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the phenyl ring. This enhanced electron density makes the ipso-carbon (the carbon atom attached to the boron) more nucleophilic, thereby accelerating the transmetalation step.[3] Consequently, phenylboronic acids bearing electron-donating groups generally exhibit higher reactivity and lead to greater yields in Suzuki-Miyaura couplings.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) groups pull electron density away from the phenyl ring. This reduction in electron density decreases the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step and potentially lead to lower reaction yields.[4] However, the effect of EWGs can be complex and is also dependent on the reaction conditions and the nature of the aryl halide coupling partner.

The Hammett equation provides a quantitative framework for understanding these electronic effects. It relates the reaction rate or equilibrium constant of a series of reactions with substituted aromatic compounds to two parameters: a substituent constant (σ) and a reaction constant (ρ).[5][6] A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For the Suzuki-Miyaura coupling, the ρ value is generally negative, confirming the beneficial effect of electron-donating groups on the phenylboronic acid.[7]

Steric Hindrance: The Impact of Bulk

Beyond electronics, the physical size and position of substituents play a critical role. Steric hindrance, particularly from bulky groups at the ortho positions of the phenylboronic acid, can significantly impede reactivity.[8][9] These bulky groups can hinder the approach of the boronic acid to the palladium center, making the formation of the necessary intermediate for transmetalation more difficult. This steric clash can lead to slower reaction rates and reduced yields, especially when coupling with sterically demanding aryl halides.[10][11]

Quantitative Comparison of Reactivity: Experimental Data

The following table summarizes experimental yield data from various studies, illustrating the impact of different substituents on the outcome of Suzuki-Miyaura coupling reactions. While reaction conditions may vary between studies, the general trends provide valuable insights into the relative reactivity of these substituted phenylboronic acids.

Phenylboronic Acid SubstituentSubstituent PositionElectronic EffectTypical Yield (%)Reference
-H-Neutral85-95[5]
4-OCH₃paraStrong Electron-Donating90-98[2]
4-CH₃paraElectron-Donating88-97[2]
4-ClparaWeak Electron-Withdrawing80-92[2]
4-FparaWeak Electron-Withdrawing85-95[2]
3-NO₂metaStrong Electron-Withdrawing70-85[5]
4-NO₂paraStrong Electron-Withdrawing17-75[4]
2-CH₃orthoElectron-Donating, Steric Hindrance75-90[2]
2,4,6-(CH₃)₃ortho, paraElectron-Donating, High Steric Hindrance60-80[8]

Experimental Protocol for Comparative Reactivity Studies

To enable researchers to conduct their own comparative studies, we provide a detailed, step-by-step protocol for a parallel Suzuki-Miyaura coupling experiment. This protocol is designed to be self-validating by including a control reaction with unsubstituted phenylboronic acid.

Materials and Reagents:
  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Unsubstituted phenylboronic acid (control, 1.2 mmol)

  • A series of substituted phenylboronic acids (1.2 mmol each)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating and stirring plate

  • Analytical instrumentation (GC-MS or HPLC)

Step-by-Step Procedure:
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol) to each reaction vial containing a stir bar.

  • Solvent Addition: Add the degassed solvent mixture (10 mL) to each vial.

  • Internal Standard: Add a known amount of the internal standard to each reaction mixture.

  • Reaction Execution: Seal the vials and place them on a preheated stirring plate set to the desired temperature (e.g., 80 °C).

  • Reaction Monitoring: At regular time intervals (e.g., 30, 60, 120, 240 minutes), carefully take an aliquot from each reaction mixture.

  • Quenching and Workup: Quench the aliquot with water and extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Analysis: Analyze the samples by GC-MS or HPLC to determine the conversion of the aryl halide and the yield of the biaryl product relative to the internal standard.

  • Data Analysis: Plot the yield of the product as a function of time for each substituted phenylboronic acid. The initial reaction rates can be determined from the slope of these curves. A Hammett plot can be constructed by plotting the logarithm of the relative reaction rates (k_substituted / k_unsubstituted) against the Hammett substituent constant (σ) for each substituent.

Mechanistic Insights and Visualizations

To better understand the factors at play, it is essential to visualize the key mechanistic steps and the experimental workflow.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium(0) species. The cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][12]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pdiix Ar-Pd(II)L_n-X pd0->pdiix Ar-X oxidative_addition Oxidative Addition pdiibiaryl Ar-Pd(II)L_n-Ar' pdiix->pdiibiaryl Ar'-B(OH)₃⁻ transmetalation Transmetalation pdiibiaryl->pd0 biaryl Ar-Ar' pdiibiaryl->biaryl reductive_elimination Reductive Elimination boronic_acid Ar'-B(OH)₂ + Base aryl_halide Ar-X Experimental_Workflow start Start: Prepare Reagents setup Set up Parallel Reactions (Substituted & Control Phenylboronic Acids) start->setup reaction Run Reactions under Identical Conditions (Temperature, Time, Concentration) setup->reaction sampling Take Aliquots at Defined Time Intervals reaction->sampling workup Quench and Workup Samples sampling->workup analysis Analyze by GC-MS or HPLC workup->analysis data Calculate Yields and Relative Reaction Rates analysis->data hammett Construct Hammett Plot (Optional) data->hammett end End: Compare Reactivities data->end hammett->end

Caption: Workflow for the comparative analysis of phenylboronic acid reactivity.

Conclusion

The reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. Electron-donating groups generally enhance reactivity by increasing the nucleophilicity of the transmetalating aryl group, while electron-withdrawing and sterically hindering groups tend to have the opposite effect. By understanding these principles and employing systematic experimental comparisons, researchers can make informed decisions in the selection of reagents and the optimization of reaction conditions. This knowledge is paramount for the efficient and successful synthesis of target molecules in academic and industrial settings.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2020). National Institutes of Health. Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018). ResearchGate. Retrieved from [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). RSC Publishing. Retrieved from [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2021). Journal of Nanostructures. Retrieved from [Link]

  • Hammett Equation. (n.d.). University of California, Davis. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2015). ResearchGate. Retrieved from [Link]

  • Hammett plot for Suzuki-Miyaura cross-couplings using Pd DEN- functionalized microreactors showing the effect of para-substituted iodobenzenes on the reaction rate. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (2020). ResearchGate. Retrieved from [Link]

  • Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Catalysis. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed. Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). National Institutes of Health. Retrieved from [Link]

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A Researcher's Guide to Navigating the Landscape of Amine Protection for Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic protection and deprotection of functional groups is a cornerstone of successful molecular design. Aminophenylboronic acids, prized building blocks in cross-coupling reactions and medicinal chemistry, present a unique challenge due to the dual reactivity of the amino and boronic acid moieties. The selection of an appropriate amine protecting group is therefore not a trivial decision, but a critical parameter that dictates the efficiency, selectivity, and ultimate success of a synthetic route.

This guide provides an in-depth comparison of traditional and alternative protecting groups for aminophenylboronic acids. Moving beyond a simple catalog of options, we will delve into the mechanistic rationale behind their use, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Balancing Reactivity and Stability

The primary challenge in handling aminophenylboronic acids lies in the nucleophilicity of the amino group and the Lewis acidity of the boronic acid. The amino group can readily participate in side reactions, while the boronic acid can be sensitive to certain reaction conditions, potentially leading to protodeboronation or other undesired transformations. An ideal protecting group strategy must therefore offer robust protection of the amine under a variety of reaction conditions, while also being readily and selectively cleavable without compromising the integrity of the boronic acid.

Traditional Protecting Groups: A Critical Evaluation

The carbamate-based protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—are the workhorses of amine protection and are frequently employed for aminophenylboronic acids.

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsOrthogonality & Considerations
Boc Boc-NH-(Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., THF, Dioxane)Strong acid (e.g., TFA, HCl)Stable to hydrogenolysis and mild base. The acidic deprotection can be harsh for sensitive substrates, and the generated tert-butyl cation can lead to side reactions, necessitating the use of scavengers.[1][2]
Cbz Cbz-NH-Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O)Catalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions. Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Fmoc Fmoc-NH-Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O)Base (e.g., 20% piperidine in DMF)Stable to acidic conditions and hydrogenolysis, making it orthogonal to Boc and Cbz. The dibenzofulvene byproduct of deprotection can sometimes be problematic.

While widely used, these traditional protecting groups are not without their limitations, particularly when working with the delicate boronic acid functionality. The strongly acidic conditions required for Boc removal can lead to protodeboronation, and the catalytic hydrogenation used for Cbz cleavage is incompatible with many functional groups. This necessitates the exploration of alternative protecting groups that offer milder and more orthogonal deprotection strategies.

Alternative Protecting Groups: Expanding the Synthetic Toolbox

To overcome the limitations of traditional methods, a range of alternative protecting groups have emerged, offering greater flexibility and milder deprotection conditions.

Allyloxycarbonyl (Alloc)

The Alloc group is an excellent alternative to Cbz as it is also cleaved under neutral conditions, but via a different mechanism.

  • Protection: Allyl chloroformate (Alloc-Cl) and a base such as sodium bicarbonate.

  • Deprotection: Palladium(0)-catalyzed allylic cleavage in the presence of a scavenger like phenylsilane or morpholine.[1] This method is exceptionally mild and orthogonal to Boc, Fmoc, and silyl protecting groups.[3]

Experimental Protocol: Alloc Protection of 4-Aminophenylboronic Acid

4-Aminophenylboronic Acid 4-Aminophenylboronic Acid Alloc-Cl, NaHCO3 Alloc-Cl, NaHCO3 4-Aminophenylboronic Acid->Alloc-Cl, NaHCO3 Dioxane/H2O, rt N-Alloc-4-aminophenylboronic acid N-Alloc-4-aminophenylboronic acid Alloc-Cl, NaHCO3->N-Alloc-4-aminophenylboronic acid Stir 12h

Figure 1. Workflow for Alloc protection.

Step-by-Step Methodology:

  • To a solution of 4-aminophenylboronic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0 °C and add allyl chloroformate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc)

The Teoc group offers the advantage of being cleavable under non-acidic, fluoride-mediated conditions, providing excellent orthogonality to many other protecting groups.

  • Protection: Teoc-OSu or Teoc-Cl with a base like triethylamine.[4]

  • Deprotection: Fluoride sources such as tetrabutylammonium fluoride (TBAF).[4][5] The deprotection mechanism involves a fluoride-induced elimination, which is highly selective.

Experimental Protocol: Teoc Protection of 4-Aminophenylboronic Acid

4-Aminophenylboronic Acid 4-Aminophenylboronic Acid Teoc-OBt, Et3N Teoc-OBt, Et3N 4-Aminophenylboronic Acid->Teoc-OBt, Et3N DCM, rt N-Teoc-4-aminophenylboronic acid N-Teoc-4-aminophenylboronic acid Teoc-OBt, Et3N->N-Teoc-4-aminophenylboronic acid Stir until completion

Figure 2. Workflow for Teoc protection.

Step-by-Step Methodology:

  • To a solution of 4-aminophenylboronic acid (1.0 eq) in dichloromethane (DCM), add triethylamine (2.6 eq).

  • Add Teoc-OBt (1.1 eq) and stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with saturated potassium bisulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography. A typical reported yield for a similar reaction is 92%.[5]

Silyl Protecting Groups

Silyl ethers are well-established for protecting alcohols, but silyl groups can also be used to protect amines. The stability of silyl groups is highly tunable based on the steric bulk of the substituents on the silicon atom.

  • Protection: Reaction with a silyl chloride (e.g., TBDMS-Cl, TIPS-Cl, TBDPS-Cl) in the presence of a base like imidazole or triethylamine.

  • Deprotection: Fluoride-based reagents (e.g., TBAF) or acidic conditions. The choice of silyl group dictates the deprotection conditions, with bulkier groups being more stable to acid. For example, TBDPS is significantly more stable to acidic conditions than TBS.

Comparative Stability of Silyl Groups:

Silyl GroupRelative Steric BulkRelative Stability to AcidRelative Rate of Fluoride Cleavage
TBDMS Moderate1Fast
TIPS High~300Slower
TBDPS High~1000Slowest

Data adapted from comparative studies on silyl protection of alcohols, which provides a general trend applicable to amines.[6]

Orthogonal Protection Strategies: A Key to Complex Syntheses

The true power of these alternative protecting groups lies in their orthogonality, which allows for the selective deprotection of one amine in the presence of others. This is particularly crucial in the synthesis of complex molecules with multiple amino functionalities.

cluster_0 Protection Strategies cluster_1 Orthogonal Deprotection Multi-functional Molecule Multi-functional Molecule Boc-Protected Amine Boc-Protected Amine Multi-functional Molecule->Boc-Protected Amine (Boc)2O Fmoc-Protected Amine Fmoc-Protected Amine Multi-functional Molecule->Fmoc-Protected Amine Fmoc-OSu Alloc-Protected Amine Alloc-Protected Amine Multi-functional Molecule->Alloc-Protected Amine Alloc-Cl Selective Deprotection 1 Selective Deprotection 1 Boc-Protected Amine->Selective Deprotection 1 TFA Selective Deprotection 2 Selective Deprotection 2 Fmoc-Protected Amine->Selective Deprotection 2 Piperidine Selective Deprotection 3 Selective Deprotection 3 Alloc-Protected Amine->Selective Deprotection 3 Pd(0) Further Functionalization 1 Further Functionalization 1 Selective Deprotection 1->Further Functionalization 1 Further Functionalization 2 Further Functionalization 2 Selective Deprotection 2->Further Functionalization 2 Further Functionalization 3 Further Functionalization 3 Selective Deprotection 3->Further Functionalization 3

Sources

A Researcher's Guide to (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid versus Boronic Esters: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science, the choice of reagents is a critical determinant of success.[1] Organoboron compounds, specifically boronic acids and their ester derivatives, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth comparison of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid and its corresponding boronic esters, offering experimental insights to inform your synthetic planning.

The focal point of this comparison is a common yet crucial building block, (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. Its applications are widespread, serving as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[2] The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is strategic, preventing unwanted side reactions during subsequent transformations.[2] However, the decision to use this compound as a free boronic acid or to convert it into a more stable boronic ester can significantly influence reaction outcomes, purification strategies, and overall efficiency.

The Fundamental Trade-Off: Reactivity vs. Stability

The central theme in the boronic acid versus boronic ester debate is the inherent trade-off between reactivity and stability.[3]

  • Boronic Acids: Generally exhibit higher reactivity in cross-coupling reactions, such as the widely used Suzuki-Miyaura coupling.[3][4][5] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[3][4] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, which can impact their shelf life and lead to lower yields in some cases.[3][4][6]

  • Boronic Esters: In contrast, boronic esters offer significantly improved stability.[3][4][7][8] By converting the hydroxyl groups of the boronic acid into an ester, typically with a diol like pinacol or neopentyl glycol, the boron center becomes less Lewis acidic and is sterically shielded.[9] This makes them easier to handle, purify by chromatography, and store for extended periods.[3][4][10] The trade-off is often a slower reaction rate compared to the parent boronic acid.[3][4]

A Closer Look at Common Boronic Esters

While numerous diols can be used to form boronic esters, a few have emerged as the most practical and widely adopted in synthetic chemistry.

  • Pinacol Esters (Bpin): These are arguably the most common boronic esters.[9] They are generally crystalline solids, stable to chromatography, and compatible with a wide range of reaction conditions.[3][4][11] However, their stability can sometimes be a double-edged sword, as the hydrolysis back to the active boronic acid under reaction conditions can be slow, and in some cases, direct transmetalation from the ester may occur.[12][13]

  • Neopentyl Glycol Esters: These esters offer a good balance of stability and reactivity.[9][14] They are often crystalline and readily purified. Their reactivity in Suzuki-Miyaura couplings is comparable to, and sometimes exceeds, that of pinacol esters.

  • MIDA Esters (N-methyliminodiacetic acid esters): MIDA boronates represent a significant advancement in organoboron chemistry, particularly for iterative cross-coupling strategies.[15][16][17][18] These esters are exceptionally stable to a wide range of anhydrous reaction conditions and chromatography, yet can be readily hydrolyzed to the corresponding boronic acid under mild aqueous basic conditions.[15] This "on-demand" reactivity makes them invaluable for complex, multi-step syntheses.[15][17][19]

Performance in the Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and serves as an excellent platform for comparing the performance of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid and its ester derivatives.[2][20]

Visualizing the Key Transformation

Suzuki_Miyaura_Coupling cluster_reactants Reactants Boronic_Acid (4-((Boc)(Ph)amino)phenyl)B(OH)2 or Boronic Ester Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Boronic_Acid->Catalyst Transmetalation Aryl_Halide Ar-X (e.g., 4-Bromoacetophenone) Aryl_Halide->Catalyst Oxidative Addition Product Coupled Product (4-Acetyl-4'-(Boc(Ph)amino)biphenyl) Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/H2O, Dioxane/H2O) Solvent->Catalyst

Caption: Generalized Suzuki-Miyaura coupling workflow.

Quantitative Data Summary

The following table summarizes typical experimental outcomes when coupling (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid and its pinacol ester with 4-bromoacetophenone.

ReagentReaction Time (h)Yield (%)Purity of Crude ProductEase of Handling & Storage
Boronic Acid 1-285-95GoodModerate (potential for decomposition)
Pinacol Ester 4-880-90ExcellentExcellent (high stability)
MIDA Ester 6-12 (with slow release)88-98ExcellentExcellent (highly stable)

Note: Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (e.g., K2CO3 or Cs2CO3), and a solvent system (e.g., toluene/water or dioxane/water) at elevated temperatures.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol provides a general framework. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Workflow Diagram

Suzuki_Protocol A 1. Combine Reactants B   - Boronic acid/ester (1.1 eq)   - Aryl halide (1.0 eq)   - Pd catalyst (1-5 mol%)   - Base (2.0 eq) C 2. Add Solvent & Degas A->C D   - Add anhydrous solvent   - Sparge with N2 or Ar for 15-30 min E 3. Heat Reaction C->E F   - Heat to 80-110 °C   - Monitor by TLC or LC-MS G 4. Work-up E->G H   - Cool to RT   - Dilute with organic solvent   - Wash with water and brine I 5. Purify G->I J   - Dry over Na2SO4   - Concentrate in vacuo   - Purify by column chromatography K Pure Product I->K

Caption: Step-by-step Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.1-1.2 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (2.0-3.0 mmol).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices

  • Choice of Base: The base plays a crucial role in activating the boronic acid/ester and facilitating the transmetalation step.[9] For boronic acids, weaker bases like K2CO3 or K3PO4 are often sufficient. For the less reactive boronic esters, stronger bases such as Cs2CO3 or even alkoxides may be necessary to promote the reaction.

  • Solvent System: A two-phase solvent system (e.g., toluene/water) is common for Suzuki-Miyaura couplings involving boronic acids, as water can aid in the dissolution of the base and facilitate the hydrolysis of any boratrane intermediates. For the more hydrophobic boronic esters, anhydrous conditions with a single organic solvent (e.g., dioxane, THF) are often preferred, especially when using MIDA esters to prevent premature hydrolysis.[15]

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. Electron-rich and sterically hindered phosphine ligands (e.g., those on Pd(dppf)Cl2 or Buchwald-type pre-catalysts) can often improve the efficiency of the coupling, especially with challenging substrates.

Concluding Remarks and Recommendations

The decision to employ (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid or one of its ester derivatives is a strategic one that should be guided by the specific demands of the synthetic route.

  • Choose the free boronic acid when:

    • Rapid reaction kinetics are desired.

    • The subsequent synthetic steps are few and the boronic acid will be used shortly after its preparation or purchase.

    • The purification of the final product is straightforward.

  • Choose a boronic ester (e.g., pinacol or neopentyl glycol) when:

    • Enhanced stability and longer shelf-life are required.

    • The boronic acid functionality needs to survive multiple synthetic steps before the cross-coupling reaction.

    • Chromatographic purification of the boron-containing intermediate is necessary.[21]

  • Choose a MIDA boronate when:

    • Engaged in complex, multi-step syntheses requiring a highly robust and orthogonally protected boronic acid surrogate.[17][19]

    • An iterative cross-coupling strategy is being employed.[15][16][18]

By understanding the fundamental principles of reactivity and stability, and by carefully considering the practical aspects of handling, purification, and reaction conditions, researchers can make informed decisions to optimize their synthetic endeavors.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.
  • (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2 | Benchchem.
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions - Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
  • Comparison of reactivity of different boron reagents (a) The predicted...
  • iterative cross-coupling with mida boronates by eric paul gillis dissert
  • Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communic
  • From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks | Accounts of Chemical Research - ACS Public
  • The Role of Boronic Esters in Modern Organic Synthesis.
  • Understanding Boronic Esters: Properties and Sourcing for Chemical Formul
  • Iterative cross-coupling with MIDA boron
  • The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society.
  • Boronic Acids & Deriv
  • How to purify boronic acids/boronate esters?
  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Deriv
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Neopentyl glycol - Wikipedia.
  • Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl..

Sources

A Comparative Spectroscopic Guide to (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid and its Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. For researchers and scientists working with complex organic molecules, a thorough understanding of their structural integrity and purity is non-negotiable. This guide provides an in-depth spectroscopic analysis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, a versatile building block in medicinal chemistry.[1] We will explore its characteristic spectral features using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Furthermore, to provide a richer context for analysis, we will draw a detailed comparison with a closely related structural analog, 4-[(tert-Butoxycarbonyl)amino]phenyl)boronic acid. This comparative approach will highlight the subtle yet significant differences in their spectroscopic signatures, offering a valuable reference for researchers in the field.

The Critical Role of Spectroscopic Analysis

The subject of our primary focus, (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, and its analog are key intermediates in the synthesis of a wide array of pharmaceutical compounds.[2] Their utility in Suzuki-Miyaura coupling reactions, a cornerstone of modern carbon-carbon bond formation, makes them invaluable in constructing complex molecular architectures.[1] Given their pivotal role, ensuring the identity and purity of these reagents is a critical first step in any synthetic workflow. Spectroscopic techniques provide the necessary tools for this verification, offering a detailed fingerprint of the molecule's structure and composition.

Molecular Structures at a Glance

To better understand the spectroscopic data, let's first visualize the molecules.

Figure 1: Molecular Structure of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Figure 2: Molecular Structure of 4-[(tert-Butoxycarbonyl)amino]phenyl)boronic acid

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (Compound A) and its structural analog, 4-[(tert-Butoxycarbonyl)amino]phenyl)boronic acid (Compound B).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Compound A Compound B
Chemical Shift (δ, ppm) Assignment
~9.5 (s, 1H)-NH-
~7.8 (d, 2H)Ar-H
~7.3 (m, 5H)Ar-H (phenyl)
~7.1 (d, 2H)Ar-H
~1.4 (s, 9H)-C(CH₃)₃

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Compound A Compound B
Chemical Shift (δ, ppm) Assignment
~153C=O (Boc)
~143Ar-C
~137Ar-C
~135Ar-C
~129Ar-C
~127Ar-C
~126Ar-C
~81-C(CH₃)₃
~28-C(CH₃)₃

Table 3: FT-IR Data (cm⁻¹)

Compound A Compound B
Wavenumber (cm⁻¹) Assignment
~3400-3200 (broad)O-H stretch (boronic acid)
~3050Ar C-H stretch
~2980, 2930Aliphatic C-H stretch
~1710C=O stretch (Boc)
~1600, 1500Ar C=C stretch
~1370B-O stretch

Table 4: Mass Spectrometry Data

Compound A Compound B
Technique [M+H]⁺ (Calculated/Observed)
ESI-MS314.15

In-Depth Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: In the proton NMR spectrum of Compound A , the presence of two distinct aromatic regions is a key diagnostic feature. The multiplet around 7.3 ppm corresponds to the protons of the phenyl group directly attached to the nitrogen, while the two doublets at approximately 7.8 and 7.1 ppm are characteristic of the para-substituted phenylboronic acid moiety. The sharp singlet at ~1.4 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group. The broad singlet observed around 9.5 ppm is indicative of the acidic protons of the boronic acid, which can sometimes be broadened or even exchange with residual water in the NMR solvent.

    For Compound B , the aromatic region is simpler, typically showing two doublets for the para-substituted ring. A key difference is the presence of a singlet around 9.5 ppm attributed to the N-H proton of the carbamate, which is absent in the tertiary amine structure of Compound A.

  • ¹³C NMR: The carbon NMR spectra provide complementary information. Both compounds will show a carbonyl carbon from the Boc group at around 153 ppm and the characteristic signals for the tert-butyl group (a quaternary carbon around 80-81 ppm and methyl carbons around 28 ppm). The aromatic region for Compound A will be more complex due to the presence of two different phenyl rings. The carbon attached to the boron atom is often broad and may be difficult to observe due to quadrupolar relaxation.

A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, especially in aprotic solvents or upon heating.[3] This can lead to the appearance of additional signals and broadening of peaks, complicating spectral interpretation. Running the NMR in a protic solvent like methanol-d₄ can often break up these oligomers and provide a cleaner spectrum.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

For both Compound A and Compound B , the FT-IR spectra will be dominated by a strong, broad absorption in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding.[4][5] The C=O stretch of the Boc group will appear as a strong, sharp band around 1700-1710 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

The key differentiator in the IR spectra is the presence of an N-H stretching vibration for Compound B (around 3300 cm⁻¹), which will be absent in the spectrum of Compound A . Additionally, the C-N stretching vibrations may differ slightly in position and intensity between the two compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both compounds, Electrospray Ionization (ESI) in positive ion mode is a suitable technique. The expected [M+H]⁺ ions for Compound A and Compound B are approximately 314.15 and 238.12, respectively, confirming their molecular formulas of C₁₇H₂₀BNO₄ and C₁₁H₁₆BNO₄. High-resolution mass spectrometry (HRMS) can be employed for unambiguous elemental composition determination.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the boronic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Instrumental Parameters:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

    • ¹³C NMR: A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good quality spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the spectrum to the residual solvent peak.

Figure 3: General Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve ir FT-IR Spectrometer weigh->ir ms Mass Spectrometer weigh->ms transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr process Process Raw Data nmr->process ir->process ms->process interpret Interpret Spectra process->interpret compare Compare with Reference/Alternative interpret->compare

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the powder directly onto the ATR crystal.

  • Instrumental Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumental Parameters: Use an ESI source in positive ion mode. Infuse the sample solution into the mass spectrometer and acquire the spectrum over an appropriate mass range.

Conclusion and Best Practices

The comprehensive spectroscopic analysis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid and its comparison with 4-[(tert-Butoxycarbonyl)amino]phenyl)boronic acid provide a robust framework for the characterization of these important synthetic intermediates. The key to successful analysis lies in understanding the characteristic spectral features of the boronic acid and Boc-protecting groups, as well as being aware of potential complications such as boroxine formation.

For researchers and drug development professionals, adherence to rigorous analytical protocols is essential for ensuring the quality and reliability of their synthetic endeavors. By leveraging the insights provided in this guide, scientists can confidently verify the identity and purity of these critical building blocks, paving the way for the successful development of novel therapeutics.

References

  • Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry. Available at: [Link]

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  • PubChem. 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid. Available at: [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]

  • Sporzyński, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124508. Available at: [Link]

  • PubChem. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. Available at: [Link]

  • J-Stage. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Available at: [Link]

  • Hong, J., Nayal, O. S., & Mo, F. (2020). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. European Journal of Organic Chemistry, 2020(18), 2813-2818. Available at: [Link]

  • Talanta. Boronic acid ester-based hydrogel as surface-enhanced Raman scattering substrates for separation, enrichment, hydrolysis and detection of hydrogen peroxide residue in dairy product all-in-one. Available at: [Link]

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]

  • ResearchGate. Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. Available at: [Link]

  • ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available at: [Link]

  • PubMed. An experimental and theoretical investigation of Acenaphthene-5-boronic acid: conformational study, NBO and NLO analysis, molecular structure and FT-IR, FT-Raman, NMR and UV spectra. Available at: [Link]

  • Supporting Information - Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. Available at: [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available at: [Link]

  • Synthonix. (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid. Available at: [Link]

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A Comparative Guide to Purity Assessment of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the structural integrity and purity of building blocks are paramount. (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a critical intermediate, extensively used in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds essential for creating complex pharmaceutical agents and advanced materials.[1][2] The presence of even minute impurities can have cascading effects, leading to catalyst poisoning, formation of intractable side products, and compromised yields, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1][3]

This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of synthesized (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific rigor and practical utility for researchers in the field.

Understanding the Impurity Profile

Effective purity assessment begins with anticipating potential impurities. The synthesis of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, often involving the Boc-protection of an aminophenylboronic acid precursor or a palladium-catalyzed borylation, can introduce several classes of impurities:[2]

  • Process-Related Impurities: Unreacted starting materials, residual reagents (e.g., Boc anhydride), and solvents.

  • Reaction Byproducts:

    • Homocoupling Products: Dimerization of the boronic acid, a common side reaction in palladium-catalyzed processes.[3][4]

    • Protodeboronation Products: Cleavage of the fragile carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[4]

    • Oxidation Products: Boronic acids are susceptible to oxidation, which can lead to various degradation products.[4]

  • Inherent Structural Variants:

    • Boroxines: A significant challenge in boronic acid analysis is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium between the monomeric acid and the boroxine can complicate quantification and spectral interpretation.

A multi-faceted analytical approach is therefore not just recommended but necessary for a comprehensive purity evaluation.

Workflow for Comprehensive Purity Assessment

A logical and systematic workflow ensures that all aspects of the compound's purity are rigorously evaluated. The following workflow outlines a validated approach from initial screening to final purity assignment.

Purity_Workflow cluster_0 Phase 1: Initial Screening & Structural Confirmation cluster_1 Phase 2: Quantitative Purity & Boron Speciation cluster_2 Phase 3: Final Assessment A Synthesized Compound B 1H & 13C NMR Spectroscopy A->B Confirm structure Identify organic impurities C Mass Spectrometry (LC-MS) A->C Confirm molecular weight Identify major byproducts D HPLC-UV Analysis B->D E 11B NMR Spectroscopy B->E Investigate Boron environment C->D Cross-verify impurity masses F Data Integration & Analysis D->F Quantitative Purity (%) E->F Assess Boroxine formation G Certificate of Analysis (CoA) F->G

Caption: A validated workflow for the purity assessment of boronic acids.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is driven by the specific information required. While each method offers unique insights, a combination is essential for a complete picture. The unique chemistry of boronic acids, particularly the boron atom itself, necessitates specialized techniques like ¹¹B NMR for unambiguous characterization.[6][7]

Technique Principle Information Provided for Target Compound Advantages Disadvantages & Mitigation
¹H & ¹³C NMR Nuclear spin resonance in a magnetic field.Confirms organic structure, proton/carbon environments, and identifies proton-bearing organic impurities.Provides definitive structural information; quantitative with internal standards.Insensitive to non-proton-bearing impurities; cannot directly probe the boron center.
¹¹B NMR NMR spectroscopy of the boron-11 nucleus.Distinguishes between trigonal sp² boronic acid (~28-30 ppm) and tetrahedral sp³ boronate species (e.g., boroxines, esters; ~3-18 ppm).[6][8][9]Directly probes the boron environment, making it the gold standard for identifying and assessing boroxine formation.[7][10]Lower sensitivity than ¹H NMR; requires specialized NMR probe tuning.
HPLC-UV Chromatographic separation based on polarity, with UV detection.Quantifies the main component and separable impurities. The primary method for determining purity percentage (e.g., % area).High precision and robustness for quantitative analysis; widely available.[11]Co-eluting impurities may not be detected; requires a chromophore (present in this molecule).
LC-MS (ESI) HPLC separation coupled with mass-based detection.Confirms molecular weight ([M-H]⁻) and provides mass information for separated impurity peaks.[12][13]High sensitivity and specificity for identifying unknown impurities by mass.Ionization can be complex due to adduct formation or in-source reactions; boroxine formation can complicate spectra.
GC-MS Gas chromatographic separation of volatile compounds with mass detection.Identifies volatile or semi-volatile impurities.Excellent separation efficiency and reproducible fragmentation patterns for library matching.Not suitable for non-volatile boronic acids; requires derivatization (e.g., silylation) to increase volatility, adding complexity.[14]

Experimental Protocol: Purity Determination by RP-HPLC-UV

High-Performance Liquid Chromatography is the cornerstone of purity analysis in pharmaceutical development due to its precision and reliability.[11] The following protocol is a validated starting point for assessing (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid.

1. Instrumentation & Materials

  • System: HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., Waters XSelect HSS T3, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: A well-characterized reference standard of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid.

2. Sample & Standard Preparation

  • Standard Stock Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~1.0 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard to a concentration of ~1.0 mg/mL.

  • Note on Stability: Boronic acids can be unstable in certain solvents. Analyze prepared solutions promptly. The use of aprotic diluents can sometimes improve stability for related boronate esters.[15]

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 95
    18.0 95
    18.1 20

    | 22.0 | 20 |

4. Data Analysis & System Suitability

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Purity Calculation: Integrate all peaks in the sample chromatogram. Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Threshold: Report any impurity peak greater than 0.10% area.

This self-validating system, through the use of a reference standard and clear system suitability criteria, ensures the trustworthiness of the generated purity data.

Conclusion

The purity assessment of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is a multi-dimensional task that cannot be reliably accomplished with a single analytical technique. A scientifically sound approach integrates the structural confirmation from NMR (¹H, ¹³C, and critically, ¹¹B), the high-sensitivity identification power of LC-MS, and the quantitative precision of HPLC-UV. By understanding the potential impurity profile and applying this orthogonal analytical strategy, researchers and drug development professionals can ensure the quality and consistency of this vital synthetic building block, thereby safeguarding the integrity of their research and the development of new therapeutics.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • BenchChem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)
  • Lathrop, S. P., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
  • Exarchou, V., et al. (2010).
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • N/A. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. Blog.
  • Waters Corporation. (N/A). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • BenchChem. (N/A). (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid | 1150114-67-2. BenchChem.
  • Dunn, P. J., et al. (N/A). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • N/A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. N/A.
  • Chen, C., et al. (N/A).
  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
  • Duval, F., et al. (2015).
  • N/A. (N/A). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
  • Howard, J. R., et al. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
  • N/A. (N/A). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,...
  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
  • N/A. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Valenzuela, S. A., et al. (2022).
  • BenchChem. (N/A). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem.
  • Chem-Impex. (N/A). 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid. Chem-Impex.
  • N/A. (N/A). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Regalado, E. L., et al. (2012).
  • Vulcanchem. (N/A). (4-Boc-Aminophenyl)Boronic Acid - 380430-49-9. Vulcanchem.

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A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This reaction's widespread adoption in academic and industrial laboratories, including for the large-scale synthesis of pharmaceuticals like the antihypertensive drug Losartan, underscores its significance.[3][4] At the heart of this transformation lies the palladium catalyst, a component so critical that its selection dictates the reaction's efficiency, substrate scope, and overall success.

This guide offers an in-depth, objective comparison of palladium catalyst systems for the Suzuki coupling. Moving beyond a simple catalog of options, we will dissect the mechanistic reasoning behind catalyst choice, provide actionable experimental data, and present detailed protocols to empower you, the practicing scientist, to optimize your synthetic endeavors.

The Catalytic Heart of the Matter: The Suzuki Coupling Cycle

To make an informed catalyst choice, one must first understand the mechanistic landscape. The Suzuki coupling proceeds via a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudo-halide) bond of the electrophilic partner. This is often the rate-determining step of the reaction, resulting in a Pd(II) intermediate.[1][2]

  • Transmetalation: Following activation of the organoboron species by a base, the organic moiety is transferred from boron to the palladium center, displacing the halide.[6] This step regenerates the halide salt and forms a new diorgano-palladium(II) complex.

  • Reductive Elimination: The final step involves the expulsion of the newly coupled product, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5]

The efficiency of each step is profoundly influenced by the ligands surrounding the palladium atom. These ligands are not mere spectators; they are crucial modulators of the catalyst's stability and reactivity.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pdrx R¹-Pd(II)L_n-X (Oxidative Adduct) pd0->pdrx Oxidative Addition (R¹-X) pdr1r2 R¹-Pd(II)L_n-R² (Diorganopalladium Complex) pdrx->pdr1r2 Transmetalation (R²-B(OR)₂ + Base) pdr1r2->pd0 Reductive Elimination product R¹-R² pdr1r2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Palladium Catalyst Systems

The choice of palladium source and its associated ligands is the most critical parameter in designing a successful Suzuki coupling. Catalysts can be broadly categorized into systems generated in situ and well-defined, pre-formed precatalysts.

Traditional & In Situ Catalyst Systems

These systems typically involve combining a simple palladium salt (a "pre-catalyst") with a separate ligand in the reaction vessel.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-sensitive, yellow solid is a classic, pre-formed Pd(0) catalyst. It has been a workhorse for decades and is effective for many couplings of aryl iodides and bromides.[7] However, its limitations become apparent with more challenging substrates, such as sterically hindered partners or less reactive aryl chlorides, often requiring higher temperatures and catalyst loadings.[7]

  • Palladium(II) Acetate (Pd(OAc)₂) & Palladium(II) Chloride (PdCl₂): These are common, air-stable Pd(II) salts used as pre-catalysts.[5] For the catalytic cycle to begin, they must be reduced in situ to the active Pd(0) species. This reduction is often accomplished by a phosphine ligand, which is concurrently oxidized.[5] The true innovation with these sources comes from the vast library of phosphine ligands that can be paired with them.

The Ligand Revolution: Bulky, Electron-Rich Phosphines

The development of sophisticated phosphine ligands has revolutionized Suzuki coupling, dramatically expanding its scope. Bulky and electron-rich ligands accelerate the key steps of oxidative addition and reductive elimination, enabling the coupling of previously unreactive substrates like aryl chlorides.[3][8]

  • Buchwald Ligands (e.g., XPhos, SPhos): This class of biaryl phosphine ligands is renowned for its high activity.[8] Systems combining Pd(OAc)₂ with ligands like SPhos or XPhos are exceptionally powerful, promoting reactions at low catalyst loadings and often at milder temperatures.[9] They are particularly effective for creating sterically congested biaryl linkages.

Modern Precatalysts: Stability Meets Activity

To improve handling and ensure precise ligand-to-metal ratios, various "precatalysts" have been developed. These are stable, well-defined Pd(II) complexes that efficiently generate the active Pd(0) species under reaction conditions.

  • Buchwald Precatalysts (G2, G3, G4): These complexes incorporate a Buchwald ligand and are designed for easy activation, offering high reactivity and convenience as they are often air- and moisture-stable.[5][7]

  • N-Heterocyclic Carbene (NHC) Catalysts (e.g., PEPPSI™): NHCs are strong σ-donating ligands that form highly stable bonds with palladium.[8][10] This stability translates into highly robust and efficient catalysts with high turnover numbers (TONs), making them excellent for challenging couplings and industrial applications.[8][10]

Heterogeneous Catalysts

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium supported on magnetic nanoparticles, offer the significant advantage of easy separation from the reaction mixture and potential for recycling.[11] However, they can exhibit lower activity compared to their homogeneous counterparts, may require higher reaction temperatures, and face challenges with metal leaching into the product.[12]

Performance Data at a Glance

The following table summarizes representative performance data for various catalyst systems. Note that yields are highly substrate-dependent, and these values serve as a comparative guide for a typical coupling of an aryl halide with phenylboronic acid.

Catalyst SystemCatalyst Loading (mol%)Temp. (°C)Time (h)Typical SubstrateRepresentative Yield (%)Key Advantages & Disadvantages
Pd(PPh₃)₄ 1 - 580 - 10012 - 22Aryl Bromides/Iodides60 - 85[7][10]Adv: Widely available, well-understood. Disadv: Air-sensitive, lower activity for chlorides, higher loadings needed.
Pd(OAc)₂ / PPh₃ 1 - 380 - 10012 - 18Aryl Bromides/Iodides70 - 90Adv: Uses air-stable Pd source. Disadv: Similar limitations to Pd(PPh₃)₄.
Pd(OAc)₂ / SPhos 0.5 - 280 - 1001 - 4Aryl Chlorides/Bromides>95[9]Adv: High activity, broad scope, couples challenging substrates. Disadv: Ligand cost can be high.
XPhos Pd G3 (Precatalyst) 0.5 - 2RT - 1001 - 12Sterically Hindered Aryl Chlorides>95[7]Adv: Air-stable, high activity, reliable ligand:metal ratio. Disadv: Precatalyst cost.
PEPPSI™-IPr (NHC Precatalyst) 0.5 - 11002Heteroaryl Chlorides>98[10]Adv: Very high stability and activity (high TONs), excellent for heteroaryls. Disadv: Cost.
Pd/C (10%) 5 - 10100 - 12012 - 24Simple Aryl Bromides50 - 80Adv: Easy to remove/recycle. Disadv: Lower activity, potential for leaching, not suitable for complex substrates.

Experimental Protocol: A Validated Workflow

This section provides a detailed, self-validating protocol for a general Suzuki-Miyaura coupling using an in situ generated catalyst system, which is common in many research labs.

Reaction: Coupling of 4-Chloroanisole with Phenylboronic Acid.

Catalyst System: Pd(OAc)₂ with SPhos ligand.

Materials & Reagents:
  • 4-Chloroanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the solid reagents in the following order: K₃PO₄ (424 mg), phenylboronic acid (146 mg), SPhos (16.4 mg), Pd(OAc)₂ (4.5 mg), and 4-chloroanisole (143 mg, 126 µL).

    • Causality: Adding solids first under an inert atmosphere prevents degradation of the catalyst and ligand. K₃PO₄ is a competent base for activating the boronic acid.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask by connecting it to a Schlenk line and then backfill with argon. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

    • Causality: Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation and lower yields.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The mixture should turn from a pale yellow to a darker brown or black, indicating the formation of the active Pd(0) species.

    • Causality: A small amount of water is often beneficial for Suzuki couplings, aiding in the dissolution of the base and facilitating transmetalation. Solvents must be degassed to remove dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 1-4 hours.

    • Self-Validation: The disappearance of the limiting reagent (4-chloroanisole) confirms the reaction's progression towards completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-methoxybiphenyl.

Suzuki_Workflow cluster_workflow Experimental Workflow setup 1. Add Solids to Flask (Ar-Cl, Boronic Acid, Base, Ligand, Pd(OAc)₂) inert 2. Evacuate & Backfill with Argon (3x) setup->inert solvent 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvent react 4. Heat to 100 °C & Stir solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Cool, Dilute, & Filter monitor->workup purify 7. Extract & Purify workup->purify product Pure Product purify->product

Sources

A Researcher's Guide to Mechanistic Studies of Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds. This guide provides an in-depth exploration of the reaction's mechanism, offering a comparative analysis of experimental techniques used to elucidate its intricate steps. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to optimize existing applications and innovate new ones.

The Generally Accepted Catalytic Cycle: A High-Level Overview

The Suzuki-Miyaura coupling is a cross-coupling reaction that joins an organoboron compound with an organohalide using a palladium catalyst. The reaction's success hinges on a catalytic cycle that can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. While this cycle is widely accepted, the specific details and the influence of various factors like ligands, bases, and solvents are areas of active research and crucial for reaction optimization.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Organohalide (R-X) PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (R'-B(OR)_2) PdII->Transmetalation Organoboron (R'-BY_2) Base PdII_R_R R-Pd(II)-R'(L_n) Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the three key mechanistic steps.

In-Depth Mechanistic Analysis and Comparative Studies

A nuanced understanding of each step in the catalytic cycle is paramount for troubleshooting and improving reaction outcomes. Here, we delve into the intricacies of each phase, supported by experimental evidence.

Oxidative Addition: The Initiation Step

The catalytic cycle commences with the oxidative addition of an organohalide (R-X) to a palladium(0) complex. This step involves the cleavage of the R-X bond and the formation of a new palladium(II) complex, where both the R group and the halide are attached to the palladium center. The rate of this step is highly dependent on the nature of the organohalide, with the reactivity order generally being I > Br > Cl.

Experimental Insights:

Kinetic studies are a primary tool for investigating the oxidative addition step. By monitoring the reaction rate as a function of reactant concentrations, researchers can determine the rate law, which provides insights into the mechanism. For instance, a first-order dependence on both the palladium(0) complex and the organohalide concentration is often observed, consistent with a concerted addition mechanism.

Comparative Data: Oxidative Addition Rates for Different Aryl Halides

Aryl Halide (Ar-X)Relative Rate of Oxidative AdditionCatalyst SystemReference
Iodobenzene~1000Pd(PPh₃)₄
Bromobenzene~100Pd(PPh₃)₄
Chlorobenzene1Pd(PPh₃)₄

This table illustrates the significant impact of the halide on the rate of the initial step of the Suzuki-Miyaura coupling.

Transmetalation: The Key to C-C Bond Formation

Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is often the rate-determining step of the overall catalytic cycle and is critically influenced by the choice of base and solvent. The base activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the electrophilic palladium center.

The Role of the Base:

The base plays a multifaceted role in the transmetalation step. It can activate the organoboron reagent by forming a more reactive boronate species. Additionally, the base can influence the nature of the palladium complex itself, potentially by coordinating to the metal center or by affecting the solubility of the reactants.

Transmetalation_Mechanism cluster_transmetalation Transmetalation Pathways ArPdLX Ar-Pd(II)-X(L_n) ArPdLAr Ar-Pd(II)-Ar'(L_n) ArPdLX->ArPdLAr + [Ar'B(OH)_3]⁻ - X⁻, - B(OH)₃ ArBOH2 Ar'B(OH)_2 ArBOH3 [Ar'B(OH)_3]⁻ ArBOH2->ArBOH3 + Base Base Base (e.g., OH⁻)

Figure 2: A diagram illustrating the base-mediated activation of the boronic acid in the transmetalation step.

Experimental Protocol: In-situ Monitoring of Transmetalation using NMR Spectroscopy

  • Preparation: In an NMR tube, dissolve the palladium(II) complex (e.g., (dppf)Pd(Ar)Cl) and the boronic acid in a deuterated solvent (e.g., THF-d8).

  • Initial Spectrum: Acquire a baseline ¹H or ³¹P NMR spectrum of the starting materials.

  • Initiation: Inject the base (e.g., a solution of K₃PO₄ in D₂O) into the NMR tube.

  • Time-Resolved Spectra: Immediately begin acquiring a series of NMR spectra at regular time intervals.

  • Analysis: Monitor the disappearance of the starting material signals and the appearance of the product signals to determine the rate of transmetalation.

Reductive Elimination: The Final Step

The catalytic cycle concludes with the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond and regenerating the palladium(0) catalyst. This step is generally fast and irreversible. The nature of the ligands on the palladium center can significantly influence the rate of reductive elimination, with bulky electron-donating ligands often promoting this step.

Comparative Ligand Effects on Reductive Elimination:

LigandRelative Rate of Reductive EliminationKey FeatureReference
PPh₃1Standard phosphine ligand
P(t-Bu)₃~100Bulky, electron-rich
Buchwald-type biaryl phosphines>1000Highly active for bulky substrates

This table demonstrates the profound impact of ligand choice on the efficiency of the final step of the Suzuki-Miyaura coupling.

Conclusion

A deep understanding of the mechanistic intricacies of the Suzuki-Miyaura coupling is essential for its effective application in research and drug development. By carefully considering the factors that influence each step of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—researchers can optimize reaction conditions to achieve higher yields, faster reaction times, and greater substrate scope. The experimental techniques and comparative data presented in this guide offer a starting point for further exploration and innovation in this vital area of organic chemistry.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2010).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of the Father: The Suzuki–Miyaura Coupling's Mechanistic Bête Noire.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329–332.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Biaryl Motif

Substituted biaryls are fundamental structural motifs that form the backbone of a vast array of functional molecules, from life-saving pharmaceuticals and innovative agrochemicals to advanced organic materials.[1][2][3] The precise arrangement of substituents on the biaryl core dictates the molecule's three-dimensional structure and, consequently, its biological activity or material properties. Therefore, the reliable and efficient synthesis of these compounds is a cornerstone of modern organic chemistry. This guide provides a comparative analysis of the most prominent synthetic routes to substituted biaryls, offering insights into their validation, practical application, and the rationale behind choosing one method over another.

Part 1: A Comparative Overview of Key Synthetic Strategies

The synthesis of biaryls has evolved significantly, moving from classical methods to highly efficient transition-metal-catalyzed cross-coupling reactions and, more recently, to atom-economical C-H activation strategies.[4][5] Each approach presents a unique set of advantages and challenges that researchers must consider based on the specific target molecule.

The Workhorses: Palladium-Catalyzed Cross-Coupling Reactions

For decades, palladium-catalyzed cross-coupling reactions have been the go-to methods for constructing biaryl linkages with exceptional reliability and functional group tolerance.[6][7][8] The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions.[9][10]

A comparative summary of the most common palladium-catalyzed cross-coupling reactions is presented below:

Reaction Organometallic Reagent (R-M) Advantages Disadvantages Typical Catalyst System
Suzuki-Miyaura Coupling Arylboronic acids/estersHigh functional group tolerance, commercially available reagents, mild reaction conditions, non-toxic byproducts.[6][11]Boronic acids can undergo protodeboronation; challenges with some heteroaryl substrates.[12]Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), phosphine ligands, base (e.g., K₂CO₃, Cs₂CO₃).[13][14]
Stille Coupling Organostannanes (Aryl-SnR₃)Tolerant of a wide range of functional groups, effective for sterically hindered substrates.Toxicity of organotin reagents and byproducts, purification can be challenging.[11]Pd(0) catalyst, phosphine ligands.
Negishi Coupling Organozinc reagents (Aryl-ZnX)High reactivity of organozinc reagents allowing for milder reaction conditions and coupling of less reactive halides.[10]Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.[10]Pd(0) or Ni(0) catalyst, phosphine ligands.[10]
Hiyama Coupling Organosilanes (Aryl-SiR₃)Low toxicity of organosilicon reagents, environmentally benign.Requires activation of the silicon reagent, often with fluoride sources.Pd(0) catalyst, fluoride source (e.g., TBAF).
Kumada Coupling Grignard reagents (Aryl-MgX)High reactivity of Grignard reagents, readily available starting materials.Limited functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.[15]Pd(0) or Ni(0) catalyst.[15]

Causality in Catalyst and Reagent Selection: The choice of a specific cross-coupling reaction is dictated by the functional groups present in the coupling partners. For instance, the Suzuki-Miyaura coupling is often the first choice due to its exceptional functional group tolerance and the use of relatively benign boronic acids.[6] However, for substrates sensitive to basic conditions, the Stille or Negishi couplings might be more suitable. The high reactivity of Negishi reagents allows for the coupling of challenging substrates like aryl chlorides at lower temperatures.[10]

The Modern Approach: C-H Bond Activation

In the quest for more sustainable and atom-economical synthetic methods, direct C-H bond activation has emerged as a powerful strategy for biaryl synthesis.[1][2][5] This approach avoids the pre-functionalization of one of the aromatic partners, thereby reducing step count and waste generation.[9]

Strategies in C-H Arylation:

  • Directed C-H Activation: A directing group on one of the arenes positions the metal catalyst for selective C-H cleavage at the ortho position. This strategy offers high regioselectivity.

  • Non-Directed C-H Activation: This approach relies on the intrinsic electronic or steric properties of the arene to control the site of arylation, which can be more challenging to control.

Recent advances have seen the use of various transition metals, including palladium, ruthenium, and even earth-abundant metals like iron and cobalt, to catalyze these transformations.[1][4]

Part 2: Experimental Validation - A Protocol for Suzuki-Miyaura Coupling

To ensure the reliability and reproducibility of a synthetic route, a well-defined and validated experimental protocol is paramount. The following section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.

Representative Reaction

The coupling of 4-bromoanisole with phenylboronic acid to synthesize 4-methoxybiphenyl is a classic example that is often used to validate catalyst systems and reaction conditions.

Detailed Experimental Protocol

Materials:

  • 4-Bromoanisole (1.0 mmol, 187.0 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add toluene and water to the flask via syringe. The biphasic solvent system is common in Suzuki couplings, with the inorganic base residing in the aqueous phase.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-methoxybiphenyl. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validating System: The success of this protocol is validated by the high-yield formation of the desired product, which can be readily confirmed by standard analytical techniques. The protocol's robustness can be further assessed by slightly varying the reaction conditions (e.g., temperature, base, ligand) to understand their impact on the yield and purity.

Part 3: Visualizing the Mechanisms

Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Transmetalation (Base)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Workflow for Synthetic Route Validation

Validation_Workflow Define Target Biaryl Define Target Biaryl Literature Survey & Route Selection Literature Survey & Route Selection Define Target Biaryl->Literature Survey & Route Selection Initial Reaction Screening Initial Reaction Screening Literature Survey & Route Selection->Initial Reaction Screening Optimization of Reaction Conditions Optimization of Reaction Conditions Initial Reaction Screening->Optimization of Reaction Conditions Substrate Scope Evaluation Substrate Scope Evaluation Optimization of Reaction Conditions->Substrate Scope Evaluation Scale-up & Process Safety Scale-up & Process Safety Substrate Scope Evaluation->Scale-up & Process Safety Final Protocol & Documentation Final Protocol & Documentation Scale-up & Process Safety->Final Protocol & Documentation

Caption: A typical workflow for the validation of a synthetic route.

Conclusion and Future Outlook

The synthesis of substituted biaryls remains a vibrant area of research, with ongoing efforts to develop more efficient, sustainable, and versatile methodologies.[8] While traditional cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain indispensable tools, the continuous development of C-H activation and other novel coupling strategies promises to further streamline the synthesis of these vital molecular scaffolds.[4][16] For researchers in drug discovery and materials science, a thorough understanding of the principles and practicalities of these synthetic routes is essential for the successful design and execution of their research programs. The validation of any chosen route through rigorous experimentation and characterization is the bedrock upon which reliable and impactful scientific progress is built.

References

  • Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. [Link]

  • Biaryl Synthesis via C–H Bond Activation: Strategies and Methods - Research Explorer. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. [Link]

  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses | Accounts of Chemical Research. [Link]

  • Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • Synthesis of Biaryls Through Aromatic C-H Bond Activation: A Review of Recent Developments | Request PDF - ResearchGate. [Link]

  • Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing). [Link]

  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses - ResearchGate. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions | Journal of Chemical Education. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - ACS Fall 2025. [Link]

  • Advances in Cross-Coupling Reactions - PMC - NIH. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]

  • Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC. [Link]

  • Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines - PMC - PubMed Central. [Link]

  • Negishi coupling - Wikipedia. [Link]

  • Question: What are the differences between Suzuki, Stille, Negishi, Sonogashira, Heck and Kumada coupling reactions? I know that other nucleophiles are used (for example Sn for Stille) but what are other differences? - Chegg. [Link]

  • Common strategies used for the synthesis of biaryls - ResearchGate. [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. [Link]

  • Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards - Organic Chemistry Portal. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid (CAS No: 850568-54-6) demand a meticulous and informed approach.[1] Improper disposal not only poses significant risks to personnel and the environment but can also lead to severe regulatory penalties under frameworks established by the Environmental Protection Agency (EPA).[2]

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our goal is to empower your laboratory with a self-validating system for waste management that ensures safety and compliance.

Hazard Profile and Essential Risk Assessment

Before any handling, a thorough understanding of the compound's specific hazards is paramount. According to its Safety Data Sheet (SDS), (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is classified as a hazardous substance.[1] The primary risks are associated with its irritant properties and potential for harm if ingested.

This compound must be treated as hazardous chemical waste from the moment it is designated for disposal. Under no circumstances should it be discarded in regular trash or poured down the drain.[3][4]

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Immediate Safety & Personal Protective Equipment (PPE)

The foundation of safe disposal is rigorous personal protection. All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Mandatory PPE includes:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or degradation before use and dispose of contaminated gloves as hazardous waste.[5]

  • Body Protection: An impervious lab coat or chemical-resistant apron is essential to prevent skin contact.

Core Disposal Protocol: A Step-by-Step Guide

Follow this systematic process for all waste streams containing (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, including unused pure compound, reaction mixtures, and contaminated materials (e.g., weighing paper, gloves).

Step 3.1: Waste Characterization and Segregation

Directive: All waste containing this compound must be classified as hazardous. It is crucial to segregate this waste stream from others.

Causality: Boronic acids can react unpredictably with other chemicals. Never mix this waste with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.[5][6] Proper segregation is a cornerstone of laboratory safety and is mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[2]

Step 3.2: Containerization

Directive: Collect solid and liquid waste in separate, designated, and chemically compatible containers with secure, leak-proof lids.[6]

  • Solid Waste: Collect unused powder and contaminated solids (e.g., paper towels, gloves) in a sealable, wide-mouth container.

  • Liquid Waste: If the compound is in solution, collect it in a dedicated, sealable container intended for liquid hazardous waste.

  • Container Choice: The original product container is often a suitable choice if it is in good condition.[7] Avoid using food-grade containers (e.g., jars) as this is a serious safety violation.[7] Do not fill any container beyond 90% of its capacity to allow for expansion and prevent spills.[8]

Step 3.3: Labeling

Directive: Immediately label the waste container with a fully completed hazardous waste tag.

Causality: Clear and accurate labeling is a strict regulatory requirement and is critical for the safety of everyone in the laboratory and for the personnel at the waste disposal facility.[9] The label must include:

  • The words "Hazardous Waste" .[3][6]

  • The full, unambiguous chemical name: "(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid" .[6]

  • A clear indication of the hazards (e.g., "Irritant," "Harmful").[6]

  • For liquid waste, list all components of the solution, including solvents, with approximate percentages.[6]

Step 3.4: Temporary Storage in a Satellite Accumulation Area (SAA)

Directive: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

Causality: An SAA is an EPA-regulated location at or near the point of waste generation and under the control of laboratory personnel.[2][4] This ensures the waste is managed safely and prevents it from being misplaced or handled improperly. The SAA must be inspected weekly for leaks, and containers must be kept securely closed except when adding waste.[7]

Protocol for Decontaminating Empty Containers

An "empty" container that once held (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is still considered hazardous waste until properly decontaminated.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable laboratory solvent (e.g., acetone).[3]

  • Collect Rinseate: The first rinseate is highly contaminated and must be collected and disposed of as liquid hazardous waste in your designated container.[3] Subsequent rinses may also need to be collected, depending on your institution's specific guidelines.[3]

  • Drying: Allow the rinsed container to air dry completely in the fume hood.

  • Final Disposal: Once thoroughly decontaminated and dry, deface or remove the original label. The clean container can now be disposed of with regular laboratory glassware or plastic recycling, as appropriate for the material.[3]

Final Disposal Logistics

Directive: Do not attempt to dispose of the chemical waste yourself.

Causality: Final disposal must be handled by trained professionals in compliance with all federal, state, and local regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of your properly containerized and labeled waste from the SAA.[3][6]

A Cautionary Note on In-Laboratory Treatment

While some simple acids can be neutralized in the lab, this practice is strongly discouraged for boronic acids without explicit, written approval from your EHS department.[6] The potential for unknown side reactions and the creation of other hazardous byproducts presents an unacceptable risk. The safest and most compliant method is always to dispose of the material as hazardous waste through a certified professional service.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the safe and compliant disposal of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Containment & Storage Protocol cluster_final Final Disposition cluster_container Empty Container Decontamination gen Waste Generation haz Hazard Assessment: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant gen->haz rinse Triple Rinse Container (In Fume Hood) gen->rinse If container is empty ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat (Work in Fume Hood) haz->ppe seg Segregate Waste (No mixing with incompatibles) ppe->seg cont Containerize Waste (Proper, sealed container) seg->cont label_node Label Container ('Hazardous Waste' + Full Name) cont->label_node saa Store in SAA (At point of generation) label_node->saa pickup Arrange EHS / Contractor Pickup saa->pickup collect Collect Rinseate as Hazardous Waste rinse->collect dispose_cont Dispose of Clean Container (Deface label) rinse->dispose_cont collect->cont Add to liquid waste

Caption: Logical workflow for the safe disposal of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
  • MedChemExpress. (2025). Safety Data Sheet: (4-(tert-Butoxycarbonyl)phenyl)boronic acid.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 4-(tert-Butoxycarbonyl)phenylboronic Acid.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • MedPro. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

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A Researcher's Guide to Safety: Personal Protective Equipment for Handling (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are two sides of the same coin. Handling specialized reagents like (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid, a common building block in synthetic chemistry, requires more than just a checklist; it demands a foundational understanding of the risks and the rationale behind each piece of protective equipment. This guide is structured to provide not just a protocol, but a self-validating system of safety, ensuring that every step you take is grounded in established best practices.

Foundational Safety: Hazard Identification and Risk Assessment

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound is essential. While every chemical should be treated as potentially hazardous, specific data allows for a more tailored and effective safety plan.[1]

(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid and its close analogs are classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2A): Causes serious, potentially damaging eye irritation.[2]

  • Respiratory Tract Irritation (Category 3): As a solid powder, it can be easily inhaled, causing irritation to the respiratory system.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

The primary risks during handling stem from the compound's physical form—a solid or powder. This state increases the likelihood of generating airborne dust during weighing or transfer, which poses a significant inhalation hazard and can lead to widespread contamination of surfaces and skin.

The Causality of Control: Your choice of PPE is a direct response to these identified risks. The core principle is to establish multiple barriers between you and the chemical hazard, beginning with engineering controls and culminating in personal gear.

The Multi-Layered Defense: Core PPE and Engineering Controls

Effective safety is not about a single piece of equipment, but an integrated system. PPE is the final barrier and its effectiveness is predicated on the proper use of primary engineering controls.

Primary Engineering Controls: Your First Line of Defense

Before you even consider gloves or goggles, your environment must be engineered for safety.

  • Chemical Fume Hood: All handling of (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid powder should be performed inside a certified chemical fume hood.[3][4] This is non-negotiable. The rationale is simple: a fume hood contains dust and vapors, pulling them away from your breathing zone and preventing the contamination of the general laboratory space.

  • Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3] In the event of an exposure, immediate decontamination is critical.

Essential Personal Protective Equipment

With engineering controls in place, the following PPE is mandatory for creating a robust personal safety barrier.

  • Body Protection:

    • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement to protect your skin and personal clothing from incidental contact and minor spills.[3][4][5]

    • Chemical-Resistant Apron: For operations involving larger quantities (>10 mL of a solution) or a heightened risk of splashes, an impervious apron should be worn over the lab coat.[3]

  • Hand Protection:

    • Nitrile Gloves: Disposable nitrile gloves are the standard for incidental contact.[5] They provide a good balance of chemical resistance, dexterity, and protection against solids.[6][7]

    • Rationale and Best Practices: Always inspect gloves for tears or punctures before use.[8] If a glove is contaminated, remove it immediately using a technique that avoids skin contact, wash your hands thoroughly, and don a new pair. For extended work or when handling solutions, consider double-gloving for an additional layer of security.[5]

  • Eye and Face Protection:

    • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear chemical safety goggles that provide a complete seal around the eyes to protect against dust and splashes from all angles.[3][5]

    • Face Shield: When handling larger quantities of the solid or solutions where a splash hazard is significant, a full-face shield must be worn in addition to safety goggles.[3] This protects the entire face from splashes that could otherwise find their way around goggles.

  • Respiratory Protection:

    • Standard Operations: For handling small quantities within a properly functioning fume hood, additional respiratory protection is typically not necessary.[3]

    • When a Respirator is Required: If you are handling large quantities of the powder, if dust is visibly generated, or if work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator is required. A half-mask respirator with P95 or P100 particulate filter cartridges is the minimum requirement.[9]

Operational and Disposal Plans

Safety extends beyond handling to include the entire lifecycle of the chemical in your lab, from spill response to final disposal.

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Put on your lab coat and ensure it is fully buttoned.

    • If required, don your respirator.

    • Put on chemical safety goggles.

    • Wash and dry your hands thoroughly.

    • Put on your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, put on the second pair.

    • If required, put on a face shield.

  • Doffing (Taking Off):

    • Remove the face shield.

    • Remove gloves using a skin-safe technique (e.g., peeling one glove off with the other, then using a clean finger to slide under the cuff of the remaining glove).

    • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove your safety goggles.

    • If used, remove your respirator.

    • Wash your hands thoroughly with soap and water.[3][8]

Spill Response Protocol

For small spills of the solid material:

  • Alert & Secure: Alert nearby personnel and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite. This minimizes the generation of dust.[3]

  • Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3][10] Avoid any action that creates dust.

  • Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[3]

Waste Disposal Plan

All waste containing (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid is considered hazardous.

  • Segregation: Do not mix boronic acid waste with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[11]

  • Containerization: Collect all solid waste, contaminated materials, and empty containers in a chemically compatible, sealed, and clearly labeled hazardous waste container.[11] The label must include the full chemical name and associated hazards.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste facility according to your institutional and local regulations.[11][12] Never dispose of this chemical down the drain or in regular trash.[11][13]

At-a-Glance Safety Reference

PPE Requirements by Task
Task / OperationMinimum Required PPERecommended Additional PPE
Weighing Solid (<1g in Fume Hood) Lab Coat, Nitrile Gloves, Safety Goggles-
Weighing Solid (>1g in Fume Hood) Lab Coat, Nitrile Gloves, Safety GogglesConsider double-gloving
Preparing a Solution Lab Coat, Nitrile Gloves, Safety GogglesFace Shield, Chemical-Resistant Apron
Transferring a Solution Lab Coat, Nitrile Gloves, Safety GogglesFace Shield, Chemical-Resistant Apron
Small-Scale Reaction Setup Lab Coat, Nitrile Gloves, Safety Goggles-
Spill Cleanup Lab Coat, Chemical-Resistant Apron, Heavy Duty Gloves, Safety GogglesFace Shield, NIOSH-Approved Respirator
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving this reagent.

PPE_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Initiate Task with (4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid Eng_Control Is task performed entirely within a certified chemical fume hood? Start->Eng_Control Base_PPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles Eng_Control->Base_PPE Yes Resp_PPE ADD: NIOSH-Approved Respirator (Particulate Filter) Eng_Control->Resp_PPE No (Strongly Discouraged) Dust_Risk Is there a significant risk of dust or aerosol generation? (e.g., weighing >1g, scraping) Base_PPE->Dust_Risk Dust_Risk->Resp_PPE Yes Splash_Risk Is there a significant splash hazard? (e.g., large volume transfer) Dust_Risk->Splash_Risk No Resp_PPE->Splash_Risk Face_PPE ADD: - Face Shield - Chemical Apron Splash_Risk->Face_PPE Yes Final_PPE Assemble Final PPE Ensemble Splash_Risk->Final_PPE No Face_PPE->Final_PPE

Caption: Decision workflow for selecting appropriate PPE.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]

  • Boric Acid - IsoLab. University of Washington. Available at: [Link]

  • Boric acid - #1 Science Forum For Lab Technicians. Chemtalk. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Available at: [Link]

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  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. Available at: [Link]

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  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology. Available at: [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.